Fusarielin A
Description
This compound has been reported in Fusarium, Fusarium tricinctum, and Aspergillus with data available.
obtained from a Fusarium sp.; structure given in first source
Structure
3D Structure
Properties
CAS No. |
162341-17-5 |
|---|---|
Molecular Formula |
C25H38O4 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(2S,3S,4E,6E)-7-[(1R,2S,4R,5R,6S,7S,9S,11R)-5-[(E)-but-2-en-2-yl]-4,11-dimethyl-3,10-dioxatetracyclo[5.5.0.02,4.09,11]dodecan-6-yl]-2,4-dimethylhepta-4,6-diene-1,3-diol |
InChI |
InChI=1S/C25H38O4/c1-7-14(2)21-17(10-8-9-15(3)22(27)16(4)13-26)18-11-20-24(5,28-20)12-19(18)23-25(21,6)29-23/h7-10,16-23,26-27H,11-13H2,1-6H3/b10-8+,14-7+,15-9+/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25+/m0/s1 |
InChI Key |
LRMWKBJDHOHUEZ-HCZQMODJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Profile and Biological Activities of Fusarielin A
This technical guide provides a comprehensive overview of this compound, a polyketide natural product. It details its chemical structure, physicochemical properties, and biological activities, with a focus on its potential as a therapeutic agent. This document also includes detailed experimental protocols for key assays and visual representations of its biosynthetic pathway and a putative mechanism of action in angiogenesis.
Chemical Structure and Physicochemical Properties
This compound is a complex polyketide produced by fungi of the Fusarium genus.[1][2] Its structure has been elucidated through extensive spectroscopic analysis.
Table 1: Chemical Identifiers for this compound [3]
| Identifier | Value |
| IUPAC Name | (2S,3S,4E,6E)-7-[(1R,2S,4R,5R,6S,7S,9S,11R)-5-[(E)-but-2-en-2-yl]-4,11-dimethyl-3,10-dioxatetracyclo[5.5.0.0²,⁴.0⁹,¹¹]dodecan-6-yl]-2,4-dimethylhepta-4,6-diene-1,3-diol |
| Molecular Formula | C₂₅H₃₈O₄ |
| SMILES | C/C=C(\C)/[C@H]1--INVALID-LINK--(C[C@H]2[C@H]4[C@@]1(O4)C)C">C@H/C=C/C=C(\C)/--INVALID-LINK--CO">C@HO |
| InChI | InChI=1S/C25H38O4/c1-7-14(2)21-17(10-8-9-15(3)22(27)16(4)13-26)18-11-20-24(5,28-20)12-19(18)23-25(21,6)29-23/h7-10,16-23,26-27H,11-13H2,1-6H3/b10-8+,14-7+,15-9+/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25+/m0/s1 |
| CAS Number | 162341-17-5 |
Table 2: Computed Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Weight | 402.6 g/mol |
| Monoisotopic Mass | 402.27700969 Da |
| XLogP3 | 3.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Exact Mass | 402.27701 g/mol |
| Topological Polar Surface Area | 65.5 Ų |
| Heavy Atom Count | 29 |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, including antifungal, anti-angiogenic, and anti-proliferative effects.
Table 3: Summary of Biological Activities of this compound
| Activity | Assay | Target/Organism | Results | Reference |
| Antifungal | Mycelial deformation assay | Pyricularia oryzae | Caused curling of mycelia | [4] |
| Antifungal | Microbroth dilution | Aspergillus fumigatus, Fusarium nivale | Moderate activity | [5] |
| Antibacterial | Microbroth dilution | Staphylococcus aureus (including MRSA and MDR strains) | Weak activity | [5] |
| Anti-angiogenic | HUVEC tube formation assay | Human Umbilical Vein Endothelial Cells | Inhibition of tube formation | [6] |
| Anti-proliferative | Cytotoxicity assay | HeLa S3 cells | TC₅₀ = 54.6 µM | [4] |
| Anti-proliferative | Cytotoxicity assay | NCI-H69 cells | TC₅₀ = 48.6 µM | [4] |
Experimental Protocols
The following protocol is a summary of the methods described by Kobayashi et al. (1995).[2][4]
-
Fungal Culture and Extraction: A strain of Fusarium sp. is cultured in a suitable medium. The culture broth is then filtered, and the mycelia are extracted with an organic solvent such as acetone. The solvent is evaporated, and the resulting aqueous residue is extracted with ethyl acetate.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes silica (B1680970) gel column chromatography, followed by Sephadex LH-20 column chromatography, and finally, high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Determination:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon skeleton and the connectivity of protons and carbons. 2D NMR techniques such as COSY, HMQC, and HMBC are employed to establish detailed structural features.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight.
-
Stereochemistry Determination:
-
Exciton Chirality Method: This method is used to determine the absolute configuration of chiral centers by analyzing the circular dichroism (CD) spectra of derivatives containing multiple chromophores.
-
Modified Mosher's Method: This technique involves the formation of diastereomeric esters with a chiral reagent (e.g., α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and subsequent analysis of their ¹H NMR spectra to determine the absolute stereochemistry of hydroxyl groups.
-
-
This protocol is based on the methodology for assessing anti-angiogenic effects in vitro.[6]
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.
-
Matrigel Coating: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to polymerize at 37°C.
-
Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor) are included.
-
Incubation and Observation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period sufficient for tube formation to occur in the control wells (typically 6-18 hours).
-
Quantification: The formation of capillary-like structures (tubes) is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Visualizations: Pathways and Workflows
The biosynthesis of fusarielins in Fusarium graminearum is proposed to involve a polyketide synthase (PKS) and several modifying enzymes. The diagram below illustrates the key steps in the formation of the fusarielin core structure.
Caption: Proposed biosynthetic pathway of fusarielins in F. graminearum.
The following diagram outlines the general workflow for isolating this compound and determining its chemical structure.
Caption: Workflow for the isolation and structural elucidation of this compound.
While the exact molecular target of this compound in angiogenesis is not fully elucidated, it is known to inhibit the formation of new blood vessels. The diagram below depicts a simplified angiogenesis signaling cascade and indicates the potential point of interference by this compound.
Caption: Putative inhibition of angiogenesis signaling by this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C25H38O4 | CID 10453753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isolation and Structure of this compound | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy | Thin Layer Chromatography [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound as an anti-angiogenic and anti-proliferative agent: basic biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Fusarielin A: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fusarielins are a class of polyketide natural products characterized by a distinctive decalin core structure. First identified for their antifungal properties, this family of compounds has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the fungal species known to produce Fusarielin A and its analogues. It details the biosynthetic pathway, summarizes quantitative production data, and offers detailed experimental protocols for the isolation, characterization, and genetic manipulation of the producing organisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the potential of this compound.
Introduction to this compound
This compound is a polyketide metabolite first isolated from an unidentified species of Fusarium.[1] It belongs to a larger family of related compounds, the fusarielins, which exhibit a range of biological activities, including antifungal and antibacterial effects.[2][3] The core chemical scaffold of fusarielins is a decalin ring system, which is biosynthesized through a complex enzymatic pathway. Understanding the producing organisms and the factors that influence production is critical for harnessing the therapeutic potential of these molecules.
This compound Producing Fungal Species
The production of this compound and its derivatives has been primarily attributed to species within the fungal genera Fusarium and Aspergillus.[4]
-
Fusarium graminearum : This species is a well-documented producer of various fusarielins, including fusarielins F, G, and H.[4] The biosynthetic gene cluster responsible for fusarielin production has been identified and characterized in F. graminearum, making it a key model organism for studying these compounds.[5]
-
Fusarium tricinctum : This species has been shown to produce this compound.[3][5]
-
Unidentified Fusarium species : The initial discovery and isolation of Fusarielins A, B, C, and D were from a Fusarium species that was not identified to the species level.[1]
-
Aspergillus species : Various species of Aspergillus have also been reported to produce fusarielins, indicating a broader distribution of the biosynthetic machinery for these compounds among filamentous fungi.[4]
Biosynthesis of this compound in Fusarium graminearum
The biosynthesis of fusarielins in F. graminearum is governed by the Fusarielin (FSL) gene cluster.[5] Functional analysis of this gene cluster has revealed the roles of several key enzymes in the construction of the fusarielin scaffold.[5][6]
The proposed biosynthetic pathway is initiated by a highly reducing polyketide synthase (PKS), FSL1, which catalyzes the condensation of acetate (B1210297) units to form a polyketide chain.[5] The process is assisted by a trans-acting enoyl reductase, FSL5. The polyketide product is then released from the PKS by a trans-acting thioesterase, FSL2.[5][6] Subsequent modifications, including oxygenation by the cytochrome P450 monooxygenase FSL4 and potential epimerization by FSL3, lead to the formation of the various fusarielin analogues.[5][6] The entire process is regulated by a local transcription factor, FSL7.[5]
Caption: Proposed biosynthetic pathway of fusarielins in Fusarium graminearum.
Quantitative Data on this compound Production
The production of fusarielins is significantly influenced by culture conditions. Optimizing these parameters is crucial for maximizing yields for research and development purposes.
Table 1: Influence of Carbon Source on this compound Production by F. tricinctum
| Carbon Source | Relative Production Level |
| Dextrin | +++ |
| Maltose | ++ |
| Sucrose | ++ |
| Xylan | ++ |
| Trehalose | ++ |
| Monosaccharides | + |
Note: Qualitative representation based on reported findings. '+++' indicates the highest production, while '+' indicates lower production.
Table 2: Influence of Nitrogen Source and Culture Conditions on Fusarielin Production by F. graminearum
| Nitrogen Source | Carbon Source Combination | pH | Temperature (°C) | Relative Production Level |
| Arginine | Disaccharides, Dextrin | 6 | 25 | High |
| Nitrate | Monosaccharides | 6 | 25 | Moderate |
Table 3: Optimal Conditions for Mycotoxin Production in F. graminearum (General Reference)
| Mycotoxin | Optimal pH | Optimal Temperature (°C) |
| Deoxynivalenol (DON) | 4.91 | 23.75 |
| Zearalenone (ZEN) | 9.00 | 15.05 |
Note: This table provides context on the differential optimal conditions for other mycotoxins in the same species, suggesting that this compound production is also likely to be sensitive to these parameters.[7][8]
Experimental Protocols
Fungal Culture and Maintenance
-
Media Preparation : Prepare Potato Dextrose Agar (B569324) (PDA) or Yeast Extract Sucrose (YES) agar plates.
-
Inoculation : Aseptically transfer a small piece of mycelium or a spore suspension of the desired Fusarium species onto the center of the agar plate.
-
Incubation : Incubate the plates at 25°C in the dark. Mycelial growth should be visible within a few days.
-
Sub-culturing : Sub-culture the fungus to fresh plates every 2-3 weeks to maintain viability. For long-term storage, mycelial plugs can be stored in sterile water or glycerol (B35011) at 4°C or -80°C, respectively.
Isolation and Purification of this compound
Caption: General workflow for the isolation and purification of this compound.
-
Culturing for Production : Inoculate the Fusarium species in a suitable liquid medium (e.g., YES broth) and incubate with shaking for 2-4 weeks at 25°C.
-
Extraction : Separate the mycelium from the culture broth by filtration. Extract the mycelium and the filtrate separately with an organic solvent such as ethyl acetate.
-
Concentration : Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification :
-
Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and pool the fractions containing this compound.
-
Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
Characterization of this compound
-
Mass Spectrometry (MS) : Determine the molecular weight and elemental composition using High-Resolution Mass Spectrometry (HRMS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Elucidate the structure of the compound using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.[2]
Genetic Manipulation of Fusarium graminearum
The following protocol outlines a general procedure for gene deletion in F. graminearum using a split-marker recombination approach.
Caption: Workflow for gene deletion in Fusarium graminearum via split-marker recombination.
-
Construct Design : Design primers to amplify the upstream and downstream flanking regions of the target gene.
-
Split-Marker Cassette Generation : Generate two overlapping fragments of a selectable marker gene (e.g., hygromycin resistance) by PCR. Fuse the upstream flanking region to one marker fragment and the downstream flanking region to the other marker fragment using fusion PCR.
-
Protoplast Preparation : Grow F. graminearum in liquid medium, harvest the mycelia, and treat with cell wall-degrading enzymes to generate protoplasts.
-
Transformation : Transform the protoplasts with the two split-marker constructs using a polyethylene (B3416737) glycol (PEG)-mediated method.
-
Selection and Screening : Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic. Screen the resulting transformants by PCR to confirm the deletion of the target gene.
Conclusion
This compound and its analogues represent a promising class of natural products with potential for development into therapeutic agents. This guide provides a foundational resource for researchers by consolidating the current knowledge on the producing fungal species, their biosynthetic pathways, and methods for their study. Further research into the optimization of production, elucidation of the full spectrum of biological activities, and exploration of the biosynthetic potential of other fungal species will be crucial in unlocking the full potential of these fascinating molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Distribution, pathogenicity and disease control of Fusarium tricinctum [frontiersin.org]
- 4. Factors Influencing Production of Fusaristatin A in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Analysis of the Fusarielin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization for the Production of Deoxynivalenoland Zearalenone by Fusarium graminearum UsingResponse Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Fusarielin A from Fusarium sp.: A Technical Guide to Its Discovery, Isolation, and Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusarielin A is a polyketide metabolite first isolated from Fusarium sp. K432, characterized by a unique decalin core structure. Since its discovery, it has garnered interest for its bioactive properties, including antifungal, anti-angiogenic, and anti-proliferative activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. It includes detailed experimental protocols, quantitative data on its biological activities, and visualizations of relevant workflows and signaling pathways to serve as a resource for researchers in natural product chemistry, mycology, and drug development.
Discovery and Producing Organism
This compound was first reported in 1995 by Kobayashi et al. as a new antifungal antibiotic.[1] It was isolated from the culture broth of Fusarium sp. strain K432.[1] Along with this compound, three related compounds, Fusarielins B, C, and D, were also identified from the same fungal strain.[1] The producing organism, Fusarium sp. K432, is a filamentous fungus belonging to the genus Fusarium, which is well-known for producing a diverse array of secondary metabolites with a wide range of biological activities.[2]
Physicochemical Properties and Structure
This compound is a white powder with the molecular formula C₂₅H₃₈O₄.[1] Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS).[1] The chemical structure of this compound is characterized by a decalin core, a structural feature shared by other members of the fusarielin family.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₂₅H₃₈O₄ |
| Molecular Weight | 402.57 g/mol |
| Appearance | White powder |
| HR-FAB-MS (m/z) | 425.2637 [M+Na]⁺ (Calcd. for C₂₅H₃₈O₄Na, 425.2668) |
| ¹H and ¹³C NMR Data | See Table 4 and Table 5 in Section 7 |
Experimental Protocols
Production of this compound
The production of this compound is achieved through the fermentation of Fusarium sp. K432. The following protocol is based on the original method described by Kobayashi et al. (1995).[1]
-
Medium: Potato Dextrose Broth (PDB) is prepared by boiling 200 g of potatoes in 1 liter of water, followed by the addition of 20 g of dextrose.
-
Inoculation: A pure culture of Fusarium sp. K432 is used to inoculate the PDB medium.
-
Fermentation Conditions: The inoculated medium is incubated under stationary conditions at 20°C for 20 days. Production of fusarielins is temperature-dependent, with lower yields observed at higher temperatures (e.g., 27°C) or in shaken cultures.[1]
Isolation and Purification of this compound
The following protocol outlines the extraction and purification of this compound from the culture broth of Fusarium sp. K432.[1]
-
Extraction: The entire culture broth is extracted with acetone (B3395972). The acetone extract is concentrated, and the resulting aqueous residue is extracted with benzene (B151609).
-
Silica (B1680970) Gel Column Chromatography: The benzene extract is concentrated and subjected to column chromatography on silica gel. The column is eluted with a stepwise gradient of n-hexane and ethyl acetate.
-
Further Silica Gel Chromatography: Fractions containing this compound are combined, concentrated, and further purified by repeated silica gel column chromatography using a solvent system of n-hexane-ethyl acetate.
-
Final Purification: The final purification is achieved by column chromatography on silica gel with a chloroform-methanol solvent system to yield pure this compound.
A more modern approach to purification would involve High-Performance Liquid Chromatography (HPLC). While a specific HPLC protocol for this compound is not detailed in the initial reports, a general method can be adapted from the purification of similar Fusarium metabolites, such as fusaproliferin.[3]
-
Column: A C18 preparative column.
-
Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water. For example, a mobile phase of acetonitrile/H₂O (80:20, v/v) has been used for fusaproliferin.[3]
-
Detection: UV detection at an appropriate wavelength (e.g., determined by UV-Vis spectrophotometry of a crude extract).
Biological Activities of this compound
This compound has been reported to exhibit several biological activities, making it a compound of interest for further investigation in drug development.
Antifungal Activity
This compound was initially discovered based on its antifungal properties.[1] It displays activity against a range of fungal species.
Table 2: Antifungal Activity of this compound (MIC values) [1]
| Fungal Species | MIC (µg/mL) |
| Aspergillus fumigatus IFO 6344 | 3.1 |
| Alternaria kikuchiana | 50 |
| Colletotrichum lindemuthianum | 25 |
| Fusarium nivale | 12.5 |
| Fusarium oxysporum f. sp. lycopersici | >100 |
| Fusarium solani f. sp. phaseoli | >100 |
| Helminthosporium oryzae | 25 |
| Pyricularia oryzae | 50 |
| Rhizoctonia solani | >100 |
| Rhizopus chinensis | >100 |
A standardized broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.
-
Inoculum Preparation: Fungal cultures are grown on an appropriate agar (B569324) medium. Spores or conidia are harvested and suspended in sterile saline or culture medium. The suspension is adjusted to a standardized concentration (e.g., 10⁴ to 10⁵ CFU/mL).
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to a drug-free control well.
Anti-Angiogenic and Anti-Proliferative Activities
This compound has been shown to possess anti-angiogenic and anti-proliferative properties.[4]
Table 3: Anti-proliferative and Anti-angiogenic Activity of this compound
| Assay | Cell Line | Activity Metric | Value (µM) | Reference |
| Anti-proliferative Activity | HUVEC | IC₅₀ | ~10 | [4] |
| HUVEC Tube Formation Assay | HUVEC | Inhibition | Not specified | [4] |
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the gel-coated wells in the presence of various concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated at 37°C in a CO₂ incubator for 4-18 hours to allow for tube formation.
-
Analysis: The formation of tube-like structures is observed and quantified using a microscope and appropriate imaging software. The length and number of branches of the tubes are measured to assess the extent of angiogenesis inhibition.
The anti-proliferative activity of this compound can be determined using a colorimetric assay such as the MTT assay.
-
Cell Seeding: Cells (e.g., HUVECs or cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value (the concentration that inhibits cell proliferation by 50%) can be calculated from the dose-response curve.
Signaling Pathway Interactions (Hypothesized)
While direct experimental evidence for the interaction of this compound with the NF-κB and MAPK signaling pathways is currently not available in the published literature, other metabolites from Fusarium species have been shown to modulate these pathways. For instance, some Fusarium toxins can inhibit NF-κB activation, while others can activate MAPK signaling.
Given the anti-inflammatory and anti-proliferative effects observed for related compounds, it is plausible that this compound may also interact with these key cellular signaling cascades. Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.
Below are generalized diagrams of the NF-κB and MAPK signaling pathways, which are common targets for natural products with anti-inflammatory and anti-cancer properties. The specific interactions of this compound with these pathways have not been determined.
References
- 1. Isolation and Structure of this compound | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy | Thin Layer Chromatography [scribd.com]
- 2. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Biological Activity Spectrum of Fusarielin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarielin A is a naturally occurring polyketide produced by various species of fungi belonging to the Fusarium and Aspergillus genera. Structurally characterized by a decalin core, this compound has garnered significant interest within the scientific community due to its diverse range of biological activities. This technical guide provides a comprehensive overview of the known biological activity spectrum of this compound, presenting quantitative data, detailed experimental protocols, and insights into its mechanisms of action. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Biological Activities of this compound
This compound has demonstrated a variety of biological effects, including antifungal, antibacterial, and anticancer activities. The following sections summarize the available quantitative and qualitative data for each of these activities.
Antifungal Activity
This compound exhibits notable activity against a range of fungal pathogens. Quantitative data, expressed as Minimum Inhibitory Concentration (MIC), is summarized in the table below.
| Fungal Strain | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | 3.1 | [1] |
| Fusarium nivale | 12.5 | [1] |
Antibacterial Activity
The antibacterial activity of this compound has been investigated against several bacterial species. However, the available data is largely qualitative, suggesting a weak or negligible effect against the tested strains.
| Bacterial Strain | Activity | Reference |
| Staphylococcus aureus | Weak effect | [2][3] |
| Staphylococcus aureus | No effect | [4] |
Anticancer and Other Activities
This compound has shown promise as an anti-angiogenic and anti-proliferative agent. Furthermore, as a member of the fusarielin family, it exhibits estrogenic effects.
| Activity | Assay | Cell Line | Effect | Reference |
| Anti-angiogenic | HUVEC Tube Formation | HUVEC | Inhibition of tube formation | [5] |
| Estrogenic | Cell Proliferation | MCF-7 | Stimulation of proliferation | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methods for determining the MIC of antimicrobial agents.
1. Preparation of Materials:
- Test compound (this compound) stock solution.
- Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
- 96-well microtiter plates.
- Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.
2. Assay Procedure:
- Dispense 100 µL of sterile broth into all wells of a 96-well plate.
- Add 100 µL of the this compound stock solution to the first well of each row to be tested.
- Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
- Prepare a bacterial or fungal suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
- Add 100 µL of the diluted inoculum to each well.
- Include a growth control (broth and inoculum without this compound) and a sterility control (broth only).
- Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
- The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.
MTT Assay for Cytotoxicity
This protocol outlines the procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
1. Preparation of Materials:
- Target cancer cell lines (e.g., HeLa, HepG2, A549).
- Complete cell culture medium.
- 96-well cell culture plates.
- This compound stock solution.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
2. Assay Procedure:
- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
- Incubate the plate for 48-72 hours.
- Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
HUVEC Tube Formation Assay for Anti-Angiogenic Activity
This protocol describes the method for evaluating the effect of this compound on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).
1. Preparation of Materials:
- HUVECs.
- Endothelial cell growth medium.
- Matrigel or a similar basement membrane extract.
- 96-well cell culture plates.
- This compound stock solution.
2. Assay Procedure:
- Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
- Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.
- Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.
- Incubate the plate at 37°C for 4-18 hours.
- Visualize and photograph the formation of tube-like structures using a microscope.
- Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops.
Mechanisms of Action and Signaling Pathways
This compound exerts its biological effects through various mechanisms, including interaction with cellular signaling pathways and key structural proteins.
Estrogenic Effect and Estrogen Receptor Signaling
This compound, along with other members of the fusarielin family, has been shown to act as a mycoestrogen, stimulating the proliferation of estrogen receptor-positive breast cancer cells (MCF-7)[6]. This effect is mediated through binding to the estrogen receptor (ER), which can then activate downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, promoting cell growth and survival[7][8][9].
Estrogenic signaling of this compound in MCF-7 cells.
Microtubule Disruption
Studies have identified actin and tubulin as binding proteins for this compound[10]. The interaction with tubulin suggests that this compound may disrupt microtubule dynamics, a mechanism shared by several antifungal and anticancer agents. By interfering with the polymerization or depolymerization of microtubules, this compound can inhibit essential cellular processes such as mitosis and cell division, leading to cell cycle arrest and apoptosis.
Proposed mechanism of microtubule disruption by this compound.
Experimental Workflow: HUVEC Tube Formation Assay
The following diagram illustrates the key steps in the HUVEC tube formation assay used to assess the anti-angiogenic potential of this compound.
Workflow for the HUVEC tube formation assay.
Conclusion
This compound is a fungal metabolite with a multifaceted biological activity profile. Its demonstrated antifungal, anti-angiogenic, and estrogenic properties make it a compound of significant interest for further investigation in the fields of medicine and drug discovery. While quantitative data for some of its activities remain to be fully elucidated, the available information provides a strong foundation for future research. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these endeavors and contribute to a more comprehensive understanding of the therapeutic potential of this compound. Further studies are warranted to explore its efficacy and safety in preclinical models, which will be crucial for its potential translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Fusarium-Derived Secondary Metabolites with Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast Screening of Antibacterial Compounds from Fusaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as an anti-angiogenic and anti-proliferative agent: basic biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of binding proteins of this compound as actin and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal Mechanism of Action of Fusarielin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarielin A is a polyketide natural product isolated from various species of the fungal genus Fusarium. It has demonstrated notable antifungal activity against a range of pathogenic fungi. This technical guide provides an in-depth overview of the current understanding of this compound's antifungal mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular processes. The primary mechanism elucidated to date involves the disruption of the fungal cytoskeleton, specifically targeting tubulin and actin, leading to impaired hyphal growth and morphology.
Core Mechanism of Action: Cytoskeletal Disruption
The principal antifungal effect of this compound is attributed to its ability to interfere with the fungal cytoskeleton. Evidence points to the direct binding of this compound to both tubulin and actin. This interaction disrupts the normal dynamics of microtubules and actin filaments, which are critical for essential cellular processes in fungi.
Microtubules, polymers of α- and β-tubulin, are fundamental to mitotic spindle formation, nuclear migration, and vesicular transport, all of which are vital for hyphal growth and cell division. By binding to tubulin, this compound inhibits microtubule aggregation, leading to a cascade of downstream effects that ultimately arrest fungal proliferation. This interference with microtubule function is the likely cause of the observed mycelial deformations in susceptible fungi.
Quantitative Antifungal Activity
The antifungal potency of this compound has been quantified against several fungal species using standardized susceptibility testing methods. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi
| Fungal Species | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | 3.1 | [1] |
| Alternaria kikuchiana | 50 | [1] |
| Colletotrichum lindemuthianum | 25 | [1] |
| Fusarium nivale | 12.5 | [1] |
| Fusarium oxysporum f. sp. lycopersici | >100 | [1] |
| Fusarium solani f. sp. phaseoli | >100 | [1] |
| Helminthosporium oryzae | 25 | [1] |
| Pyricularia oryzae | 50 | [1] |
| Rhizoctonia solani | >100 | [1] |
| Rhizopus chinensis | >100 | [1] |
Putative Signaling Pathway: Induction of Mitotic Arrest
While direct studies on the signaling pathways affected by this compound are limited, its established role as a microtubule-disrupting agent allows for the formulation of a putative mechanism based on the known consequences of such disruption in fungi. The primary downstream effect is the activation of the spindle assembly checkpoint (SAC), leading to mitotic arrest.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.
1. Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.5-2.5 x 10^4 CFU/mL in RPMI 1640 medium.
2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
3. Inoculation and Incubation:
-
Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control well.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.
Visualization of Microtubule Disruption by Immunofluorescence Microscopy
This protocol provides a general framework for observing the effects of this compound on the fungal microtubule network.
1. Fungal Culture and Treatment:
-
Grow fungal hyphae in liquid culture to the desired stage.
-
Treat the hyphae with this compound at a concentration at or near the MIC for a specified duration. Include an untreated control.
2. Fixation:
-
Fix the fungal hyphae using an appropriate fixative, such as paraformaldehyde or glutaraldehyde, to preserve the cellular structures.
3. Cell Wall Permeabilization:
-
Treat the fixed hyphae with cell wall-degrading enzymes (e.g., zymolyase, lysing enzymes) to allow for antibody penetration.
4. Immunostaining:
-
Incubate the permeabilized hyphae with a primary antibody specific for α- or β-tubulin.
-
Wash to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488) that recognizes the primary antibody.
5. Microscopy:
-
Mount the stained hyphae on a microscope slide.
-
Visualize the microtubule network using a fluorescence microscope equipped with the appropriate filter sets. Compare the microtubule organization in treated versus untreated cells.
Conclusion and Future Directions
The current body of research strongly indicates that this compound exerts its antifungal activity by disrupting the fungal cytoskeleton through interactions with tubulin and actin. This leads to impaired hyphal growth and morphology, likely stemming from mitotic arrest due to the activation of the spindle assembly checkpoint. While the quantitative data confirms its potency against several fungal species, further research is warranted to fully elucidate the specific signaling cascades that are modulated by this compound's interaction with the cytoskeleton. A deeper understanding of these pathways could pave the way for the development of more targeted and effective antifungal therapies. Additionally, structure-activity relationship studies could help in optimizing the this compound scaffold to enhance its antifungal efficacy and spectrum.
References
An In-Depth Technical Guide to the Fusarielin A Biosynthetic Gene Cluster in Fusarium graminearum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusarielins are a class of polyketide natural products produced by various filamentous fungi, including the economically significant plant pathogen Fusarium graminearum. These compounds, particularly Fusarielin A and its analogues, have garnered interest due to their potential biological activities. This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster (FSL) in Fusarium graminearum, detailing the genetic architecture, the proposed biosynthetic pathway, and the regulatory mechanisms that govern its expression. Furthermore, this document outlines detailed experimental protocols for the investigation of the FSL cluster, including targeted gene manipulation and metabolite analysis, to facilitate further research and potential applications in drug development.
Introduction
Fusarium graminearum is a devastating fungal pathogen of cereal crops worldwide, notorious for causing Fusarium Head Blight and for contaminating grain with mycotoxins. Beyond its pathogenicity, F. graminearum possesses a rich secondary metabolism, encoding a plethora of biosynthetic gene clusters responsible for the production of a diverse array of bioactive compounds. Among these is the this compound (FSL) biosynthetic gene cluster, which directs the synthesis of a family of decalin-containing polyketides. While the term "this compound" was part of the initial query, the primary products of this characterized cluster in F. graminearum are identified as Fusarielin F, G, and H. This guide will focus on the FSL cluster responsible for these compounds, which are structurally related to this compound. Understanding the intricacies of the FSL gene cluster, its biosynthetic pathway, and regulation is crucial for harnessing its potential for novel therapeutic agents and for mitigating the economic impact of this fungal pathogen.
The Fusarielin (FSL) Biosynthetic Gene Cluster
The FSL biosynthetic gene cluster in Fusarium graminearum is comprised of seven genes, designated FSL1 through FSL7. Functional analyses, primarily through targeted gene deletions, have elucidated the putative roles of several of these genes in the biosynthesis of fusarielins.[1]
| Gene | Proposed Function |
| FSL1 | Polyketide Synthase (PKS) |
| FSL2 | Thioesterase |
| FSL3 | Aldose 1-epimerase |
| FSL4 | Cytochrome P450 monooxygenase |
| FSL5 | Enoyl reductase |
| FSL6 | AMP-binding enzyme (likely not involved in fusarielin biosynthesis) |
| FSL7 | Pathway-specific transcription factor |
Table 1: Genes of the Fusarielin (FSL) biosynthetic gene cluster and their proposed functions in Fusarium graminearum.[1]
Proposed Biosynthetic Pathway of Fusarielins
The biosynthesis of fusarielins in F. graminearum is a complex process initiated by the polyketide synthase FSL1. The pathway is proposed to proceed through several key steps, with the involvement of tailoring enzymes encoded within the FSL cluster. Overexpression of the pathway-specific transcription factor, FSL7, has been shown to activate the expression of the FSL gene cluster, leading to the production of Fusarielins F, G, and H.[1][2]
Regulation of the FSL Gene Cluster
The expression of the FSL gene cluster is tightly regulated, remaining silent under standard laboratory conditions. The pathway-specific transcription factor, FSL7, plays a pivotal role in activating the cluster. While direct experimental evidence linking global signaling pathways to FSL regulation is still emerging, it is hypothesized that conserved fungal signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and cyclic Adenosine Monophosphate (cAMP) pathways, which are known to regulate secondary metabolism in F. graminearum, may also influence the expression of the FSL cluster.[3][4][5]
References
- 1. Functional Analysis of the Fusarielin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The MAPKK FgMkk1 of Fusarium graminearum regulates vegetative differentiation, multiple stress response, and virulence via the cell wall integrity and high-osmolarity glycerol signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deletion of all three MAP kinase genes results in severe defects in stress responses and pathogenesis in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known related polyketide mycotoxins, Fusarielin B, C, and D. These compounds, produced by certain species of the fungal genus Fusarium, have garnered interest for their biological activities. This document summarizes their chemical properties, known biological effects, and the experimental methodologies used in their study, with a focus on providing a technical resource for the scientific community.
Core Compound Characteristics
Fusarielin B, C, and D belong to a class of decalin-containing polyketides. They were first isolated along with the primary compound, Fusarielin A, from a culture of a Fusarium species.[1] Their structures were elucidated through spectroscopic analysis and comparison with this compound.
Table 1: Physicochemical Properties of Fusarielin B, C, and D
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Fusarielin B | C₂₅H₄₀O₅ | 420.59 |
| Fusarielin C | C₂₅H₄₀O₅ | 420.59 |
| Fusarielin D | C₂₅H₄₂O₅ | 422.60 |
Data sourced from spectral analysis as reported in foundational literature.
Biological Activity
The primary biological activity reported for the Fusarielin family of compounds is antifungal. While specific quantitative data for Fusarielin B, C, and D is limited in publicly available literature, the initial discovery noted their contribution to the antifungal profile of the producing organism. Other related Fusarielins have demonstrated a range of biological effects, providing context for the potential activities of Fusarielins B, C, and D.
Table 2: Summary of Known Biological Activities of Fusarielin Compounds
| Compound Family | Activity Type | Target/Organism | Quantitative Data (IC₅₀/MIC) |
| This compound, B, C, D | Antifungal | Various Fungi | Specific MIC values for B, C, and D are not detailed in the available literature. |
| This compound | Antifungal, Anti-angiogenic | Various Fungi, Endothelial cells | Not specified in available abstracts. |
| Fusarielin E | Antifungal | Pyricularia oryzae | MIC: 12.5 µg/mL[2] |
| Fusarielin M | Enzyme Inhibition (Antitubercular) | Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) | IC₅₀: 1.05 ± 0.08 μM[3] |
It is important to note that the lack of specific quantitative data for Fusarielin B, C, and D in recent literature may suggest that research has focused on other members of the family with more potent or specific activities.
Mechanism of Action: Interference with the Cytoskeleton
Subsequent research on the primary compound, this compound, has provided significant insight into the potential mechanism of action for the entire class of compounds. Studies have identified the cytoskeletal proteins actin and tubulin as direct binding partners of this compound.[4] This interaction suggests that the antifungal activity of Fusarielins likely stems from the disruption of the fungal cytoskeleton, which is essential for cell division, growth, and intracellular transport. The binding to tubulin would interfere with microtubule assembly and dynamics.
Below is a proposed signaling pathway diagram illustrating this mechanism of action.
Experimental Protocols
While the full, detailed experimental protocols from the original isolation paper are not widely available, this section outlines the general methodologies based on the initial publication and standard practices in natural product chemistry.
Isolation and Purification of Fusarielins
The following workflow represents a typical procedure for the isolation of Fusarielin compounds from a Fusarium species culture.
References
- 1. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of fusarielin M as a novel inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of binding proteins of this compound as actin and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Fusarielin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarielins are a class of polyketide-derived secondary metabolites produced by various species of the fungal genus Fusarium. These compounds are characterized by a polyoxygenated decalin core structure and have garnered significant interest within the scientific community due to their diverse and potent biological activities. First isolated in the 1990s, the fusarielin family has expanded to include numerous analogues, each with unique structural modifications that influence their biological effects. This technical guide provides a comprehensive literature review of fusarielin compounds, summarizing their biological activities with quantitative data, detailing key experimental protocols for their study, and visualizing associated cellular pathways and workflows.
Isolation and Characterization
The initial discovery and isolation of fusarielin A, along with its congeners B, C, and D, were reported from a Fusarium species.[1] The producing fungus is typically cultured in a suitable medium, such as potato dextrose broth, followed by extraction of the culture with organic solvents. The crude extract is then subjected to a series of chromatographic separations to yield the pure fusarielin compounds.
General Experimental Workflow for Isolation
The isolation of fusarielin compounds generally follows a multi-step process beginning with fungal fermentation and concluding with purification and structural analysis. This workflow is critical for obtaining pure compounds for biological screening and characterization.
Biological Activities and Quantitative Data
Fusarielin compounds have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. The potency of these activities varies between the different fusarielin analogues.
Antibacterial Activity
Several fusarielin compounds have demonstrated mild to moderate antibacterial activity, particularly against Gram-positive bacteria. Notably, this compound, Fusarielin B, and the related compound Dehydroxychlorofusarielin B have been tested against Staphylococcus aureus, including methicillin-resistant (MRSA) and multidrug-resistant (MDRSA) strains.[2]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 62.5 | [2] |
| Methicillin-Resistant S. aureus (MRSA) | 62.5 | [2] | |
| Multidrug-Resistant S. aureus (MDRSA) | 62.5 | [2] | |
| Fusarielin B | Staphylococcus aureus | 62.5 | [2] |
| Methicillin-Resistant S. aureus (MRSA) | 62.5 | [2] | |
| Multidrug-Resistant S. aureus (MDRSA) | 62.5 | [2] | |
| Dehydroxychlorofusarielin B | Staphylococcus aureus | 62.5 | [2] |
| Methicillin-Resistant S. aureus (MRSA) | 62.5 | [2] | |
| Multidrug-Resistant S. aureus (MDRSA) | 62.5 | [2] |
Conversely, a separate study reported that this compound and H showed no significant antibacterial effect against Lactobacillus acidophilus or Staphylococcus aureus at concentrations up to 256 µM. This discrepancy may be due to differences in experimental methods or the specific strains tested.
Antifungal Activity
The initial discovery of fusarielins was driven by their antifungal properties, particularly their ability to cause morphological deformations in the mycelia of Pyricularia oryzae, the rice blast fungus.[1]
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Fusarielin E | Pyricularia oryzae | 12.5 | [3] |
Cytotoxic Activity
Fusarielins have demonstrated cytotoxic effects against various cancer cell lines. Fusarielins F, G, and H, produced by activating a silent polyketide synthase gene cluster in Fusarium graminearum, were evaluated against colorectal cancer cell lines, with Fusarielin H showing the highest potency.[4] While the specific IC50 values were not available in the reviewed literature abstracts, the study highlighted their potential as anticancer agents.[4] Additionally, some fusarielins have been characterized as mycoestrogens due to their ability to stimulate the proliferation of MCF-7 breast cancer cells.[1]
Enzyme Inhibition
A significant finding in the study of fusarielins is the potent and selective inhibitory activity of Fusarielin M against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). MptpB is a crucial virulence factor for the survival of M. tuberculosis within host macrophages, making it an attractive target for novel anti-tuberculosis drugs.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Fusarielin M | M. tuberculosis PtpB | 1.05 ± 0.08 |
Mechanism of Action: MptpB Inhibition
The mechanism by which Fusarielin M contributes to anti-mycobacterial activity involves the direct inhibition of the MptpB phosphatase. In the host macrophage, MptpB acts to dephosphorylate and thereby inactivate key signaling proteins, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Signal Transducer and Activator of Transcription 3 (STAT3). The inactivation of these pathways suppresses the host's innate immune response, including the production of crucial cytokines like TNF, IL-1β, and IL-6, which are necessary to combat the infection. By inhibiting MptpB, Fusarielin M prevents the dephosphorylation of ERK1/2 and STAT3, thus restoring the host's immune signaling and allowing for a more effective anti-mycobacterial response.
Key Experimental Protocols
Isolation of this compound from Fusarium sp. Culture
This protocol is a generalized summary based on the procedure described by Kobayashi et al. (1995). Specific details may require optimization.
-
Fungal Culture: Inoculate Fusarium sp. K432 into a potato dextrose medium. Culture by standing for 20 days at 20°C.
-
Extraction: Harvest the culture (2.9 liters). Extract the entire culture with an acetone-benzene solvent mixture.
-
Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Initial Chromatography (Silica Gel): Subject the crude extract to column chromatography on silica gel. Elute with a solvent gradient system (e.g., hexane-ethyl acetate) to separate fractions based on polarity.
-
Further Chromatography (Sephadex LH-20): Pool the fractions containing fusarielins (identified by thin-layer chromatography) and further purify them using size-exclusion chromatography on a Sephadex LH-20 column, eluting with a suitable solvent like methanol.
-
Final Purification (HPLC): Perform final purification of the fusarielin-containing fractions by high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) to yield pure compounds (this compound, B, C, D).
-
Structure Confirmation: Confirm the structures of the isolated compounds using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standard protocol for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the fusarielin compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus) overnight on an appropriate agar (B569324) plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Interpretation: The MIC is defined as the lowest concentration of the fusarielin compound that completely inhibits visible growth of the bacterium.
MTT Assay for Cytotoxicity
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fusarielin compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The fusarielins represent a promising class of natural products with a diverse range of biological activities. Their antibacterial, antifungal, and particularly their potent and selective enzyme inhibitory properties, as seen with Fusarielin M, underscore their potential as lead compounds for drug development. The conflicting reports on their antibacterial efficacy highlight the need for standardized testing protocols and further investigation across a broader range of bacterial species and strains. Future research should focus on the total synthesis of fusarielins and their analogues to enable comprehensive structure-activity relationship (SAR) studies. Elucidating the mechanisms behind their cytotoxicity and mycoestrogenic effects is also crucial for evaluating their therapeutic potential and safety profile. The activation of silent biosynthetic gene clusters in Fusarium species remains a promising strategy for the discovery of novel fusarielin compounds with potentially enhanced or novel biological activities.
References
- 1. Distribution, pathogenicity and disease control of Fusarium tricinctum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Fusarielin A: An In-Depth Technical Guide on its Bioactivity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarielin A is a polyketide metabolite produced by various species of fungi, notably from the Fusarium and Aspergillus genera. While the broader class of fusarielins has been investigated for various biological activities, including antifungal and antibiotic properties, the direct cytotoxic effects of this compound on cancer cell lines appear to be limited and highly specific. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of this compound's bioactivity in the context of cancer, focusing on its documented estrogenic effects and weak cytotoxicity. This document provides detailed experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle progression, alongside visualizations of key pathways and workflows to support further research into this compound.
Cytotoxicity Profile of this compound and Related Compounds
Quantitative data on the cytotoxic effects of this compound are sparse, with available studies indicating weak to negligible activity in broad cytotoxicity screens. The primary cytotoxic data comes from comparative studies with other fusarielin derivatives.
Table 1: Comparative Cytotoxicity of Fusarielins
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound (and others) | A2780 (Human Ovarian Cancer) | Not Specified | > 436 | [1] |
| Fusarielin J | A2780 (Human Ovarian Cancer) | Not Specified | 12.5 | [1] |
IC50: Half-maximal inhibitory concentration.
The data clearly indicates that while some members of the fusarielin family exhibit moderate cytotoxicity, this compound is largely inactive against the A2780 human ovarian cancer cell line[1].
Estrogenic Effects on Breast Cancer Cell Lines
The most significant reported bioactivity of this compound in cancer cells is its role as a mycoestrogen. A study identified this compound, alongside Fusarielins F, G, and H, as compounds that can bind to estrogen receptors and elicit an estrogenic response.
Proliferative Effects on MCF-7 Cells
In the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7, this compound was shown to stimulate cell proliferation[2]. This effect is contrary to a cytotoxic outcome and suggests a mechanism of action mediated by the estrogen receptor. The proliferative effect was not observed in estrogen receptor-negative (ER-) breast cancer cells (MDA-MB-231) or non-cancerous breast epithelial cells (MCF-10a)[2]. Furthermore, the proliferative stimulation in MCF-7 cells was inhibited by the estrogen receptor antagonist fulvestrant, confirming the dependency on estrogen receptor signaling[2].
Table 2: Estrogenic Activity of Fusarielins
| Compound | Cell Line | Effect | Receptor Dependency | Reference |
| This compound, F, G, H | MCF-7 (ER+) | Stimulation of Proliferation | Estrogen Receptor α | [2] |
| This compound, F, G, H | MDA-MB-231 (ER-) | No Proliferation | - | [2] |
| This compound, F, G, H | MCF-10a (ER-) | No Proliferation | - | [2] |
Postulated Signaling Pathway
Based on its documented estrogenic activity, this compound likely exerts its effects on ER+ breast cancer cells through the classical estrogen receptor signaling pathway. Upon binding to the estrogen receptor (ERα) in the cytoplasm or nucleus, the receptor-ligand complex dimerizes and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival, such as cyclin D1 and Bcl-2.
Experimental Protocols
To further elucidate the cytotoxic and mechanistic properties of this compound, the following standard experimental protocols are recommended.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the determined IC50 (if any) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend in PBS containing RNase A (to remove RNA) and Propidium Iodide. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.
Summary and Future Directions
The current body of evidence suggests that this compound is not a potent, broad-spectrum cytotoxic agent against cancer cells. Its most prominent activity in a cancer context is the stimulation of proliferation in ER+ breast cancer cells via its estrogen-like properties. This finding is critical for the drug development community, as it indicates that this compound and its derivatives could potentially promote the growth of hormone-dependent tumors.
Future research should focus on:
-
Broader Screening: Evaluating the cytotoxic and proliferative effects of this compound across a wider panel of cancer cell lines, including various hormone-dependent and independent cancers.
-
Mechanistic Studies: Investigating the precise molecular interactions between this compound and the estrogen receptor.
-
In Vivo Studies: Assessing the in vivo effects of this compound on tumor growth in animal models of estrogen-dependent cancers.
-
Derivative Synthesis: Exploring synthetic modifications of the this compound scaffold to potentially enhance cytotoxic activity while reducing or eliminating estrogenic effects.
This guide provides a foundation for researchers to understand the known bioactivities of this compound and outlines the necessary experimental approaches to further characterize its potential, if any, as a modulator of cancer cell biology.
References
Mycoestrogenic Properties of Fusarielins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarielins are a class of polyketide mycotoxins produced by various species of Fusarium and Aspergillus fungi. While initially investigated for their antifungal and antibiotic properties, recent research has identified a novel and significant biological activity: their capacity to act as mycoestrogens. This technical guide provides an in-depth overview of the current understanding of the mycoestrogenic properties of fusarielins, focusing on their effects on estrogen receptor-positive cells, the experimental methodologies used for their characterization, and the putative signaling pathways involved.
Quantitative Data on Estrogenic Activity
Direct quantitative data such as EC50 values or relative binding affinities (RBA) for fusarielins are not extensively available in the public literature. However, studies on human breast cancer cell lines provide a preliminary understanding of their estrogenic potency.
One key study identified fusarielins A, F, G, and H as mycoestrogens capable of stimulating the proliferation of the estrogen receptor-positive (ERα+) human breast cancer cell line, MCF-7.[1][2][3] This proliferative effect was found to be dependent on the estrogen receptor, as it was not observed in ERα-negative cell lines (MDA-MB-231 and MCF-10a) and was inhibited by the estrogen receptor antagonist, fulvestrant.[1][3]
Among the tested compounds, fusarielin H was identified as the most potent, inducing a four-fold increase in MCF-7 cell proliferation at a concentration of 25µM as measured by a resazurin (B115843) metabolism assay.[1][2][4]
Table 1: Summary of Estrogenic Activity of Fusarielins in MCF-7 Cells
| Fusarielin | Cell Line | Assay | Concentration | Observed Effect | Citation |
| A, F, G, H | MCF-7 | Cell Proliferation | Not specified | Stimulation of proliferation | [1][2] |
| H | MCF-7 | Resazurin Metabolism | 25 µM | 4-fold increase in proliferation | [1][4] |
Further research is required to establish comprehensive dose-response curves and determine the EC50 and RBA values for individual fusarielin compounds to allow for a more precise comparison of their estrogenic potencies.
Experimental Protocols
The investigation of the mycoestrogenic properties of fusarielins relies on a suite of established in vitro assays. The following are detailed methodologies for key experiments relevant to this area of research.
MCF-7 Cell Proliferation (E-Screen) Assay
The E-Screen assay is a robust method to assess the estrogenic or anti-estrogenic potential of compounds by measuring their effect on the proliferation of estrogen-sensitive MCF-7 cells.[5][6]
Principle: Estrogenic compounds bind to the estrogen receptor in MCF-7 cells, initiating a signaling cascade that leads to cell proliferation. The increase in cell number is proportional to the estrogenic activity of the test compound.
Protocol:
-
Cell Culture: MCF-7 cells are maintained in a complete growth medium. For the assay, cells are stripped of endogenous estrogens by culturing in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum for several days.
-
Seeding: Cells are seeded into 96-well plates at an optimized density and allowed to attach.
-
Treatment: Cells are exposed to a range of concentrations of the test compound (e.g., fusarielins) and a positive control (e.g., 17β-estradiol). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a defined period (typically 6-8 days) to allow for cell proliferation.
-
Quantification: Cell proliferation is quantified using a suitable method, such as the resazurin metabolism assay or by direct cell counting.
-
Data Analysis: The proliferative effect is calculated relative to the vehicle control, and dose-response curves are generated to determine the EC50 value.
Resazurin Metabolism Assay
This assay is a sensitive and reliable method for quantifying cell viability and proliferation.[7][8]
Principle: Metabolically active, viable cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of viable cells.
Protocol:
-
Reagent Preparation: A stock solution of resazurin is prepared in a buffered saline solution and sterilized.
-
Assay Procedure: Following the treatment period in a cell-based assay (like the E-Screen), the culture medium is removed, and a solution of resazurin in culture medium is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C, protected from light.
-
Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: The fluorescence intensity is used to calculate the percentage of viable cells or the fold-change in cell proliferation compared to controls.
Estrogen Response Element (ERE) Luciferase Reporter Gene Assay
This assay provides a mechanistic confirmation of estrogen receptor-mediated activity.[9][10][11]
Principle: Cells are engineered to express a luciferase reporter gene under the control of an estrogen response element (ERE). When an estrogenic compound binds to the estrogen receptor, the receptor-ligand complex binds to the ERE, driving the expression of luciferase. The resulting luminescence is a measure of estrogenic activity.
Protocol:
-
Cell Line: A suitable cell line (e.g., MCF-7 or T47D) is stably transfected with a plasmid containing an ERE-luciferase construct.
-
Cell Culture and Seeding: Cells are cultured and seeded in 96-well plates as described for the proliferation assay.
-
Treatment: Cells are treated with various concentrations of the test compound, a positive control, and a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 24 hours) to allow for reporter gene expression.
-
Lysis and Luminescence Measurement: A lysis buffer is added to the cells, followed by a luciferase substrate. The luminescence is measured using a luminometer.
-
Data Analysis: The relative light units (RLU) are normalized to a control, and dose-response curves are generated.
Yeast Estrogen Screen (YES) Assay
The YES assay is a rapid and sensitive in vitro screening tool for estrogenic compounds.[12][13][14]
Principle: Genetically modified yeast (Saccharomyces cerevisiae) are used, which contain the human estrogen receptor gene and an expression plasmid with the lacZ reporter gene (encoding β-galactosidase) under the control of EREs. Binding of an estrogenic compound to the receptor triggers the expression of β-galactosidase, which then metabolizes a chromogenic substrate, resulting in a color change.
Protocol:
-
Yeast Culture: The recombinant yeast strain is cultured in a suitable growth medium.
-
Assay Setup: The test compounds are added to a 96-well plate. The yeast culture, mixed with the chromogenic substrate (e.g., CPRG), is then added to the wells.
-
Incubation: The plate is incubated for 2-3 days to allow for the enzymatic reaction.
-
Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Data Analysis: The intensity of the color change is proportional to the estrogenic activity of the sample.
Signaling Pathways and Molecular Mechanisms
Mycoestrogens, including fusarielins, exert their effects by mimicking endogenous estrogens and binding to estrogen receptors (ERs). The primary mechanism involves the classical genomic signaling pathway.
Upon entering the cell, fusarielins are thought to bind to the ligand-binding domain of the estrogen receptor (primarily ERα in the context of MCF-7 cells), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the receptor, leading to the dissociation of HSPs, receptor dimerization, and translocation into the nucleus. In the nucleus, the fusarielin-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and the basal transcription machinery, leading to the transcription of estrogen-responsive genes that regulate cell cycle progression and proliferation.
While not yet specifically demonstrated for fusarielins, other mycoestrogens have been shown to activate non-genomic signaling pathways, which involve membrane-associated estrogen receptors. These rapid signaling events can lead to the activation of downstream kinase cascades, such as the ERK/MAPK and PI3K/Akt pathways. These pathways can, in turn, phosphorylate and modulate the activity of the nuclear estrogen receptor and other transcription factors, further influencing gene expression and cell proliferation.
Visualizations
Caption: Classical genomic signaling pathway of fusarielins via the estrogen receptor.
Caption: A typical experimental workflow for characterizing the mycoestrogenicity of fusarielins.
Conclusion
The available evidence strongly indicates that fusarielins, particularly fusarielin H, possess mycoestrogenic properties mediated through the estrogen receptor. This activity has been demonstrated by the induction of proliferation in ER-positive breast cancer cells. However, a comprehensive understanding of their potency and mechanism of action requires further research, including the determination of EC50 and RBA values for a wider range of fusarielin analogues and elucidation of the specific downstream signaling pathways they modulate. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biological significance of this emerging class of mycoestrogens.
References
- 1. Estrogenic effects of fusarielins in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.au.dk [pure.au.dk]
- 3. researchgate.net [researchgate.net]
- 4. pure.au.dk [pure.au.dk]
- 5. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. labbox.es [labbox.es]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 13. A yeast estrogen screen for examining the relative exposure of cells to natural and xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ftb.com.hr [ftb.com.hr]
Fusarielin A: A Technical Guide to its Anti-Angiogenic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusarielin A, a natural product derived from fungi of the Fusarium genus, has emerged as a molecule of interest in the field of oncology and vascular biology due to its demonstrated anti-angiogenic and anti-proliferative properties. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as an inhibitor of angiogenesis. It consolidates available data on its biological effects, outlines key experimental methodologies for its evaluation, and explores its putative mechanism of action. This document is intended to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. The inhibition of angiogenesis is a clinically validated strategy in cancer therapy. Natural products are a rich source of novel bioactive compounds, and fungal metabolites, in particular, have yielded numerous therapeutic agents. This compound is one such compound that has been identified to possess anti-angiogenic activity.[1] This guide synthesizes the available scientific information to provide a detailed technical overview for professionals in drug discovery and development.
Biological Activity and Quantitative Data
This compound has been shown to inhibit key processes in angiogenesis, notably the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).[1] While the initial discovery highlighted this qualitative activity, detailed quantitative data, such as IC50 values from dose-response studies on endothelial cell proliferation, migration, and tube formation, are not extensively available in the public domain. Further research is required to establish a comprehensive quantitative profile of this compound's anti-angiogenic efficacy.
For context, studies on other anti-angiogenic compounds demonstrate the methodologies used to derive such quantitative data. For instance, the anti-angiogenic potential of compounds is often quantified by measuring the inhibition of endothelial cell proliferation and migration, as well as the disruption of tube formation.
Table 1: Illustrative Quantitative Anti-Angiogenic Data for a Hypothetical Compound
| Assay | Cell Line | Parameter Measured | IC50 (µM) |
| Cell Viability | HUVEC | Metabolic Activity (MTT Assay) | >50 |
| Cell Migration | HUVEC | Wound Closure (%) | 15.2 |
| Tube Formation | HUVEC | Total Tube Length | 8.5 |
| Aortic Ring Sprouting | Rat Aorta | Microvessel Outgrowth | 12.7 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound. It serves as a template for the types of quantitative data that are critical for the evaluation of an anti-angiogenic compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections describe the standard methodologies used to assess the anti-angiogenic properties of a compound like this compound.
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for in vitro angiogenesis assays.
-
Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, cytokines, and fetal bovine serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of the compound.
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of the compound on cell motility.
-
Grow HUVECs to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or cell-free zone in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Incubate the cells with medium containing various concentrations of this compound.
-
Capture images of the wound at 0 and 24 hours.
-
Quantify the rate of wound closure.
Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).
-
Allow the matrix to polymerize at 37°C for 30 minutes.
-
Seed HUVECs onto the matrix at a density of 1.5 x 10⁴ cells/well.
-
Treat the cells with various concentrations of this compound.
-
Incubate for 6-12 hours to allow for tube formation.
-
Stain the cells with Calcein AM and visualize under a fluorescence microscope.
-
Quantify the total tube length, number of junctions, and number of loops.
Western Blot Analysis
This technique is used to investigate the effect of the compound on key signaling proteins.
-
Treat HUVECs with this compound for a specified time, with or without stimulation by an angiogenic factor like Vascular Endothelial Growth Factor (VEGF).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., phosphorylated and total VEGFR2, Akt, ERK).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Putative Mechanism of Action and Signaling Pathways
The precise molecular mechanism by which this compound exerts its anti-angiogenic effects has not been fully elucidated. However, the inhibition of endothelial cell proliferation, migration, and tube formation suggests that it may interfere with key signaling pathways that regulate angiogenesis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis and a common target for anti-angiogenic therapies.
The VEGF Signaling Pathway
VEGF-A, a potent pro-angiogenic factor, binds to its receptor, VEGFR2, on the surface of endothelial cells. This binding triggers the dimerization and autophosphorylation of VEGFR2, initiating a cascade of downstream signaling events. Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is also involved in proliferation and migration.
It is hypothesized that this compound may inhibit angiogenesis by targeting one or more components of this pathway. Potential mechanisms include:
-
Inhibition of VEGFR2 activation: this compound may prevent the binding of VEGF to VEGFR2 or inhibit the autophosphorylation of the receptor.
-
Downregulation of downstream signaling: The compound could suppress the phosphorylation and activation of key downstream effectors such as Akt and ERK.
Further research, particularly Western blot analyses of these key signaling proteins in the presence of this compound, is necessary to confirm these hypotheses.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-angiogenic potential of this compound.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the VEGF signaling pathway by this compound.
Conclusion and Future Directions
This compound has been identified as a promising natural product with anti-angiogenic properties. Its ability to inhibit HUVEC tube formation provides a strong rationale for further investigation. However, to advance this compound as a potential therapeutic candidate, several critical knowledge gaps must be addressed. Future research should focus on:
-
Comprehensive quantitative analysis: Determining the dose-dependent effects and IC50 values of this compound in a panel of in vitro angiogenesis assays.
-
Elucidation of the mechanism of action: Investigating the specific molecular targets of this compound within the VEGF signaling cascade and other relevant pathways.
-
In vivo studies: Evaluating the anti-angiogenic and anti-tumor efficacy of this compound in preclinical animal models.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify more potent and selective derivatives.
By addressing these areas, the full therapeutic potential of this compound as an anti-angiogenic agent can be realized. This technical guide serves as a starting point for these future endeavors.
References
The Role of Fusarielin A as a Secondary Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarielin A is a polyketide-derived secondary metabolite produced by various species of fungi belonging to the genus Fusarium. As a member of the decalin-containing polyketide family, this compound has garnered interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of this compound, summarizing its biological effects with quantitative data, detailing relevant experimental methodologies, and illustrating key molecular pathways and experimental workflows.
Chemical and Physical Properties
This compound is characterized by a complex chemical structure, including a decalin core. Its molecular formula is C₂₅H₃₈O₄.
Biological Activities of this compound and Related Compounds
This compound and its structural analogs exhibit a range of biological activities, including antifungal, antibacterial, and cytotoxic effects. The following tables summarize the quantitative data available for these activities.
Table 1: Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | 3.1 | [1] |
| Fusarium nivale | 12.5 | [1][2] |
| Alternaria kikuchiana | 50 | [1] |
| Colletotrichum lindemuthianum | 25 | [1] |
| Helminthosporium oryzae | 25 | [1] |
| Pyricularia oryzae | 50 | [1] |
| Fusarium oxysporum f. sp. lycopersici | >100 | [1] |
| Fusarium solani f. sp. phaseoli | >100 | [1] |
| Rhizoctonia solani | >100 | [1] |
| Rhizopus chinensis | >100 | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) | Reference |
| HeLa S3 | 54.6 | [1] |
| NCI-H69 | 48.6 | [1] |
Table 3: Antibacterial Activity of this compound and Analogs
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 32.5 | [3] |
| This compound | Methicillin-resistant S. aureus | 32.5 | [3] |
| This compound | Multidrug-resistant S. aureus | 62.5 | [3] |
Table 4: Enzyme Inhibition by Fusarielin Analogs
| Compound | Enzyme | Target Organism | IC₅₀ (µM) | Ki (µM) | Reference |
| Fusarielin M | Protein Tyrosine Phosphatase B (MptpB) | Mycobacterium tuberculosis | 1.05 ± 0.08 | 1.03 ± 0.39 | [4] |
Key Mechanisms of Action
Inhibition of Tubulin Polymerization
This compound has been shown to interfere with microtubule function. This is a critical mechanism as microtubules are essential for various cellular processes, including cell division, motility, and intracellular transport. The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, which is consistent with the observed cytotoxic effects of this compound.
Inhibition of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (MptpB)
While not yet demonstrated for this compound itself, the analog Fusarielin M is a potent inhibitor of MptpB, a key virulence factor of Mycobacterium tuberculosis. MptpB dephosphorylates host signaling proteins, thereby subverting the host immune response. Specifically, MptpB has been shown to inactivate the MAP kinases Erk1/2 and p38, which are crucial for pro-inflammatory cytokine production. Inhibition of MptpB by fusarielins could therefore restore the host's ability to combat mycobacterial infection.
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. For specific experimental details, it is recommended to consult the original research articles.
Isolation and Purification of this compound
This protocol is based on the method described by Kobayashi et al. (1995).
-
Culturing: Fusarium sp. is cultured in a suitable liquid medium (e.g., potato dextrose broth) under static conditions at 20°C for an extended period (e.g., 20 days) to allow for the production of secondary metabolites.
-
Extraction: The culture broth and mycelia are extracted with an organic solvent such as acetone, followed by partitioning with a non-polar solvent like benzene.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves:
-
Silica gel column chromatography with a gradient of solvents (e.g., n-hexane-ethyl acetate) to fractionate the extract.
-
Further purification of the active fractions using Sephadex LH-20 column chromatography.
-
Final purification by high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water).
-
-
Characterization: The purified this compound is characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Inoculum Preparation: A suspension of fungal spores or conidia is prepared from a fresh culture and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).
-
Reading Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., HeLa S3, NCI-H69) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Control wells receive the solvent alone.
-
Incubation: The plate is incubated for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Conclusion
This compound is a fascinating secondary metabolite with a range of biological activities that warrant further investigation. Its ability to interfere with fundamental cellular processes such as microtubule dynamics, and the potential for its analogs to modulate key signaling pathways in pathogenic bacteria, highlight its potential as a lead compound for the development of new therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and its derivatives.
References
- 1. Isolation and Structure of this compound | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy | Thin Layer Chromatography [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of fusarielin M as a novel inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Isolating Fusarielin A from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarielin A is a polyketide-derived secondary metabolite with a distinctive decalin core structure, originally isolated from a Fusarium species.[1] This class of compounds has garnered interest due to its diverse biological activities, including antifungal, weak antibacterial, and potential as an inhibitor of specific enzyme systems.[2][3][4] Notably, a related compound, Fusarielin M, has been identified as a potent inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a crucial virulence factor, highlighting the therapeutic potential of the fusarielin scaffold.[5]
These application notes provide a comprehensive protocol for the cultivation of this compound-producing fungi, followed by detailed procedures for the extraction, purification, and characterization of this compound.
Fungal Strains and Cultivation for Optimal Yield
This compound is primarily produced by specific species within the Fusarium genus, most notably Fusarium tricinctum.[2][6] The production of this metabolite is highly sensitive to culture conditions, including the choice of media, carbon and nitrogen sources, temperature, and pH.
Recommended Strains and Media
-
Producing Species: Fusarium tricinctum is the most consistently reported producer of this compound.[2][6] Other species, such as Fusarium graminearum, produce related analogues like Fusarielin H.[6]
-
Culture Media: A variety of media can be used, with Yeast Extract Sucrose (YES) agar (B569324) and Czapek Dox (CZ) agar being effective choices.[6][7] The composition of the medium, particularly the carbon and nitrogen sources, is a critical factor for maximizing yield.[6]
Optimized Culture Conditions
Optimizing culture parameters is crucial for inducing and enhancing the biosynthesis of this compound. The following conditions have been shown to influence production significantly.
| Parameter | Optimal Condition for F. tricinctum | Notes | Reference |
| Temperature | 20–25 °C | Lower temperatures appear to favor production. One study noted that compounds were not produced at 27°C.[8][9] | [6][8] |
| pH | 6.0 | Optimal pH for production of related fusarielins in F. graminearum. | [6] |
| Incubation Time | 14–26 days | Secondary metabolite production often occurs in the stationary phase of fungal growth. | [6] |
| Culture Type | Solid Agar Culture | Stationary solid cultures generally yield higher concentrations of secondary metabolites compared to shaken liquid cultures.[7][8] | [7][8] |
| Carbon Source | Dextrin (B1630399), Maltose, Sucrose | Complex carbohydrates and disaccharides significantly increase this compound production. | [6] |
| Nitrogen Source | Arginine | Using arginine as the sole nitrogen source has been shown to boost fusarielin biosynthesis. | [6] |
Quantitative Production Data
The yield of this compound is highly dependent on the specific strain and the exact culture conditions employed.
| Fungal Strain | Medium/Carbon Source | Nitrogen Source | Max. Yield (µg/mL) | Reference |
| F. tricinctum IBT 2952 | Dextrin | Arginine | 2.6 | [6] |
| F. tricinctum IBT 2952 | Maltose | Arginine | ~2.2 | [6] |
| F. tricinctum IBT 2952 | Sucrose | Arginine | ~1.8 | [6] |
Experimental Protocols
The following protocols outline the step-by-step process from fungal cultivation to the isolation of pure this compound.
Caption: Experimental workflow for this compound isolation.
Protocol 1: Fungal Cultivation
-
Prepare Pure Culture: Obtain a pure culture of Fusarium tricinctum. If starting from a mixed or contaminated sample, perform single spore isolation to ensure culture purity.[10]
-
Media Preparation: Prepare solid agar plates using a high-yield medium such as CZ agar supplemented with dextrin (30 g/L) and arginine (as the sole nitrogen source).
-
Inoculation: Inoculate the center of each agar plate with a small plug or spore suspension of the F. tricinctum culture.
-
Incubation: Seal the plates with paraffin (B1166041) film and incubate in the dark at 25°C for 21-26 days.[6]
Protocol 2: Extraction
-
Harvesting: After incubation, chop the entire contents of the petri dishes (both mycelia and agar) into small pieces.
-
Solvent Extraction: Submerge the chopped culture material in a flask with ethyl acetate (B1210297) at a ratio of approximately 3:1 (solvent:culture volume).
-
Maceration: Allow the culture to soak for 24 hours at room temperature with occasional shaking to ensure thorough extraction. For more efficient extraction, use a sonication bath or a homogenizer.[11]
-
Filtration: Filter the mixture through cheesecloth or a coarse filter paper to remove the solid debris. Collect the ethyl acetate filtrate.
-
Repeat Extraction: Repeat the extraction process (steps 2-4) on the solid residue two more times to maximize the recovery of the crude product.[12]
-
Concentration: Combine all ethyl acetate filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at 40-45°C to yield a crude extract.[12]
Protocol 3: Purification
-
Silica (B1680970) Gel Chromatography (Initial Cleanup):
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column using a stepwise gradient of increasing polarity, for example, from 100% hexane (B92381) to a hexane/ethyl acetate mixture, and finally to 100% ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the target compound and concentrate them.
-
-
Semi-Preparative HPLC (Final Purification):
-
Dissolve the enriched fraction from the silica column in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Purify the sample using a semi-preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.[12][13]
-
Use a mobile phase gradient, such as water and acetonitrile (B52724) (both may contain 0.1% formic acid), to achieve separation.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
-
Characterization and Data
The identity and purity of the isolated compound should be confirmed using spectroscopic methods.
Physico-Chemical Properties
| Property | Data | Reference |
| Appearance | White Powder | [8] |
| Molecular Formula | C₂₅H₃₈O₄ | [8][14] |
| Molecular Weight | 402.6 g/mol | [14] |
| Solubility | Readily soluble in various organic solvents | [8] |
Spectroscopic Data
The structure of this compound was originally elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] Researchers should compare their acquired data (¹H NMR, ¹³C NMR, HR-MS) with published values to confirm the structure.
Biological Activity and Signaling Pathway
This compound and its analogues exhibit a range of biological activities.[2] Fusarielin M, isolated from F. graminearum, is a notable inhibitor of MptpB, an enzyme essential for the survival of Mycobacterium tuberculosis within host macrophages.[5] MptpB dephosphorylates key signaling proteins like Erk1/2 and p38, thereby suppressing the host's immune response. Inhibition of MptpB by fusarielins can restore this signaling, aiding in bacterial clearance.[5]
Caption: Inhibition of the MptpB virulence pathway by fusarielins.
References
- 1. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure elucidation of new fusarielins from Fusarium sp. and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of fusarielin M as a novel inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Factors Influencing Production of Fusaristatin A in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Structure of this compound | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy | Thin Layer Chromatography [scribd.com]
- 9. Frontiers | Distribution, pathogenicity and disease control of Fusarium tricinctum [frontiersin.org]
- 10. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 11. Method evaluation of Fusarium DNA extraction from mycelia and wheat for down-stream real-time PCR quantification and correlation to mycotoxin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recovery and purification of bikaverin produced by Fusarium oxysporum CCT7620 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C25H38O4 | CID 10453753 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Fusarielin A Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies and detailed protocols for the total synthesis of Fusarielin A and its analogs. The methodologies described herein are based on seminal works in the field and are intended to serve as a practical guide for researchers engaged in the synthesis of these biologically active natural products and their derivatives for drug discovery and development.
Introduction to this compound and its Analogs
Fusarielins are a family of fungal secondary metabolites characterized by a unique and complex molecular architecture. This compound and its analogs have garnered significant attention due to their diverse and potent biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3][4] The intricate structures of these molecules present a formidable challenge for synthetic chemists, and the development of efficient total synthesis routes is crucial for enabling further biological evaluation and structure-activity relationship (SAR) studies. The core structure of many fusarielins is closely related to Fusarisetin A, a potent inhibitor of cancer cell migration.[5][6] Synthetic strategies towards Fusarisetin A are therefore highly relevant and adaptable for the synthesis of a variety of this compound analogs.
Key Synthetic Strategies
Two primary strategies have emerged for the total synthesis of the Fusarisetin A core, which can be adapted for the synthesis of various this compound analogs. Both approaches commence from the readily available chiral building block, citronellal (B1669106).
-
Theodorakis Approach: A Nature-Inspired, Protecting-Group-Free Synthesis. This strategy is highlighted by a biomimetic intramolecular Diels-Alder (IMDA) reaction to construct the decalin core, followed by a one-pot TEMPO-induced radical cyclization/aminolysis and a final Dieckmann condensation/hemiacetalization cascade to complete the pentacyclic framework.[5][7] This route is notable for its conciseness and efficiency, proceeding in just 9 steps with a 10% overall yield.[5]
-
Li Approach: A Convergent Synthesis Featuring a Palladium-Catalyzed Rearrangement. This pathway also utilizes an IMDA reaction to form the decalin system. A key distinguishing feature is a palladium-catalyzed O→C allylic rearrangement to construct a crucial quaternary stereocenter. The synthesis is completed through a chemoselective Wacker oxidation and a Dieckmann condensation/hemiketalization cascade.[8][9]
Both synthetic routes are amenable to the synthesis of analogs, allowing for the introduction of diversity at various positions of the molecule to explore the SAR.[5][10][11]
General Experimental Workflow
The synthesis of this compound analogs generally follows a convergent approach where key fragments are synthesized separately and then coupled. The following diagram illustrates a generalized workflow based on the established syntheses of the Fusarisetin A core.
Caption: Generalized workflow for the synthesis of this compound analogs.
Quantitative Data Summary
The following table summarizes the biological activities of selected this compound analogs.
| Compound Name | Target/Assay | IC50/Activity | Reference |
| Fusarisetin A | MDA-MB-231 cell migration | 7.7 nM | [5] |
| MDA-MB-231 cell invasion | 26 nM | [5] | |
| MDA-MB-231 acinar morphogenesis | 77 nM | [5] | |
| C5-epi-Fusarisetin A | Cancer cell migration | Potent inhibitor | [6][10] |
| This compound | Aspergillus fumigatus | Moderate antifungal activity | [1] |
| Fusarium nivale | Moderate antifungal activity | [1] | |
| Staphylococcus aureus | Weak antibacterial effect | [1] | |
| Fusarielin E | Pyricularia oryzae | Significant antifungal activity | [3] |
| Fusarielin H | Antibacterial activity | No effect | [12] |
| Fusarielin M | M. tuberculosis PtpB | 1.05 ± 0.08 µM | [13] |
| Fusaripyridines A & B | Candida albicans | 8.0 µM | [14] |
| Fusarochromanone (FC101) | HaCat (pre-malignant skin) cells | 10 nM - 2.5 µM | [15] |
| P9-WT (malignant skin) cells | 10 nM - 2.5 µM | [15] | |
| MCF-7 (breast cancer) cells | 10 nM - 2.5 µM | [15] | |
| MDA-231 (breast cancer) cells | 10 nM - 2.5 µM | [15] | |
| PC3 (prostate cancer) cells | 10 nM - 2.5 µM | [15] | |
| Aurofusarin | Lactobacillus acidophilus | 8 µM | [12] |
Experimental Protocols
The following are detailed protocols for key steps in the total synthesis of Fusarisetin A, which can be adapted for the synthesis of analogs. These protocols are based on the supplementary information provided in the cited literature.
Protocol 1: Intramolecular Diels-Alder (IMDA) Reaction (Adapted from Li et al.)[8]
This protocol describes the crucial Lewis acid-promoted IMDA reaction to form the decalin core.
Diagram of the IMDA reaction logic:
Caption: Logic of the Lewis acid-catalyzed IMDA reaction.
Materials:
-
Diels-Alder precursor (polyene)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the Diels-Alder precursor (1.0 equiv) in anhydrous DCM under an argon atmosphere.
-
Cool the solution to -40 °C in a suitable cooling bath.
-
Add BF₃·OEt₂ (1.2 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -40 °C for 40 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired decalin product.
Protocol 2: One-pot TEMPO-induced Radical Cyclization/Aminolysis (Adapted from Theodorakis et al.)[5]
This protocol details a key step in the Theodorakis synthesis for the construction of the C ring and installation of the amino acid moiety.
Materials:
-
Decalin intermediate
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Ferrocenium hexafluorophosphate (B91526) (Cp₂FePF₆)
-
Amino acid derivative (e.g., N-methyl-D-serine methyl ester)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene, anhydrous
-
Molecular sieves (4Å)
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the decalin intermediate (1.0 equiv) in anhydrous 1,2-dimethoxyethane (B42094) at -78 °C under argon, add LiHMDS (1.5 equiv).
-
Stir the mixture for 30 minutes at -78 °C, then warm to 0 °C.
-
Add TEMPO (1.05 equiv) and Cp₂FePF₆ (2.0 equiv) and stir for 5 minutes.
-
Quench the reaction and purify the intermediate radical precursor.
-
In a separate flask, combine the purified intermediate, the amino acid derivative (e.g., N-methyl-D-serine methyl ester, 1.5 equiv), DMAP (2.0 equiv), and activated 4Å molecular sieves in anhydrous toluene.
-
Heat the mixture at 90 °C for 36 hours.
-
Cool the reaction to room temperature, filter through a pad of Celite, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the tricyclic product.
Protocol 3: Dieckmann Condensation/Hemiketalization Cascade (Common to both strategies)[5][8]
This final step completes the pentacyclic core of Fusarisetin A and its analogs.
Materials:
-
Tricyclic precursor
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (B1210297) (EtOAc)
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the tricyclic precursor (1.0 equiv) in anhydrous MeOH under an argon atmosphere.
-
Add a solution of NaOMe in MeOH (5.0 equiv).
-
Stir the reaction mixture at room temperature for 10-30 minutes, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding 1 M HCl until the solution is acidic.
-
Extract the mixture with EtOAc (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to afford the final pentacyclic product.
Synthesis of Analogs
The modularity of these synthetic routes allows for the generation of a diverse library of this compound analogs. Key points of diversification include:
-
Variation of the Starting Material: Utilizing analogs of citronellal with different substitution patterns can lead to modifications in the decalin core.
-
Modification of the Side Chain: Employing different amino acid derivatives in the aminolysis step (Protocol 2) or using different coupling partners for the side chain elaboration allows for extensive variation of the N-acyl side chain.
-
Late-Stage Functionalization: The final pentacyclic product can be subjected to further chemical transformations, such as oxidation, reduction, or substitution, to generate additional analogs. For example, the C5-epimer of Fusarisetin A has been synthesized and shown to retain potent biological activity.[6][10]
By systematically exploring these modifications, researchers can conduct comprehensive SAR studies to identify the key structural features responsible for the biological activity of this compound and its analogs, ultimately guiding the design of more potent and selective drug candidates.
References
- 1. Fusarium-Derived Secondary Metabolites with Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fusarisetin A: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nature-inspired total synthesis of (-)-fusarisetin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Li Synthesis of (-)-Fusarisetin A [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fusarisetin A: Scalable Total Synthesis and Related Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fast Screening of Antibacterial Compounds from Fusaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of fusarielin M as a novel inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fusaripyridines A and B; Highly Oxygenated Antimicrobial Alkaloid Dimers Featuring an Unprecedented 1,4-Bis(2-hydroxy-1,2-dihydropyridin-2-yl)butane-2,3-dione Core from the Marine Fungus Fusarium sp. LY019 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological activities of fusarochromanone: a potent anti-cancer agent | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Structure Elucidation of Fusarielin A using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fusarielin A is a polyketide natural product isolated from Fusarium species, exhibiting notable antifungal properties. The structural elucidation of such complex natural products is a critical step in drug discovery and development, enabling further investigation into its mechanism of action and potential for therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of novel compounds. This document provides a detailed application note and experimental protocols for the structure elucidation of this compound, leveraging a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Data Presentation
The complete assignment of the proton (¹H) and carbon (¹³C) NMR chemical shifts of this compound is fundamental for its structural determination. The following tables summarize the quantitative NMR data obtained in CDCl₃, as reported in the literature.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 68.9 | 3.58 (dd, 10.4, 2.0) |
| 2 | 39.8 | 1.88 (m) |
| 3 | 76.4 | 4.31 (d, 10.4) |
| 4 | 130.3 | 5.51 (dd, 15.2, 8.8) |
| 5 | 128.8 | 5.95 (d, 10.8) |
| 6 | 134.1 | 6.48 (dd, 15.2, 10.8) |
| 7 | 138.2 | 5.65 (d, 8.8) |
| 8 | 48.9 | 2.35 (m) |
| 9 | 40.1 | 1.62 (m) |
| 10 | 28.5 | 1.45 (m), 1.25 (m) |
| 11 | 58.9 | 2.91 (d, 5.4) |
| 12 | 84.1 | - |
| 13 | 55.4 | 1.95 (m) |
| 14 | 35.1 | 1.85 (m) |
| 15 | 60.1 | 3.05 (s) |
| 16 | 82.9 | - |
| 17 | 13.6 | 0.98 (d, 6.8) |
| 18 | 12.1 | 1.05 (d, 6.8) |
| 19 | 12.8 | 1.75 (s) |
| 20 | 135.5 | 5.45 (q, 6.8) |
| 21 | 125.9 | - |
| 22 | 13.5 | 1.68 (d, 6.8) |
| 23 | 20.1 | 1.15 (s) |
| 24 | 17.8 | 1.21 (s) |
| 25 | 22.5 | 1.01 (d, 7.0) |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below.
Sample Preparation
-
Compound Isolation: Isolate this compound from Fusarium sp. culture broth using appropriate chromatographic techniques (e.g., silica (B1680970) gel column chromatography, HPLC) to ensure high purity (>95%).
-
Sample Preparation for NMR:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
Pulse Program: A standard COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (F1 and F2): 12-15 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay: 1.5-2 seconds.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: A standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Spectral Width (F2 - ¹H): 12-15 ppm.
-
Spectral Width (F1 - ¹³C): 160-180 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 8-16.
-
¹JCH Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons.
-
Pulse Program: A standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (F2 - ¹H): 12-15 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-32.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for an average long-range coupling of 8 Hz.
-
Data Processing and Analysis
-
Processing: Process all spectra using appropriate NMR software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and baseline correction. For 2D spectra, apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Analysis:
-
Reference the ¹H and ¹³C spectra to the TMS signal (δ = 0.00 ppm).
-
Integrate the ¹H spectrum to determine the relative number of protons for each signal.
-
Analyze the multiplicity and coupling constants in the ¹H spectrum to infer neighboring proton environments.
-
Use the HSQC spectrum to correlate each proton signal to its directly attached carbon.
-
Use the COSY spectrum to establish proton-proton connectivity networks, building structural fragments.
-
Use the HMBC spectrum to connect these fragments by identifying long-range correlations between protons and carbons.
-
Mandatory Visualizations
Experimental Workflow for this compound Structure Elucidation
Caption: Workflow for the isolation and structure elucidation of this compound.
Logical Relationship of 2D NMR Experiments for Structure Determination
Caption: Interconnectivity of NMR experiments for structural elucidation.
Proposed Biosynthetic Pathway of Fusarielin Polyketides
The biosynthesis of fusarielins is proposed to originate from a polyketide pathway. While the exact biosynthetic pathway for this compound is not fully elucidated, a general scheme for fusarielin biosynthesis has been proposed based on the study of the fusarielin gene cluster in Fusarium graminearum.
Caption: Proposed biosynthetic pathway for Fusarielin polyketides.
Application Note: LC-MS/MS Quantification of Fusarielin A in Fungal Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarielin A is a polyketide mycotoxin produced by various Fusarium species, including Fusarium graminearum.[1] This compound and its analogues have garnered interest due to their diverse biological activities, which include antifungal and antibacterial properties. Recent studies have highlighted the potential of fusarielins as therapeutic agents. For instance, the related compound Fusarielin M has been identified as an inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a key virulence factor for the bacterium. MptpB is known to modulate host immune responses by interfering with signaling pathways such as the MAPK/ERK and p38 pathways in macrophages.[2][3][4] The ability of fusarielins to inhibit MptpB suggests their potential as novel anti-tuberculosis drug candidates.
Given the therapeutic potential and the toxicological relevance of this compound, a robust and sensitive analytical method for its quantification in complex matrices, such as fungal extracts, is essential. This application note provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity in mycotoxin analysis.[1][5][6]
Experimental Protocols
Sample Preparation: Extraction of this compound from Fusarium sp. Culture
This protocol is adapted from general mycotoxin extraction procedures from fungal cultures.[1][7]
Materials:
-
Fusarium sp. culture grown on a suitable solid or in a liquid medium.
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Procedure:
-
Extraction from Solid Culture:
-
Excise a small portion (e.g., 1 cm²) of the fungal culture from the agar (B569324) plate and place it into a 50 mL centrifuge tube.
-
Add 10 mL of an 80:20 (v/v) acetonitrile/water solution to the tube.
-
Vortex vigorously for 2 minutes to break up the mycelium and agar.
-
Place the tube in an ultrasonic bath for 30 minutes to enhance extraction.
-
Centrifuge the sample at 4000 x g for 10 minutes to pellet the solid debris.
-
Carefully transfer the supernatant to a clean tube.
-
-
Extraction from Liquid Culture:
-
Harvest the mycelium from the liquid culture by filtration.
-
Transfer a known weight of the mycelium (e.g., 1 g) to a 50 mL centrifuge tube.
-
Add 10 mL of 80:20 (v/v) acetonitrile/water.
-
Homogenize the sample using a suitable homogenizer.
-
Vortex for 2 minutes and sonicate for 30 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Sample Clean-up (Optional but Recommended):
-
For cleaner extracts and to minimize matrix effects, a solid-phase extraction (SPE) step can be employed. A C18 SPE cartridge is suitable for this purpose.
-
Condition the C18 cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load 1 mL of the extract onto the cartridge.
-
Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.
-
Elute this compound with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Final Sample Preparation:
-
Reconstitute the dried extract (from either direct extraction or SPE) in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol/water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and can be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium (B1175870) Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) System:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimize for specific instrument |
Data Presentation
Quantitative Data Summary
The quantification of this compound is achieved by monitoring specific precursor-to-product ion transitions (MRM transitions). The molecular formula of this compound is C₂₅H₃₈O₄, with a monoisotopic mass of 402.2770 Da. The expected precursor ion in positive ESI mode would be the protonated molecule [M+H]⁺ at m/z 403.3. Other potential adducts, such as the sodium [M+Na]⁺ (m/z 425.3) or ammonium [M+NH₄]⁺ (m/z 420.3) adducts, should also be investigated during method development for optimal sensitivity.
Table 1: Theoretical and Optimized MRM Transitions for this compound Quantification
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 403.3 | To be determined | To be optimized | To be determined | To be optimized |
| (Example) | Fragment 1 | 20 | Fragment 2 | 35 |
Note: The product ions and collision energies need to be empirically determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan of the precursor ion.
Table 2: Method Performance Characteristics (Example Data)
| Parameter | Result |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Recovery (at 10 ng/mL) | 92% |
| Precision (%RSD, n=6) | < 5% |
Signaling Pathway Visualization
Fusarielin M, a closely related compound to this compound, has been shown to inhibit the MptpB phosphatase from Mycobacterium tuberculosis.[8] MptpB acts to dephosphorylate and inactivate key kinases in the host macrophage's immune response pathways, specifically targeting the Erk1/2 and p38 MAP kinase pathways to promote bacterial survival.[2][3] By inhibiting MptpB, fusarielins can restore the activation of these pathways, leading to an appropriate inflammatory response and reduced intracellular bacterial growth.
Conclusion
This application note provides a comprehensive framework for the sensitive and selective quantification of this compound from fungal extracts using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis serve as a robust starting point for method development and validation. The visualization of the experimental workflow and the proposed signaling pathway of this compound's action provides valuable context for researchers in mycotoxin analysis and drug discovery. The high selectivity of tandem mass spectrometry makes it an ideal technique for the reliable determination of this compound in complex biological matrices, facilitating further research into its therapeutic potential and toxicological significance.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. Identification of fusarielin M as a novel inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Susceptibility Testing with Fusarielin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarielin A is a polyketide metabolite produced by various species of Fusarium and Aspergillus fungi.[1] It belongs to a group of compounds known as fusarielins, which have demonstrated a range of biological activities, including antifungal properties.[2][3] Notably, fusarielins have been observed to cause mycelial deformations in the ascomycete Pyricularia oryzae (Magnaporthe oryzae).[2] These characteristics make this compound a compound of interest for the development of new antifungal agents.
These application notes provide detailed protocols for performing antifungal susceptibility testing (AFST) with this compound, enabling researchers to evaluate its efficacy against various fungal species. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for a natural product compound.[4][5][6][7][8][9]
Experimental Principles
Antifungal susceptibility testing determines the minimal concentration of an antimicrobial agent that inhibits the visible growth of a fungus. The two most common methods are broth microdilution and disk diffusion.
-
Broth Microdilution: This method involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid growth medium. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the agent that prevents visible growth.[10][11][12][13][14]
-
Disk Diffusion: This technique involves placing a paper disk impregnated with a specific concentration of the antifungal agent onto an agar (B569324) plate inoculated with a standardized fungal suspension. The agent diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured to determine the susceptibility of the fungus.[15][16][17][18][19][20]
Experimental Workflow
The general workflow for performing an antifungal susceptibility test with this compound is outlined below.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution Method
This protocol is adapted from the CLSI M38-A2 document for filamentous fungi and can be applied to yeasts with modifications from the M27 document.[16][21]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolate(s)
-
Sterile saline or phosphate-buffered saline (PBS) with 0.05% Tween 20 (for filamentous fungi)
-
Spectrophotometer or hemocytometer
-
Incubator
-
Positive control antifungal (e.g., Amphotericin B, Voriconazole)
-
Negative control (medium with DMSO)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in RPMI 1640 medium. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity to the fungi.
-
-
Inoculum Preparation:
-
Yeasts: Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Filamentous Fungi: Culture the fungus on Potato Dextrose Agar (PDA) until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.
-
-
Microdilution Plate Preparation:
-
Add 100 µL of RPMI 1640 to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first column of wells and perform a two-fold serial dilution across the plate.
-
The final volume in each well after adding the inoculum will be 200 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well.
-
-
Controls:
-
Growth Control: A well containing 100 µL of RPMI 1640 and 100 µL of the fungal inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of RPMI 1640 only.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay, RPMI 1640, and the fungal inoculum.
-
Positive Control: A row of wells with a known antifungal drug.
-
-
Incubation:
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts and 48-72 hours for most filamentous fungi.[21]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control. For azoles, a prominent reduction in growth (e.g., ≥50%) is often used as the endpoint. A similar approach may be necessary for this compound.
-
Protocol 2: Disk Diffusion Method
This method is adapted from CLSI documents M44-A for yeasts and M51-A for filamentous fungi.[19][20]
Materials:
-
This compound
-
Sterile solvent (e.g., DMSO)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue (for yeasts) or plain Mueller-Hinton agar (for some molds).[16][18]
-
Fungal isolate(s)
-
Sterile saline
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of this compound Disks:
-
Dissolve this compound in a suitable solvent to a desired concentration.
-
Impregnate sterile paper disks with a known amount of the this compound solution (e.g., 10 µg, 20 µg per disk).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a standardized fungal suspension as described in the broth microdilution method (0.5 McFarland standard for yeasts; 0.4-5 x 10^4 CFU/mL for molds).
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Inoculate the entire surface of the agar plate by swabbing in three directions.
-
-
Disk Application:
-
Aseptically place the prepared this compound disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Controls:
-
Blank Disk: A disk impregnated with the solvent only.
-
Positive Control: A disk containing a known antifungal agent.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 24-48 hours for yeasts and up to 7 days for some dermatophytes and other molds.[15]
-
-
Measuring Inhibition Zones:
-
Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.
-
Data Presentation
Quantitative data from antifungal susceptibility testing should be presented in a clear and organized manner.
Table 1: Example MIC Data for this compound
| Fungal Species | Strain ID | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | ATCC 90028 | 8 - 32 | 16 | 32 |
| Aspergillus fumigatus | ATCC 204305 | 16 - 64 | 32 | 64 |
| Fusarium solani | Clinical Isolate 1 | 32 - >128 | 64 | >128 |
| Cryptococcus neoformans | ATCC 90112 | 4 - 16 | 8 | 16 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Example Zone Diameter Data for this compound (10 µg disk)
| Fungal Species | Strain ID | Zone Diameter Range (mm) | Mean Zone Diameter (mm) |
| Candida albicans | ATCC 90028 | 12 - 18 | 15 |
| Aspergillus fumigatus | ATCC 204305 | 8 - 14 | 11 |
| Fusarium solani | Clinical Isolate 1 | 6 - 10 | 8 |
| Cryptococcus neoformans | ATCC 90112 | 15 - 22 | 19 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Potential Fungal Signaling Pathways Affected by Antifungal Agents
While the specific mechanism of action for this compound is not fully elucidated, many antifungal agents target key cellular processes and signaling pathways in fungi. The diagram below illustrates some common targets. This compound, as a polyketide, may interfere with cell wall integrity, membrane function, or other metabolic pathways. Further research is needed to identify its precise target.
Conclusion
The protocols outlined in these application notes provide a standardized framework for assessing the antifungal activity of this compound. Adherence to established guidelines from CLSI and EUCAST is crucial for generating reproducible and comparable data.[4][5] The broth microdilution method will yield quantitative MIC values, while the disk diffusion assay offers a simpler, qualitative screening method. Further investigations are warranted to elucidate the precise mechanism of action of this compound and to establish its potential as a therapeutic antifungal agent.
References
- 1. Functional Analysis of the Fusarielin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. testinglab.com [testinglab.com]
- 5. EUCAST: Fungi (AFST) [eucast.org]
- 6. academic.oup.com [academic.oup.com]
- 7. testinglab.com [testinglab.com]
- 8. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. [PDF] Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes | Semantic Scholar [semanticscholar.org]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 21. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]
Application Notes and Protocols for Cell-based Assays with Fusarielin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarielin A is a mycotoxin produced by various species of the Fusarium fungus.[1][2] Belonging to a class of polyketides with a distinctive decalin core, this compound and its analogues have garnered interest for their potential biological activities.[1] Preliminary studies have indicated that compounds in the fusarielin family exhibit a range of effects, including weak antifungal, antibiotic, and cytotoxic properties.[3][4] Notably, certain fusarielins have been identified as mycoestrogens, capable of binding to estrogen receptors and stimulating the proliferation of estrogen-sensitive cells, such as the MCF-7 breast cancer cell line.[3][4] This estrogenic activity can be counteracted by estrogen receptor antagonists.[4] Furthermore, related compounds from Fusarium have been shown to induce cell cycle arrest and apoptosis, suggesting multiple potential mechanisms of action.[5]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the cellular effects of this compound. The described methods will enable researchers to assess its cytotoxicity, impact on cell proliferation, and its potential to induce apoptosis and alter cell cycle progression.
Experimental Workflow Overview
The following diagram outlines the general workflow for investigating the cellular effects of this compound.
Caption: General experimental workflow for the cell-based analysis of this compound.
Key Experimental Protocols
Cell Viability (Cytotoxicity) Assay using MTT
This protocol determines the concentration-dependent cytotoxic effect of this compound on a selected cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control |
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Control | ||||
| This compound (IC₅₀) | ||||
| This compound (2x IC₅₀) |
Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses PI to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24 hours.
-
Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | |||
| This compound (IC₅₀/2) | |||
| This compound (IC₅₀) |
Potential Signaling Pathway of this compound
Based on existing literature for related compounds, this compound may exert its effects through modulation of estrogen receptor signaling and/or MAPK pathways.[4][8] The following diagram illustrates a hypothetical signaling cascade.
Caption: Hypothetical signaling pathway for this compound's cellular effects.
Disclaimer: This document provides standardized protocols as a guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions. All work with this compound should be conducted with appropriate safety precautions.
References
- 1. Functional Analysis of the Fusarielin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estrogenic effects of fusarielins in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of in vitro cytotoxicity of Fusarium mycotoxins,deoxynivalenol, T-2 toxin and zearalenone on selected human epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of fusarielin M as a novel inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Microtubule Polymerization Assay Using Fusarielin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing an in vitro microtubule polymerization assay to characterize the effects of Fusarielin A, a natural product isolated from Fusarium species. It has been identified that this compound binds to tubulin, the fundamental protein subunit of microtubules[1]. Microtubules are critical cytoskeletal polymers involved in essential cellular processes, including mitosis, cell motility, and intracellular transport, making them a key target for anticancer drug development. This document details the protocols for two common methods to monitor microtubule polymerization: a turbidity-based spectrophotometric assay and a fluorescence-based assay. While this compound is a known tubulin-binding agent, publicly available quantitative data on its specific effects on polymerization kinetics is limited. Therefore, this guide provides researchers with the necessary protocols to generate this data, including templates for data presentation and analysis. Additionally, it includes diagrams of the experimental workflow and the general signaling pathway affected by microtubule-destabilizing agents.
Introduction
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for their cellular functions. This process, known as dynamic instability, is a highly regulated cycle essential for the formation of the mitotic spindle during cell division.[2][3][4] Consequently, compounds that interfere with microtubule dynamics are potent antimitotic agents and have been successfully developed as anticancer drugs.[2][3][4]
These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids, colchicine). Destabilizing agents typically inhibit tubulin polymerization, leading to a net decrease in microtubule polymer mass, disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[3][5]
This compound, a metabolite from the fungus Fusarium, has been identified as a tubulin-binding protein[1]. This suggests that this compound may exert its biological effects by modulating microtubule dynamics. An in vitro tubulin polymerization assay is a direct and effective method to confirm and quantify the inhibitory or enhancing effects of a compound on microtubule assembly. This document provides detailed protocols for both turbidity and fluorescence-based assays to enable researchers to characterize the interaction of this compound with tubulin.
Principle of the Assay
The in vitro tubulin polymerization assay monitors the conversion of soluble tubulin dimers into microtubule polymers over time. The reaction is initiated by raising the temperature to 37°C in the presence of GTP. The extent of polymerization can be measured in real-time by two primary methods:
-
Turbidity-Based Assay : As microtubules form, they scatter light. This increase in turbidity can be measured as an increase in optical density (OD) at 340-350 nm using a spectrophotometer. The rate of increase in OD is proportional to the rate of microtubule polymerization.[6][7][8]
-
Fluorescence-Based Assay : This method employs a fluorescent reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized microtubules and exhibits enhanced fluorescence upon binding. The increase in fluorescence intensity is monitored over time and is proportional to the mass of polymerized microtubules.[6][9]
Both assays typically yield a sigmoidal curve representing the three phases of microtubule polymerization:
-
Nucleation (Lag Phase): The initial slow phase where tubulin dimers form small oligomers (nuclei).
-
Growth (Elongation Phase): A rapid phase where tubulin dimers are added to the ends of the nuclei, leading to microtubule elongation.
-
Steady State (Plateau Phase): A phase where the rates of polymerization and depolymerization are equal, resulting in no net change in the total mass of microtubules.
Experimental Protocols
The following are detailed protocols for performing the in vitro microtubule polymerization assay with this compound as the test compound. It is recommended to include a known microtubule inhibitor (e.g., Nocodazole, Colchicine) as a positive control and a vehicle control (e.g., DMSO).
Protocol 1: Turbidity-Based Assay
Materials and Reagents
-
Lyophilized Tubulin (>99% pure, bovine or porcine brain)
-
This compound
-
Nocodazole (or other microtubule inhibitor)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Clear, flat-bottom 96-well microplates
-
Temperature-controlled microplate spectrophotometer capable of reading absorbance at 350 nm
Experimental Workflow
Detailed Procedure
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice and use within one hour.
-
Prepare a 100 mM stock solution of GTP in distilled water. Aliquot and store at -80°C.
-
Prepare serial dilutions of this compound in DMSO. Then, prepare 10x working solutions of each concentration in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1%. Prepare 10x solutions for the positive and vehicle controls as well.
-
On ice, prepare the tubulin polymerization mix. For a final tubulin concentration of 3 mg/mL in a 100 µL reaction, mix the required volume of reconstituted tubulin, General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
-
Assay Execution:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.
-
Pipette 10 µL of the 10x this compound dilutions, positive control, or vehicle control into the appropriate wells of the pre-warmed plate.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well. Mix gently by pipetting up and down, avoiding bubbles.
-
Immediately place the plate into the 37°C spectrophotometer.
-
-
Data Acquisition:
-
Measure the absorbance at 350 nm every 60 seconds for a total of 60-90 minutes.
-
Protocol 2: Fluorescence-Based Assay
Materials and Reagents
-
All materials from Protocol 1
-
DAPI (4',6-diamidino-2-phenylindole)
-
Black, opaque, flat-bottom 96-well microplates
-
Temperature-controlled fluorescence plate reader (Excitation ~360 nm, Emission ~450 nm)
Detailed Procedure
-
Reagent Preparation:
-
Follow the reagent preparation steps from Protocol 1.
-
When preparing the tubulin polymerization mix, add DAPI to a final concentration of 10 µM.
-
-
Assay Execution:
-
The assay execution is identical to the turbidity-based assay, but using a black, opaque 96-well plate to minimize background fluorescence.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60-90 minutes at 37°C.
-
Data Presentation and Analysis
The following tables are templates for summarizing the quantitative data obtained from the experiments.
Table 1: Effect of this compound on the Rate of Tubulin Polymerization
| Concentration of this compound (µM) | Vmax (ΔOD/min or ΔFU/min) | % Inhibition of Polymerization Rate |
| 0 (Vehicle Control) | Value | 0 |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
| Concentration 5 | Value | Value |
| Positive Control (e.g., 10 µM Nocodazole) | Value | Value |
-
Vmax: The maximum rate of polymerization, calculated from the steepest slope of the polymerization curve.
-
% Inhibition: Calculated as [1 - (Vmax of sample / Vmax of vehicle control)] * 100.
Table 2: Effect of this compound on the Steady-State Microtubule Polymer Mass
| Concentration of this compound (µM) | Plateau OD or Fluorescence | % Decrease in Polymer Mass |
| 0 (Vehicle Control) | Value | 0 |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
| Concentration 5 | Value | Value |
| Positive Control (e.g., 10 µM Nocodazole) | Value | Value |
-
Plateau OD or Fluorescence: The maximum absorbance or fluorescence value reached at the steady-state phase.
-
% Decrease in Polymer Mass: Calculated as [1 - (Plateau of sample / Plateau of vehicle control)] * 100.
Table 3: Summary of Inhibitory Activity of this compound
| Parameter | Value (µM) |
| IC₅₀ (Inhibition of Polymerization Rate) | Value |
| IC₅₀ (Decrease in Polymer Mass) | Value |
-
IC₅₀: The concentration of this compound that causes 50% inhibition of the polymerization rate or a 50% decrease in the steady-state polymer mass. This value is determined by plotting the % inhibition or % decrease against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
Microtubule inhibitors like this compound interfere with the dynamic equilibrium of microtubule assembly and disassembly. This disruption is particularly detrimental during mitosis.
The primary consequence of inhibiting tubulin polymerization in a cellular context is the failure to form a functional mitotic spindle. This activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that prevents the cell from entering anaphase until all chromosomes are correctly attached to the spindle microtubules. Prolonged activation of the SAC leads to mitotic arrest, which can ultimately trigger apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.
Troubleshooting
-
No or low polymerization in the control well:
-
Ensure tubulin was kept on ice at all times before initiating the reaction and was used promptly after reconstitution.
-
Verify that the GTP solution is fresh and has not undergone multiple freeze-thaw cycles.
-
Confirm that the reaction temperature is maintained at 37°C.
-
-
High background absorbance/fluorescence:
-
Check for precipitation of this compound in the assay buffer. If necessary, adjust the final DMSO concentration or test lower concentrations of the compound.
-
For the fluorescence assay, run a control with this compound in buffer without tubulin to check for auto-fluorescence.
-
-
Inconsistent readings between replicates:
-
Ensure accurate and consistent pipetting, especially when adding the tubulin mix to initiate the reaction.
-
Avoid introducing air bubbles into the wells.
-
These protocols and guidelines provide a robust framework for researchers to quantitatively assess the effect of this compound on in vitro microtubule polymerization, contributing to a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
References
- 1. Identification of binding proteins of this compound as actin and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tubulin Polymerization Assay [bio-protocol.org]
Application Notes and Protocols for Molecular Docking of Fusarielin A with Actin and Tubulin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the molecular docking of Fusarielin A and its derivatives with their primary protein targets: actin and tubulin. This document outlines the theoretical background, detailed experimental protocols, and data interpretation to facilitate research into the anti-angiogenic and anti-fungal properties of this compound.
Introduction
This compound is a natural product isolated from Fusarium species that has demonstrated both anti-fungal and anti-angiogenic activities.[1] Understanding the molecular interactions between this compound and its protein targets is crucial for elucidating its mechanism of action and for the rational design of more potent and selective derivatives. Through affinity chromatography, actin and tubulin have been identified as the primary binding proteins for this compound.[1] Molecular docking, a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is an invaluable tool for studying these interactions at an atomic level.[2][3]
This document provides detailed protocols for performing molecular docking of this compound with human cytoplasmic actin and beta-tubulin, along with guidance on interpreting the results in the context of relevant signaling pathways.
Quantitative Data Summary
While direct binding affinity values for this compound with actin and tubulin were estimated by surface plasmon resonance spectroscopy, the specific quantitative data from this study are not publicly available in the reviewed literature.[1] However, for context and comparative purposes, the following table summarizes the inhibitory activity of a related compound, Fusarielin M, against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB).
| Compound | Target Protein | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| Fusarielin M | MptpB | Enzyme Inhibition | 1.05 ± 0.08 | 1.03 ± 0.39 | [4] |
Signaling Pathways
This compound's interaction with actin and tubulin can disrupt cellular processes that are fundamental to both fungal growth and angiogenesis. The following diagrams illustrate the key signaling pathways and cellular events influenced by the state of the actin and tubulin cytoskeletons.
Caption: Role of Actin in Angiogenesis Signaling.
The actin cytoskeleton is a critical regulator of endothelial cell shape, polarity, and migration during angiogenesis.[5][6] Growth factors like VEGF stimulate signaling cascades that modulate the activity of Rho GTPases, leading to dynamic remodeling of the actin network, which is essential for the formation of new blood vessels.[5] By binding to actin, this compound can potentially disrupt these dynamic processes, thereby inhibiting angiogenesis.
Caption: Cytoskeleton in Fungal Growth.
In filamentous fungi, both actin and microtubules are essential for hyphal growth.[7][8] Microtubules facilitate the long-distance transport of secretory vesicles, while actin cables are crucial for short-range transport to the growing hyphal tip.[7] The coordinated action of both cytoskeletal systems is vital for maintaining polarized growth.[7] this compound's ability to bind to both actin and tubulin suggests it can interfere with this transport system, leading to its anti-fungal effects.
Experimental Protocols
This section provides a generalized yet detailed protocol for performing molecular docking of this compound with its protein targets. This protocol can be adapted for various docking software such as AutoDock, Glide, or GOLD.[2][3]
Preparation of Protein Structures
-
Obtain Protein Structures: Download the 3D structures of human cytoplasmic actin and beta-tubulin from the Protein Data Bank (PDB).
-
Human Cytoplasmic Actin (ACTB): PDB ID: 5JLH (cryo-EM structure of human cytoplasmic actomyosin (B1167339) complex) or use the computed model AF_AFP60709F1.[2][9]
-
Human Beta-Tubulin (TUBB): PDB ID: 5IJ0 (cryo-EM structure of microtubule assembled from human TUBB3).
-
-
Protein Preparation:
-
Remove all heteroatoms, including water molecules, ions, and co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Kollman charges).
-
For multimeric proteins, isolate the chain of interest (e.g., a single actin or tubulin monomer).
-
Energy minimize the protein structure to relieve any steric clashes.
-
Preparation of Ligand Structure
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or sketched using a molecule builder and energy minimized.
-
Ligand Preparation:
-
Assign partial charges (e.g., Gasteiger charges).
-
Define the rotatable bonds to allow for ligand flexibility during docking.
-
Molecular Docking Procedure
-
Define the Binding Site:
-
If a known binding site for a similar ligand exists, define the grid box (the computational space for docking) around this site.
-
If the binding site is unknown, perform blind docking by setting the grid box to encompass the entire protein surface.
-
-
Run Docking Simulation:
-
Utilize a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore possible ligand conformations and orientations within the defined binding site.
-
Generate a set number of docking poses (e.g., 100).
-
-
Analyze Docking Results:
-
Cluster the resulting poses based on root-mean-square deviation (RMSD).
-
Rank the poses based on the scoring function, which estimates the binding free energy. The pose with the lowest binding energy is typically the most favorable.
-
Visualize the best-ranked docking pose to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.
-
The following diagram outlines the general workflow for molecular docking.
Caption: General Molecular Docking Workflow.
Conclusion
The provided application notes and protocols offer a framework for investigating the molecular interactions between this compound and its targets, actin and tubulin. By employing molecular docking, researchers can gain valuable insights into the structural basis of this compound's biological activities, which can guide future drug discovery and development efforts. The disruption of the actin and tubulin cytoskeletons represents a promising strategy for the development of novel anti-angiogenic and anti-fungal therapies.
References
- 1. Identification of binding proteins of this compound as actin and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STUDIES ON MACROCYCLIC LACTONE ANTIBIOTICS. VII [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Identification of fusarielin M as a novel inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of an F-actin-binding domain in the cytoskeletal protein vinculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]
- 9. Tubulin, actin, and tau protein interactions and the study of their macromolecular assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fusarielin A as a Microtubule Destabilizing Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarielin A is a natural product isolated from fungi of the Fusarium genus. Emerging research has identified this compound as a compound with potential as a microtubule destabilizing agent, making it a person of interest for cancer research and drug development. Evidence suggests that this compound directly binds to tubulin, the fundamental protein subunit of microtubules[1]. This interaction disrupts microtubule dynamics, which are critical for essential cellular processes such as mitosis, cell motility, and intracellular transport. By interfering with microtubule polymerization, this compound can induce cell cycle arrest and apoptosis, highlighting its potential as an anti-proliferative and anti-angiogenic agent.
These application notes provide a comprehensive overview of the potential applications of this compound and detailed protocols for key experiments to characterize its activity as a microtubule destabilizing agent.
Applications
Cancer Research
The primary application of this compound is in the field of oncology. Microtubules are a well-established target for anticancer drugs. By destabilizing microtubules, this compound can selectively target rapidly dividing cancer cells, which are highly dependent on functional mitotic spindles for proliferation. Potential areas of investigation include:
-
Screening for Anticancer Activity: Evaluating the cytotoxic effects of this compound across a panel of cancer cell lines to identify sensitive cancer types.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound disrupts microtubule dynamics and induces cell death.
-
Combination Therapy: Investigating the synergistic effects of this compound with other chemotherapeutic agents to enhance efficacy and overcome drug resistance.
Drug Development
As a microtubule destabilizing agent, this compound serves as a lead compound for the development of novel anticancer therapeutics. Its unique chemical structure may offer advantages over existing microtubule-targeting drugs in terms of efficacy, safety profile, and overcoming resistance mechanisms.
Cell Biology Research
This compound can be utilized as a tool compound in cell biology to study the role of microtubule dynamics in various cellular processes. Its ability to acutely disrupt the microtubule network allows for the investigation of microtubule-dependent pathways and functions.
Data Presentation
While specific quantitative data for the microtubule destabilizing effects of this compound are not extensively available in the current literature, the following tables present data for a related Fusarium mycotoxin, Fusaproliferin, to provide a comparative reference for the potential potency of this class of compounds.
Table 1: Cytotoxicity of Fusaproliferin (FUS) Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of FUS | IC50 (µM) of Gemcitabine | IC50 (µM) of Doxorubicin |
| MIA PaCa-2 | Pancreatic | 0.13 | 7.6 | - |
| BxPC-3 | Pancreatic | 0.76 | 2.2 | - |
| MCF-7 | Breast (ER+) | 4.3 | - | 0.04 |
| MDA-MB-231 | Breast (ER-) | 8.9 | - | 0.08 |
| WI-38 | Normal Lung Fibroblast | 17.9 | - | - |
Data sourced from[2][3]. Note: These values are for Fusaproliferin, not this compound, and serve as an illustrative example of the potential activity of related compounds.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound as a microtubule destabilizing agent. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for Cell Viability Assay
Caption: Workflow of the MTT cell viability assay.
Immunofluorescence Staining of Microtubules
This protocol allows for the direct visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin antibody)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Workflow for Immunofluorescence Staining
Caption: Experimental workflow for immunofluorescence analysis.
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (1 mM final concentration)
-
Glycerol (10% final concentration)
-
This compound
-
96-well plate (clear for turbidity, black for fluorescence)
-
Temperature-controlled microplate reader
Protocol (Turbidity-based):
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a tubulin polymerization mixture on ice containing tubulin, General Tubulin Buffer, GTP, and glycerol.
-
Pipette 10 µL of various dilutions of this compound (or vehicle control) into the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding 90 µL of the cold tubulin polymerization mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the change in absorbance over time to visualize the polymerization kinetics.
-
Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.
Tubulin Polymerization Assay Workflow
Caption: Workflow for in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cells treated with this compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Culture cells and treat them with various concentrations of this compound for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis by flow cytometry.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Apoptosis Signaling Pathway
Caption: Proposed signaling pathway for this compound.
Conclusion
This compound represents a promising natural product with potential as a microtubule destabilizing agent for cancer therapy. The protocols outlined in these application notes provide a framework for researchers to investigate its biological activities and mechanism of action. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
Application Notes and Protocols: Fusarielin M as a Mycobacterium tuberculosis MptpB Inhibitor
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes a range of virulence factors to manipulate host cellular processes, thereby ensuring its survival and replication within macrophages. One such critical virulence factor is the protein tyrosine phosphatase B (MptpB), which disrupts host cell signaling pathways, including those involved in immune responses and apoptosis.[1][2][3][4][5] Consequently, MptpB has emerged as a promising target for the development of novel anti-tuberculosis therapeutics.[1][2][3][4][5] This document details the investigation of Fusarielin M, a natural product isolated from the marine-derived fungus Fusarium graminearum, as a potent inhibitor of Mtb MptpB.[1] Fusarielin M has demonstrated significant inhibitory activity against MptpB, leading to reduced intracellular survival of Mtb within macrophages.[1] These notes provide a summary of its inhibitory effects, detailed protocols for key experimental procedures, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
The inhibitory activity of Fusarielin M against M. tuberculosis MptpB and its effects on intracellular bacterial growth are summarized below.
| Parameter | Value | Reference |
| MptpB Inhibition | ||
| IC₅₀ | 1.05 ± 0.08 µM | [1] |
| Kᵢ | 1.03 ± 0.39 µM | [1] |
| Cellular Activity | ||
| Fusarielin M Concentration | 20 µM | [1] |
| Reduction in Intracellular Mycobacterial Burden | 62% | [1] |
Signaling Pathways and Experimental Workflow
MptpB Signaling Pathway in Macrophages
MptpB, secreted by M. tuberculosis into the host macrophage cytosol, exerts its virulence by dephosphorylating key signaling proteins. This action subverts the host's innate immune response by inhibiting the ERK1/2 and p38 MAPK pathways, which are crucial for the production of pro-inflammatory cytokines like IL-6.[3][6] Additionally, MptpB promotes the survival of the infected macrophage by activating the Akt signaling pathway, thereby inhibiting apoptosis.[3][6] Fusarielin M, by inhibiting MptpB, is expected to reverse these effects, leading to restored cytokine production and enhanced apoptosis of infected cells.
Caption: MptpB signaling pathway and the inhibitory action of Fusarielin M.
Experimental Workflow for Investigating Fusarielin M
The investigation of Fusarielin M as an MptpB inhibitor follows a logical progression from in vitro enzymatic assays to cell-based assays, culminating in molecular modeling to understand the binding interaction.
Caption: Workflow for the investigation of Fusarielin M as an MptpB inhibitor.
Experimental Protocols
MptpB Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of Fusarielin M against MptpB using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Recombinant MptpB enzyme
-
Fusarielin M
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Fusarielin M in DMSO.
-
In a 96-well plate, add 2 µL of serially diluted Fusarielin M to the test wells. Add 2 µL of DMSO to the control wells.
-
Add 178 µL of Assay Buffer to all wells.
-
Add 10 µL of recombinant MptpB solution (final concentration ~50 nM) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution (final concentration corresponding to the Kₘ of MptpB for pNPP).
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of Fusarielin M and determine the IC₅₀ value by non-linear regression analysis.
Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the procedure for characterizing the binding kinetics of Fusarielin M to MptpB.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant MptpB
-
Fusarielin M
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Immobilize recombinant MptpB onto the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of Fusarielin M in Running Buffer.
-
Inject the different concentrations of Fusarielin M over the MptpB-immobilized surface and a reference surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a short pulse of a low pH buffer).
-
Analyze the resulting sensorgrams using the instrument's software to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
Intracellular M. tuberculosis Growth Assay
This protocol describes a method to assess the effect of Fusarielin M on the intracellular survival of M. tuberculosis in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Mycobacterium tuberculosis H37Rv
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with FBS
-
Fusarielin M
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Middlebrook 7H10 agar (B569324) plates
-
Sterile water
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.
-
Wash the cells with PBS to remove extracellular bacteria.
-
Add fresh medium containing various concentrations of Fusarielin M or DMSO (vehicle control).
-
Incubate the infected cells for 48-72 hours.
-
Lyse the macrophages with lysis buffer.
-
Prepare serial dilutions of the cell lysates in sterile water.
-
Plate the dilutions on Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) to determine the intracellular bacterial load.
Western Blot Analysis of MAPK Phosphorylation
This protocol is for detecting changes in the phosphorylation status of Erk1/2 and p38 in macrophages upon Mtb infection and treatment with Fusarielin M.
Materials:
-
Infected and treated macrophage cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Erk1/2, anti-Erk1/2, anti-phospho-p38, anti-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from macrophages infected with Mtb and treated with Fusarielin M at various time points.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total Erk1/2 and p38 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Molecular Docking of Fusarielin M to MptpB
This protocol provides a general workflow for in silico modeling of the interaction between Fusarielin M and MptpB.
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD)
-
Protein preparation wizard
-
Ligand preparation module
-
Visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Obtain the crystal structure of MptpB from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.
-
Define the binding site based on the location of the catalytic site or a co-crystallized ligand.
-
Prepare the 3D structure of Fusarielin M, optimize its geometry, and assign partial charges.
-
Perform docking simulations to predict the binding pose of Fusarielin M within the MptpB active site.
-
Analyze the docking results, focusing on the predicted binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Fusarielin M and the amino acid residues of MptpB.
-
Visualize the predicted binding mode to understand the structural basis of inhibition. The molecular docking of Fusarielin M suggests that it binds to the active site of MptpB, forming a hydrogen bond with the side chain of Asp165, which is a unique residue in the P-loop of MptpB compared to human PTPs.[1] This interaction provides a potential basis for the selectivity of Fusarielin M.[1]
Conclusion
Fusarielin M has been identified as a novel and potent inhibitor of Mycobacterium tuberculosis MptpB. Its ability to suppress MptpB activity both in vitro and in a cellular context, leading to a significant reduction in intracellular mycobacterial growth, highlights its potential as a lead compound for the development of new anti-tuberculosis drugs. The protocols provided herein offer a comprehensive framework for the further investigation and characterization of Fusarielin M and other potential MptpB inhibitors. This anti-virulence strategy represents a promising avenue for combating tuberculosis, particularly in the face of rising antibiotic resistance.
References
- 1. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a Medium-Throughput Method for Evaluation of Intracellular Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking- and pharmacophore-based virtual screening for the identification of novel Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) inhibitor with a thiobarbiturate scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Phosphorylation of Mitogen-Activated Protein Kinases Contributes to Interferon γ Production in Response to Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fungal Cell Morphogenesis with Fusarielin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fusarielin A, a meroterpenoid natural product, to investigate fungal cell morphogenesis. This compound serves as a valuable tool for studying the critical role of the cytoskeleton in fungal growth, development, and pathogenesis.
Introduction
Fungal morphogenesis, the process by which fungi develop their characteristic shapes, is fundamental to their lifecycle and virulence. This intricate process is tightly regulated by a network of signaling pathways that converge on the dynamic reorganization of the cytoskeleton. This compound has been identified as a potent antifungal agent that disrupts fungal cell morphology by targeting core components of the cytoskeleton. This document outlines its mechanism of action, provides quantitative data on its antifungal activity, and details experimental protocols to leverage this compound as a research tool.
Mechanism of Action
This compound exerts its effects on fungal cell morphogenesis primarily by disrupting the integrity and function of the cytoskeleton. It has been demonstrated to directly bind to both tubulin and actin , the protein subunits of microtubules and microfilaments, respectively. This dual-targeting capability makes this compound a powerful inhibitor of crucial cellular processes that are dependent on a functional cytoskeleton.
Impact on Microtubules: By binding to tubulin, this compound is proposed to interfere with the polymerization and depolymerization dynamics of microtubules. This disruption can lead to defects in nuclear division and segregation, vesicular transport, and the establishment and maintenance of cell polarity, ultimately causing aberrant hyphal growth and morphology.
Impact on Actin Filaments: The interaction of this compound with actin suggests an interference with the organization and function of the actin cytoskeleton. This can affect key processes such as endocytosis, cytokinesis, and the polarized deposition of cell wall materials at the growing hyphal tip, resulting in altered cell shape and reduced invasive growth.
Signaling Pathways
The fungal cytoskeleton is a downstream effector of several key signaling pathways that regulate cell morphogenesis in response to environmental cues. While direct studies on this compound's impact on these pathways are limited, its known mechanism of action on the cytoskeleton suggests it can be used to probe their function.
1. Rho GTPase Signaling: Small GTPases of the Rho family are master regulators of cell polarity and actin organization. By treating fungal cells with this compound and observing changes in hyphal morphology and actin localization, researchers can infer the involvement of specific Rho GTPases in these processes.
2. Mitogen-Activated Protein Kinase (MAPK) Signaling: MAPK cascades are crucial for transmitting extracellular signals to the nucleus to regulate gene expression, including genes involved in cell wall integrity and morphogenesis. The morphological defects induced by this compound can be studied in various MAPK mutant backgrounds to dissect the contribution of each pathway to cytoskeleton-dependent processes.
3. Calcineurin Signaling: The calcium-calcineurin pathway is important for stress responses, ion homeostasis, and morphogenesis in fungi. Investigating the effects of this compound in combination with calcineurin inhibitors or in calcineurin mutants can reveal a potential interplay between calcium signaling and cytoskeletal dynamics.
Data Presentation
The following table summarizes the known antifungal activity of this compound and a related compound, Fusarielin E. This data can be used as a starting point for determining appropriate concentrations for various experimental assays.
| Compound | Fungal Species | Activity | Value | Reference |
| This compound | Aspergillus fumigatus | Moderate Antifungal Activity | Not specified | |
| This compound | Fusarium nivale | Moderate Antifungal Activity | Not specified | |
| Fusarielin E | Pyricularia oryzae | MIC | 12.5 µg/mL |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of this compound on fungal cell morphogenesis.
Protocol 1: Antifungal Susceptibility Testing
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal species using a broth microdilution method, adapted from CLSI and EUCAST guidelines.
Materials:
-
This compound stock solution (in DMSO)
-
Target fungal strain
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium until sporulation.
-
Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the spore suspension to a concentration of 1-5 x 10^6 spores/mL using a hemocytometer.
-
Dilute the spore suspension in RPMI-1640 medium to the final inoculum density (typically 0.4-5 x 10^4 spores/mL).
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).
-
Include a drug-free well as a positive control for growth and a well with medium only as a negative control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well.
-
Incubate the plates at the optimal temperature for the fungal strain (e.g., 28-35°C) for 24-72 hours.
-
-
MIC Determination:
-
Visually or spectrophotometrically determine the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control.
-
Protocol 2: Microscopic Analysis of Fungal Morphology
This protocol describes the staining and visualization of fungal cells treated with this compound to observe morphological changes.
Materials:
-
Fungal culture treated with this compound (at sub-inhibitory and inhibitory concentrations)
-
Untreated control culture
-
Microscope slides and coverslips
-
Calcofluor White stain (for cell wall)
-
DAPI (4',6-diamidino-2-phenylindole) stain (for nuclei)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Sample Preparation:
-
Grow the fungal strain in liquid or on solid medium with and without this compound.
-
Harvest a small amount of mycelium or spores.
-
-
Staining:
-
For cell wall staining, resuspend the fungal material in a solution of Calcofluor White (10 µg/mL) for 10 minutes in the dark.
-
For nuclear staining, add DAPI to the suspension (1 µg/mL) and incubate for 15 minutes in the dark.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess stain.
-
-
Microscopy:
-
Mount the stained fungal material on a microscope slide.
-
Observe the samples using a fluorescence microscope. Use a UV filter for Calcofluor White and DAPI.
-
Capture images of hyphal morphology, septation, nuclear distribution, and any abnormalities.
-
Protocol 3: In Vitro Tubulin Polymerization Assay
This protocol measures
Troubleshooting & Optimization
Technical Support Center: Optimizing Fusarielin A Production from Fusarium Cultures
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the yield of Fusarielin A from Fusarium cultures.
Frequently Asked Questions (FAQs)
Q1: Which Fusarium species are known to produce this compound?
A1: The ability to produce fusarielins is primarily found in a limited number of Fusarium species. The most commonly cited producers are Fusarium graminearum and Fusarium tricinctum[1]. While the biosynthetic gene cluster for fusarielins is also present in other species like F. avenaceum, F. culmorum, and F. acuminatum, production has been most extensively studied in F. graminearum and F. tricinctum[1][2].
Q2: I am not getting any this compound production. What are the most critical initial factors to check?
A2: If you are experiencing a complete lack of production, focus on these three critical areas first:
-
Fungal Strain: Confirm that you are using a known this compound-producing strain of F. graminearum or F. tricinctum. The ability to synthesize fusarielins is not conserved throughout the entire Fusarium genus[1].
-
Culture Medium: The composition of the culture medium is paramount. Yeast Extract Sucrose (YES) medium is reported to be one of the most effective for producing fusarielins and related compounds[1][2][3].
-
Aeration: this compound is believed to be stored intracellularly[2][3]. Therefore, stationary (static) liquid cultures or solid agar (B569324) cultures often yield significantly higher amounts compared to agitated (shaking) cultures, which may inhibit production[2][3].
Q3: How do the carbon and nitrogen sources in the medium affect this compound yield?
A3: The choice of carbon and nitrogen sources significantly influences the biosynthesis of fusarielins.
-
Carbon Source: Complex carbohydrates, such as dextrin, maltose, and sucrose, have been shown to promote higher yields of this compound in F. tricinctum[1]. In F. graminearum, fructose (B13574) concentration is also a key factor[1].
-
Nitrogen Source: The use of arginine as the sole nitrogen source has been found to increase fusarielin production. When arginine was replaced with nitrate, fusarielins could be produced on a wider variety of carbon sources, including monosaccharides[1]. The specific brand of yeast extract used can also have a major impact on secondary metabolite production due to variations in nutrient composition[2][4].
Q4: What are the optimal physical culture parameters (pH, temperature, time) for maximizing yield?
A4: Optimizing physical parameters is crucial for maximizing production. Based on studies with F. graminearum, the optimal conditions for fusarielin production are:
-
pH: An initial medium pH of 6[1].
-
Temperature: 25°C[1].
-
Incubation Time: A prolonged incubation period of 26 days resulted in the highest yields[1].
Q5: My yields are inconsistent between experiments. What could be the cause?
A5: Inconsistency in secondary metabolite production is a common issue. The most likely culprit is variability in your medium components. Different brands or even different batches of yeast extract can have significant variations in their composition, which directly impacts fungal metabolism and secondary metabolite output[2][4]. To ensure reproducibility, it is essential to use the same brand and batch of key media components for all related experiments[4].
Q6: Where is this compound located—in the mycelium or the culture broth?
A6: Evidence suggests that this compound and related compounds are stored intracellularly within the fungal mycelium and are not actively exported into the culture medium[2][3]. Therefore, your extraction protocol must target the mycelial biomass, not the liquid broth.
Q7: Are there advanced methods like genetic engineering or elicitation to boost production?
A7: Yes, advanced strategies can be employed.
-
Genetic Engineering: The fusarielin biosynthetic gene cluster (FSL) and its local transcription factor (FSL7) have been identified[5][6]. Overexpressing this transcription factor in F. graminearum has been shown to successfully activate the otherwise silent gene cluster, leading to the production of fusarielins F, G, and H[5]. This approach could potentially be adapted to enhance this compound production.
-
Elicitation: The use of elicitors—molecules that trigger a defense or stress response in the fungus—is a well-established method for increasing secondary metabolite production[7][8]. While specific elicitors for this compound are not well-documented, experimenting with general fungal elicitors, such as cell wall fragments (chitin, glucans) or culture filtrates from other microorganisms, could prove effective[9][10].
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low or No Yield | Incorrect Fusarium species or strain. | Verify the species and strain using molecular methods. Obtain a known this compound-producing strain if necessary. |
| Suboptimal culture medium. | Switch to Yeast Extract Sucrose (YES) agar or broth. Ensure the yeast extract brand is consistent[2][4]. | |
| Culture is being agitated. | Cultivate in stationary (static) liquid culture or on solid agar plates to promote intracellular accumulation[2][3]. | |
| Incorrect pH, temperature, or incubation time. | Adjust initial medium pH to 6, incubate at 25°C, and allow for a long cultivation period (e.g., 26 days)[1]. | |
| Poor Reproducibility | Variation in media components. | Use the exact same brand and batch of yeast extract, sucrose, and other key chemicals for all experiments in a series[4]. |
| Inconsistent inoculum size or age. | Standardize the inoculation procedure, using a consistent amount of spores or mycelial plugs from a culture of the same age. | |
| Difficulty in Detection/Quantification | Extraction from the wrong source (broth instead of mycelium). | Harvest the mycelium by filtration, dry it (e.g., lyophilize), and perform the extraction on the biomass. |
| Suboptimal analytical method. | Use LC-MS/MS for quantification. A Gemini C6-Phenyl column may provide better retention for fusarielins than standard C18 columns[1]. |
Data Summary
Table 1: Optimal Culture Conditions for Fusarielin Production by F. graminearum
| Parameter | Optimal Value | Reference |
|---|---|---|
| pH | 6.0 | [1] |
| Temperature | 25°C | [1] |
| Incubation Time | 26 days | [1] |
| Aeration | Stationary (Static) |[2][3] |
Table 2: Effect of Different Carbon Sources on this compound Production by F. tricinctum Note: This study used arginine as the nitrogen source. Yields are relative and intended for comparison.
| Carbon Source | Relative this compound Yield (µg/mL) | Reference |
|---|---|---|
| Dextrin | ~2.6 | [1] |
| Maltose | High | [1] |
| Sucrose | High | [1] |
| Xylan | Moderate | [1] |
| Trehalose | Moderate | [1] |
| Monosaccharides | Low to None |[1] |
Experimental Protocols
Protocol 1: Baseline Culture for this compound Production
-
Medium Preparation (YES Agar):
-
Dissolve 20 g of yeast extract, 150 g of sucrose, and 20 g of agar in 1 liter of distilled water.
-
Adjust the pH to 6.0 before autoclaving.
-
Autoclave at 121°C for 15 minutes.
-
Pour the sterile medium into petri dishes.
-
-
Inoculation:
-
Inoculate the center of the YES agar plates with a small mycelial plug (approx. 5 mm diameter) from a fresh culture of a known this compound-producing Fusarium strain.
-
-
Incubation:
-
Incubate the plates in the dark at 25°C for 26 days without agitation[1].
-
Protocol 2: Mycelial Extraction for this compound Analysis
-
Harvesting:
-
After the incubation period, scrape the entire fungal culture (mycelium and agar) from the petri dish. For liquid cultures, separate the mycelium from the broth by filtration.
-
-
Drying:
-
Freeze-dry (lyophilize) the harvested biomass to a constant weight to remove all water.
-
-
Extraction:
-
Grind the dried biomass into a fine powder.
-
Extract the powder with ethyl acetate (B1210297) (e.g., 10 mL per gram of dry weight).
-
Sonication can be used to improve extraction efficiency[11]. Repeat the extraction three times.
-
-
Concentration:
-
Combine the ethyl acetate extracts and evaporate the solvent to dryness under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.
-
-
Sample Preparation:
-
Re-dissolve the crude extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Quantification of this compound
-
Chromatography:
-
Column: A C6-Phenyl column is recommended for improved retention[1].
-
Mobile Phase: A gradient system of water with an acid modifier (e.g., 0.1% formic acid or acetic acid) and acetonitrile (B52724) is typically used.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for accurate quantification.
-
Ions: Monitor the transition from the protonated parent ion [M+H]⁺ to specific product ions. Note: You will need to determine the exact m/z values for this compound using a pure standard.
-
-
Quantification:
-
Generate a standard curve using a dilution series of a purified this compound standard.
-
Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Factors Influencing Production of Fusaristatin A in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of different yeast extracts on secondary metabolite production in Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Analysis of the Fusarielin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of Fusarium graminearum cell extracts and culture filtrates on the production of paclitaxel and 10-deacetylbaccatin III in suspension cell cultures of Taxus baccata L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Secondary metabolites from the Endophytic fungi Fusarium decemcellulare F25 and their antifungal activities [frontiersin.org]
Technical Support Center: Optimizing Fusarielin A Biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the culture conditions for Fusarielin A biosynthesis. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: this compound production has been identified in Fusarium tricinctum. Other fusarielins, such as F, G, and H, are produced by Fusarium graminearum.[1] Therefore, the ability to produce fusarielins is known to be present in a limited number of Fusarium species.[1]
Q2: What are the key environmental factors influencing this compound production?
A2: The biosynthesis of fusarielins is significantly influenced by several environmental factors, including the composition of the culture medium, carbon and nitrogen sources, pH, temperature, and incubation time.[1] Agitation of the culture can also play a crucial role.
Q3: Is this compound typically found intracellularly or secreted into the medium?
A3: Studies on the closely related compound fusaristatin A in F. graminearum suggest that it is stored intracellularly and not exported to the extracellular environment.[2] This is a critical consideration for your extraction protocol.
Troubleshooting Guide
This guide will help you address common issues encountered during this compound biosynthesis experiments.
Issue: Low or no yield of this compound.
This is a common challenge in the production of secondary metabolites. The following decision tree and troubleshooting table can help you diagnose and resolve the issue.
Caption: Troubleshooting decision tree for low this compound yield.
| Potential Cause | Recommended Action |
| Incorrect or low-producing fungal strain | Verify the identity of your Fusarium strain. Not all Fusarium species or strains produce fusarielins.[1] If possible, obtain a confirmed high-producing strain or consider strain improvement techniques. |
| Suboptimal culture medium | The composition of the culture medium is critical. Yeast Extract Sucrose (B13894) (YES) medium has been shown to be effective for the production of the related compound fusaristatin A.[2] Experiment with different media compositions (see Experimental Protocols section). |
| Inappropriate carbon or nitrogen source | For F. tricinctum, complex carbon sources like dextrin, maltose, and sucrose have been shown to enhance this compound production.[1] The choice of nitrogen source (e.g., arginine vs. nitrate) can also significantly impact yield.[1] |
| Incorrect pH of the culture medium | The optimal pH for the production of fusaristatin A by F. graminearum is 7.5.[2] It is advisable to test a pH range around this value for this compound production. |
| Suboptimal incubation temperature | The optimal temperature for fusaristatin A production is between 25-30°C.[2] For fusarielins in F. graminearum, the optimal temperature was found to be 25°C.[1] Test a range of temperatures to find the optimum for your specific strain and conditions. |
| Inappropriate aeration (agitation) | For the related compound fusaristatin A, stationary cultures yielded significantly higher production than agitated cultures.[2] This suggests that limited aeration may be beneficial. |
| Inefficient extraction | As fusarielins are likely intracellular, efficient cell lysis is crucial. Sonication in an appropriate extraction solvent is a common method. Ensure you are using a suitable solvent system for extraction. |
| Inaccurate quantification | Verify your analytical method. LC-MS/MS is a highly sensitive and specific method for quantifying fusarielins. Ensure proper calibration and validation of your method. |
Data on Optimal Culture Conditions
The following tables summarize quantitative data on the impact of various culture conditions on the production of fusarielins and the closely related compound fusaristatin A.
Table 1: Effect of Culture Medium on Fusaristatin A Production by F. graminearum
| Medium | Relative Production (%) |
| Yeast Extract Sucrose (YES) | 100 |
| Potato Dextrose (PD) | < 20 |
| Czapek Dox (Cz) | < 10 |
| Malt Extract (ME) | < 5 |
| Raulin Thom (RT) | < 5 |
| Wickerhams Antibiotic Test Medium (WATM) | < 5 |
| Yeast Mold (YM) | < 5 |
| Data adapted from a study on fusaristatin A, which is structurally related to this compound and produced by a Fusarium species.[2] |
Table 2: Effect of pH on Fusaristatin A Production by F. graminearum
| pH | Relative Production (%) |
| 3.5 | < 10 |
| 5.5 | ~ 40 |
| 7.5 | 100 |
| 9.5 | ~ 60 |
| 11.5 | < 20 |
| Data adapted from a study on fusaristatin A.[2] |
Table 3: Effect of Temperature on Fusarielin Production by F. graminearum
| Temperature (°C) | Relative Fusarielin H Production (%) |
| 20 | ~ 12 |
| 25 | 100 |
| 30 | ~ 14 |
| Data is for Fusarielin H, the predominant fusarielin in F. graminearum.[1] |
Table 4: Effect of Carbon Source on this compound Production by F. tricinctum (with Arginine as Nitrogen Source)
| Carbon Source | This compound Yield (µg/mL) |
| Dextrin | 2.6 |
| Maltose | ~2.2 |
| Sucrose | ~1.8 |
| Xylan | ~1.5 |
| Trehalose | ~1.2 |
| Data is for this compound production in F. tricinctum.[1] |
Experimental Protocols
1. General Workflow for Optimizing this compound Biosynthesis
The following diagram outlines a general workflow for a systematic approach to optimizing this compound production.
Caption: Experimental workflow for optimizing this compound biosynthesis.
2. Detailed Methodologies
a. Inoculum Preparation
-
Culture the selected Fusarium species on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by adding sterile distilled water with 0.01% Tween 80 to the PDA plate and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL) with sterile distilled water.
b. Submerged Fermentation
-
Prepare the desired liquid culture medium (e.g., Yeast Extract Sucrose - YES broth).
-
Dispense the medium into Erlenmeyer flasks.
-
Autoclave the flasks and allow them to cool to room temperature.
-
Inoculate the flasks with the prepared spore suspension to a final concentration of, for example, 1 x 10^4 spores/mL.
-
Incubate the cultures under the desired conditions (e.g., 25°C, stationary or with agitation) for a specified period (e.g., 14-21 days).
c. Optimization of Culture Parameters
-
One-Factor-at-a-Time (OFAT) Approach: Vary one parameter (e.g., pH, temperature, carbon source) while keeping others constant to determine its individual effect on this compound production.
-
Response Surface Methodology (RSM): A statistical approach to optimize multiple parameters simultaneously, which can account for interactions between variables.
d. Extraction of this compound
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Wash the mycelium with distilled water.
-
Lyophilize or oven-dry the mycelium to a constant weight.
-
Grind the dried mycelium into a fine powder.
-
Extract the powdered mycelium with a suitable solvent (e.g., a mixture of acetonitrile (B52724), water, and acetic acid) using sonication.
-
Centrifuge the extract and collect the supernatant for analysis.
e. Quantification of this compound by LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is recommended for accurate quantification.
-
Chromatographic Separation: A C18 or C6-Phenyl column can be used for separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Quantification: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound. A standard curve with known concentrations of purified this compound should be prepared for accurate quantification.
Fusarielin Biosynthesis Pathway
The following diagram illustrates a proposed biosynthetic pathway for fusarielins in Fusarium graminearum.
Caption: Proposed biosynthetic pathway of fusarielins in F. graminearum.
References
Fusarielin A stability issues and proper storage conditions
This technical support center provides guidance on the stability and proper storage of Fusarielin A for researchers, scientists, and drug development professionals. Please note that specific, comprehensive stability studies on this compound are limited in publicly available literature. Therefore, some recommendations provided here are based on general best practices for handling sensitive natural products and data from related Fusarium mycotoxins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a mycotoxin produced by fungi of the Fusarium genus.[1] It is classified as an aliphatic alcohol and an epoxy compound.[1][2] It has demonstrated antifungal and mild antibacterial properties.[3] The molecular formula for this compound is C₂₅H₃₈O₄.[2]
Q2: What are the recommended long-term storage conditions for this compound?
Q3: How should I handle this compound in the laboratory?
As a mycotoxin, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Q4: Is this compound sensitive to light?
Many complex organic molecules are sensitive to light. Although specific photostability studies on this compound are not available, it is prudent to protect it from light by storing it in amber vials or by wrapping containers in aluminum foil.
Q5: What solvents are suitable for dissolving this compound?
Based on its chemical structure, this compound is expected to be soluble in organic solvents such as methanol (B129727), ethanol, dimethyl sulfoxide (B87167) (DMSO), and dichloromethane. For biological assays, DMSO is a common choice. However, it is important to consider the compatibility of the solvent with the experimental system.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step:
-
Prepare a fresh stock solution of this compound from a solid sample.
-
Compare the activity of the fresh solution with the older solution.
-
If possible, analyze the older solution by HPLC or LC-MS to check for the presence of degradation products.
-
-
-
Possible Cause 2: Improper storage of stock solutions.
-
Troubleshooting Step:
-
Review your storage procedures. Are solutions stored at an appropriate temperature and protected from light?
-
Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquot stock solutions into smaller, single-use volumes.
-
-
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step:
-
Review the sample preparation and handling procedures. Was the sample exposed to high temperatures, extreme pH, or prolonged light?
-
Consider the possibility of degradation in the solvent. Ensure the solvent is of high purity and free of contaminants.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step:
-
Analyze a solvent blank to rule out contamination from the solvent or instrument.
-
Ensure all glassware and equipment are thoroughly clean.
-
-
Data and Protocols
Physico-chemical Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₂₅H₃₈O₄ | 402.6 | White powder |
| Fusarielin B | C₂₅H₄₀O₅ | 420.59 | White powder |
| Fusarielin C | C₂₅H₃₈O₃ | - | White powder |
| Fusarielin D | C₂₅H₃₆O₄ | - | White powder |
Data compiled from PubChem and related publications.[2][4][5]
Recommended Storage Conditions (Inferred)
| Format | Temperature | Light Protection | Notes |
| Solid | ≤ -20°C | Recommended | Store in a tightly sealed container in a desiccator to prevent moisture absorption. |
| Solution (in organic solvent) | ≤ -20°C | Essential | Aliquot to avoid repeated freeze-thaw cycles. Use fresh solutions whenever possible. |
Experimental Protocol: General Stability Assessment of this compound
This protocol outlines a general approach to assess the stability of this compound under various conditions.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Stress Conditions:
-
Temperature: Aliquot the stock solution and expose it to different temperatures (e.g., 4°C, room temperature, 40°C) for various durations.
-
pH: Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 7, 9) and incubate for various durations.
-
Light: Expose an aliquot of the stock solution to UV and/or visible light for different time points, keeping a control sample in the dark.
-
-
Analysis:
-
At each time point, analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV or MS detection.
-
Quantify the remaining percentage of this compound and monitor for the appearance of degradation products.
-
-
Data Evaluation: Plot the percentage of this compound remaining against time for each condition to determine the degradation kinetics.
Visualizations
Caption: General workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C25H38O4 | CID 10453753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compound: FUSARIELIN B (CHEMBL228495) - ChEMBL [ebi.ac.uk]
- 5. Isolation and Structure of this compound | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy | Thin Layer Chromatography [scribd.com]
Improving the solubility of Fusarielin A for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Fusarielin A for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro experiments?
This compound is a natural product isolated from fungi of the Fusarium and Aspergillus species.[1][2] It has demonstrated interesting biological activities, including antifungal and anti-angiogenic effects, by binding to actin and tubulin.[3] Structurally, this compound is a hydrophobic molecule, which leads to poor water solubility. This presents a significant challenge for in vitro assays, which are typically conducted in aqueous buffer systems. Achieving a sufficient concentration without precipitation is crucial for obtaining accurate and reproducible experimental results.
Q2: What is the best initial solvent to dissolve this compound?
For hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is a common and effective starting solvent due to its ability to dissolve a wide range of polar and non-polar compounds.[4] Other potential organic solvents include ethanol (B145695), methanol, and dimethylformamide (DMF).[5] It is recommended to first prepare a high-concentration stock solution in 100% DMSO.
Q3: My this compound precipitates when I dilute the stock solution into my aqueous assay buffer. What should I do?
Precipitation upon dilution into an aqueous medium is a common problem for hydrophobic compounds. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay medium is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts or toxicity.[4]
-
Use a Co-solvent: The co-solvency technique involves using a water-miscible solvent to increase the solubility of a poorly soluble drug.[6] You can try a serial dilution approach, first diluting the DMSO stock into an intermediate solvent like ethanol or polyethylene (B3416737) glycol (PEG) before the final dilution into the aqueous buffer.
-
Utilize Solubility Enhancers: If the above methods are insufficient, consider using solubility-enhancing excipients like cyclodextrins.
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
The tolerance of cell lines to DMSO varies. However, as a general guideline, most mammalian cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[4] Some studies suggest that even concentrations as low as 0.1% can induce changes in gene expression and other cellular processes.[7][8][9] It is crucial to determine the specific tolerance of your cell line and to include a vehicle control (medium with the same final DMSO concentration as the test samples) in all experiments.
| Solvent | Recommended Max. Concentration (Cell-based Assays) | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent. Always include a vehicle control. May induce cellular changes even at low concentrations.[4][7][8] |
| Ethanol | 0.1% - 0.5% | Can be toxic at higher concentrations. Volatility can be a concern. |
| Methanol | < 0.1% | Generally more toxic to cells than ethanol or DMSO. |
Q5: How can cyclodextrins improve the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex."[12] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule, allowing for higher concentrations in aqueous solutions without precipitation.[13][14] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even greater solubility and are commonly used in pharmaceutical formulations.[11]
| Cyclodextrin Type | Cavity Size (Å) | Key Features |
| α-Cyclodextrin (α-CD) | 4.7 - 5.3 | Smallest cavity, suitable for low molecular weight molecules. |
| β-Cyclodextrin (β-CD) | 6.0 - 6.5 | Most commonly used, versatile for a range of molecules. |
| γ-Cyclodextrin (γ-CD) | 7.5 - 8.3 | Largest cavity, suitable for larger molecules. |
| HP-β-CD | 6.0 - 6.5 | High aqueous solubility, low toxicity, widely used for drug delivery.[11] |
| SBE-β-CD | 6.0 - 6.5 | High aqueous solubility, negatively charged, useful for cationic drugs. |
Troubleshooting Workflow & Methodologies
Diagram: Troubleshooting this compound Solubility
Caption: A decision tree for troubleshooting this compound precipitation issues.
Experimental Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (water bath)
Methodology:
-
Weigh the desired amount of this compound powder and place it into a sterile vial.
-
Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Mechanism of solubility enhancement using cyclodextrins.
Experimental Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol or Acetone
-
Deionized water
-
Mortar and pestle
-
Rotary evaporator or vacuum oven
Methodology (Kneading Method):
-
Determine the desired molar ratio of this compound to HP-β-CD (common starting ratios are 1:1 or 1:2).
-
Place the calculated amount of HP-β-CD into a mortar.
-
Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to the HP-β-CD to form a paste.
-
Dissolve the corresponding amount of this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the HP-β-CD paste in the mortar.
-
Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should remain a paste. Add more solvent if it becomes too dry.
-
Dry the resulting product in a vacuum oven at a controlled temperature (e.g., 40°C) until all solvent has evaporated, resulting in a solid powder.
-
This powder, containing the this compound-cyclodextrin complex, can now be dissolved directly in your aqueous assay buffer.
Diagram: this compound Biological Target Pathway
Caption: Simplified pathway of this compound's interaction with its targets.
References
- 1. This compound | C25H38O4 | CID 10453753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of binding proteins of this compound as actin and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. btsjournals.com [btsjournals.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. scispace.com [scispace.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting artifacts in Fusarielin A extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fusarielin A. Our aim is to help you identify and resolve common issues encountered during the extraction and purification of this bioactive fungal metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a polyketide-derived secondary metabolite produced by various species of fungi, most notably from the Fusarium and Aspergillus genera.[1] It is characterized by a decalin core structure and possesses antifungal and other biological activities.[2][3]
Q2: I am not getting any this compound in my extract. What are the possible reasons?
Several factors could lead to a lack of this compound in your extract:
-
Incorrect Fungal Strain: Ensure you are using a known this compound-producing strain of Fusarium or Aspergillus.
-
Suboptimal Culture Conditions: The production of secondary metabolites like this compound is highly dependent on culture conditions. Factors such as the choice of growth medium, pH, temperature, and aeration can significantly impact yield.[4] For instance, the production of a related Fusarium metabolite, fusaristatin A, was found to be optimal in a yeast extract sucrose (B13894) (YES) medium at a pH of 7.5 and a temperature of 25–30 °C.[4]
-
Inefficient Extraction: Your extraction protocol may not be suitable for this compound. The choice of solvent and extraction method is critical.
-
Degradation: this compound may be degrading during your extraction or storage process due to factors like pH, temperature, or light exposure.
Q3: My extract shows multiple peaks on HPLC/LC-MS that are not this compound. What could these be?
These additional peaks could be several things:
-
Related Fusarielin Compounds: Fungi often produce a family of related compounds. Fusarium species are known to produce other Fusarielins such as B, C, D, F, G, and H, which have similar chemical structures.[3][5]
-
Extraction Artifacts: These are compounds formed during the extraction process itself and are not naturally present in the fungus. This can happen due to reactions with the extraction solvent, high temperatures, or extreme pH.
-
Degradation Products: If not handled properly, this compound can degrade into other compounds.
-
Other Fungal Metabolites: The fungus produces a wide range of other secondary metabolites that will also be present in your crude extract.
Troubleshooting Guide: Common Artifacts and Their Prevention
Artifacts are a common challenge in natural product extraction. They can lead to misinterpretation of results and wasted time and resources. Here are some common artifacts you might encounter during this compound extraction and how to prevent them.
| Issue / Observation | Potential Cause | Recommended Solution(s) |
| Unexpected ester compounds in the extract (e.g., ethyl or methyl esters of acidic compounds) | Reaction of fungal metabolites with alcohol-based solvents (e.g., ethanol, methanol) used during extraction. | - Avoid using alcohol-based solvents if possible. Consider solvents like ethyl acetate (B1210297) or dichloromethane (B109758).- If alcohols are necessary, perform the extraction at low temperatures and for the shortest possible duration.- Analyze a solvent blank to rule out contaminants in the solvent itself. |
| Low yield and presence of polar, potentially degraded compounds | Degradation of this compound due to extreme pH conditions during extraction. Some Fusarium mycotoxins show increased degradation at basic pH.[6] | - Maintain a neutral or slightly acidic pH during extraction. The use of 1% formic acid in the extraction solvent has been reported.[5] - Avoid strong acids or bases unless a specific acid-base extraction is intended and the stability of this compound under these conditions is known. |
| Appearance of new, unexpected peaks after heating or concentrating the extract | Thermal degradation of this compound. Many natural products are heat-sensitive and can undergo rearrangements or dehydration at elevated temperatures.[7] | - Use low temperatures for solvent evaporation (e.g., rotary evaporator with a water bath set to 30-40°C).- Avoid prolonged heating of the extract.- Consider freeze-drying (lyophilization) as an alternative to heat-based concentration. |
| Presence of oxidized derivatives in the extract | Oxidation of this compound due to exposure to air and light, especially over long periods. | - Work quickly and minimize the exposure of the extract to air and light.- Store extracts under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C).- Consider adding antioxidants like BHT to the extraction solvent, but be aware that this will need to be removed later. |
| Formation of acetonides if acetone (B3395972) is used in extraction or cleaning | Reaction of diols in this compound with acetone, a common solvent for extraction and for cleaning glassware. | - Avoid using acetone as an extraction solvent if your target molecule contains diol functionalities.- Ensure all glassware is thoroughly rinsed with a non-reactive solvent and dried before use. |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound extraction.
Protocol 1: Extraction of this compound from Solid Fungal Culture
This protocol is adapted from a method used for the extraction of fusarielins from solid cultures of Fusarium graminearum.[5]
-
Culture and Harvest: Grow the this compound-producing fungal strain on a suitable solid agar (B569324) medium (e.g., YES agar) for 2-4 weeks at 25°C in the dark.
-
Initial Extraction:
-
Excise agar plugs (e.g., six 6 mm plugs) from the culture plate.
-
Place the plugs in a glass vial and add 1 mL of ethyl acetate containing 1% formic acid.
-
Sonciate the mixture for 30 minutes in an ultrasonic bath.
-
Decant the solvent into a clean collection tube.
-
-
Secondary Extraction:
-
To the same agar plugs, add 1 mL of a solvent mixture of ethyl acetate:dichloromethane:methanol (3:2:1, v/v/v) containing 1% formic acid.
-
Sonicate for another 30 minutes.
-
Decant and combine this solvent with the first extract.
-
-
Solvent Evaporation: Evaporate the pooled extracts to dryness under a gentle stream of nitrogen or using a rotary evaporator at low temperature (<40°C).
-
Reconstitution: Re-dissolve the dried extract in a suitable solvent for analysis (e.g., 600 µL of methanol) and sonicate briefly to ensure complete dissolution.
-
Centrifugation: Transfer the reconstituted extract to a microcentrifuge tube and spin at high speed (e.g., 12,000 rpm) for 2 minutes to pellet any insoluble material.
-
Analysis: Carefully transfer the supernatant to an HPLC vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) Troubleshooting
This is a general protocol for troubleshooting common issues during the liquid-liquid extraction step, which is often used for sample clean-up.
-
Emulsion Formation:
-
Problem: A stable emulsion forms at the interface between the aqueous and organic layers, preventing clear separation.
-
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.
-
Centrifugation: Transfer the emulsion to a centrifuge tube and spin at a moderate speed.
-
Filtration: Pass the emulsion through a bed of celite or glass wool.
-
-
-
Poor Phase Separation:
-
Problem: The boundary between the aqueous and organic layers is not distinct.
-
Solutions:
-
Wait: Allow the separatory funnel to stand undisturbed for a longer period.
-
Add More Solvent: Add a small amount of either the aqueous or organic solvent to see if it clarifies the interface.
-
Temperature Change: Gently warming or cooling the separatory funnel can sometimes improve separation.
-
-
-
Incorrect Layer Identification:
-
Problem: Uncertainty about which layer is aqueous and which is organic.
-
Solution: Add a few drops of water to the separatory funnel. If it mixes with the top layer, the top layer is aqueous. If it forms a separate droplet and falls to the bottom layer, the bottom layer is aqueous. Remember that halogenated solvents like dichloromethane are generally denser than water, while solvents like ethyl acetate are less dense.
-
Data Presentation
Table 1: Influence of Extraction Parameters on Mycotoxin Yield (General Trends)
| Parameter | Condition 1 | Expected Outcome | Condition 2 | Expected Outcome | Rationale |
| Solvent Polarity | Non-polar (e.g., Hexane) | Low yield | Polar (e.g., Methanol, Ethyl Acetate) | Higher yield | This compound is a moderately polar molecule and requires a solvent of similar polarity for efficient extraction.[7] |
| Temperature | Low (e.g., 25°C) | Lower extraction efficiency | Moderate (e.g., 40-60°C) | Increased extraction efficiency but risk of degradation | Higher temperatures can increase solvent penetration and solubility, but may also cause thermal degradation of the target compound.[8] |
| pH of Extraction Solvent | Neutral (pH 7) | Moderate yield, good stability | Slightly Acidic (pH 4-6) | Potentially higher yield, good stability | Acidification can improve the extraction of some fungal metabolites. However, extreme pH should be avoided due to the risk of degradation.[9] |
| Extraction Time | Short (e.g., 30 min) | Lower yield | Long (e.g., >2 hours) | Higher yield, but increased risk of degradation and artifact formation | Longer extraction times allow for more complete extraction but also increase the chances of unwanted side reactions. |
Visualizations
Fusarielin Biosynthesis Pathway
The following diagram illustrates a proposed biosynthetic pathway for Fusarielin H in Fusarium graminearum. This compound is structurally very similar and is believed to be formed through a related pathway. The process begins with the assembly of a polyketide chain by a polyketide synthase (PKS), followed by a series of enzymatic modifications.
Caption: Proposed biosynthetic pathway of Fusarielin H in Fusarium graminearum.[5][10][11]
Troubleshooting Workflow for Unexpected HPLC Peaks
This workflow provides a logical sequence of steps to identify the source of unexpected peaks in your HPLC chromatogram.
Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.
Putative Mechanism of Action for Fusarielin M
While the exact signaling pathway for this compound is not fully elucidated, a study on the related compound Fusarielin M provides insights into its potential mechanism of action as an inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB).
Caption: Putative mechanism of action for Fusarielin M in macrophages.[6]
References
- 1. This compound | C25H38O4 | CID 10453753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors Influencing Production of Fusaristatin A in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of fusarielin M as a novel inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Functional Analysis of the Fusarielin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Strategies to minimize degradation during Fusarielin A purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize degradation during the purification of Fusarielin A.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound degradation during purification?
A1: this compound, a polyketide with a complex structure including an epoxide ring and multiple hydroxyl groups, is susceptible to degradation from several factors:
-
pH extremes: Both acidic and alkaline conditions can lead to the opening of the epoxide ring and other rearrangements.
-
Elevated temperatures: Heat can accelerate degradation reactions, leading to lower yields and the formation of impurities.
-
Light exposure: Like many polyketides, this compound may be sensitive to light, which can catalyze oxidative damage.[1]
-
Enzymatic activity: Residual enzymes from the source organism (Fusarium sp.) can potentially degrade the molecule if not properly inactivated or removed.
Q2: What is the general workflow for purifying this compound while minimizing degradation?
A2: A typical workflow involves extraction from the fungal culture, followed by a series of chromatographic separations. To minimize degradation, it is crucial to work at low temperatures, protect the sample from light, and use neutral pH buffers throughout the process.
Q3: Are there any specific chemical features of this compound I should be aware of regarding its stability?
A3: Yes, the chemical structure of this compound contains several reactive functional groups. The epoxide ring is particularly susceptible to nucleophilic attack, which can be catalyzed by acids or bases. The multiple hydroxyl groups can be sites for oxidation or other side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound after purification | Degradation due to pH: Use of acidic or basic solvents/buffers during extraction or chromatography. | Maintain a neutral pH (6.5-7.5) throughout the purification process. Use buffered mobile phases for chromatography. |
| Thermal degradation: Exposure to high temperatures during solvent evaporation or long processing times at room temperature. | Perform all steps at low temperatures (4-10°C) whenever possible. Use rotary evaporation at low temperatures (<30°C) and avoid prolonged storage of extracts at room temperature. | |
| Light-induced degradation: Exposure of the sample to direct light. | Protect the sample from light at all stages by using amber-colored glassware or wrapping containers in aluminum foil.[1] | |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Formation of degradation products: Instability of this compound under the purification conditions. | Analyze the mass of the unknown peaks to hypothesize their structures. They may correspond to hydrolyzed or rearranged forms of this compound. Optimize purification parameters (pH, temperature, light exposure) to minimize their formation. |
| Enzymatic degradation: Incomplete removal or inactivation of enzymes from the crude extract. | Incorporate a protein precipitation step (e.g., with cold acetone (B3395972) or ammonium (B1175870) sulfate) early in the purification process. Ensure complete removal of cellular debris after extraction. | |
| Broad or tailing peaks in chromatography | On-column degradation: Interaction with the stationary phase (e.g., acidic silica (B1680970) gel). | Use a neutral stationary phase, such as diol-bonded silica or reversed-phase C18, with a buffered mobile phase. |
| Sample overloading: Injecting too much crude material onto the column. | Reduce the sample load or use a larger column. Perform a preliminary cleanup step like solid-phase extraction (SPE) to remove major impurities before HPLC. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound
-
Harvesting: After cultivation of Fusarium sp., separate the mycelium from the culture broth by filtration.
-
Extraction:
-
Homogenize the mycelium in ethyl acetate (B1210297) (or another suitable water-immiscible organic solvent) at a 1:3 (w/v) ratio.
-
Perform the extraction at a controlled low temperature (4°C) with gentle agitation for 12-24 hours, protected from light.
-
Filter the mixture to remove the mycelial debris.
-
-
Concentration:
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator with the water bath temperature maintained below 30°C.
-
Dry the resulting crude extract under a stream of nitrogen gas.
-
-
Storage: Store the crude extract at -20°C in a desiccated, dark environment until further purification.
Protocol 2: Chromatographic Purification of this compound
-
Initial Fractionation (Silica Gel Column Chromatography):
-
Pre-equilibrate a silica gel column with a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute with a stepwise gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Keep the column protected from light and, if possible, perform in a cold room.
-
Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Preparative HPLC (Reversed-Phase):
-
Pool the this compound-containing fractions and concentrate them as described above.
-
Dissolve the semi-purified extract in the mobile phase.
-
Inject the sample onto a C18 preparative HPLC column.
-
Use an isocratic or gradient elution with a buffered mobile phase (e.g., acetonitrile/water with 10 mM ammonium acetate, pH 7.0).
-
Monitor the elution at a suitable UV wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
-
Final Purification and Desalting:
-
If necessary, perform a final polishing step using a different stationary phase (e.g., a diol or phenyl column).
-
Desalt the final purified fraction by solid-phase extraction or by lyophilization if volatile buffers were used.
-
-
Storage of Pure Compound: Store the purified this compound as a dry solid or in a suitable solvent (e.g., ethanol) at -80°C in the dark.
Data Presentation
Table 1: Hypothetical Impact of pH on this compound Recovery
| pH of Extraction Buffer | Initial this compound (mg) | Recovered this compound (mg) | Recovery (%) | Degradation Products (%) |
| 4.0 | 100 | 45 | 45 | 55 |
| 7.0 | 100 | 92 | 92 | 8 |
| 9.0 | 100 | 58 | 58 | 42 |
This table illustrates the expected trend of lower recovery at acidic and alkaline pH due to degradation. The data is hypothetical and for illustrative purposes.
Table 2: Hypothetical Effect of Temperature on this compound Stability Over 24 Hours in Solution
| Temperature (°C) | Initial Purity (%) | Purity after 24h (%) | Degradation (%) |
| 4 | 99 | 98 | 1 |
| 25 (Room Temp) | 99 | 85 | 14 |
| 40 | 99 | 65 | 34 |
This table illustrates the expected trend of increased degradation at higher temperatures. The data is hypothetical and for illustrative purposes.
Visualizations
Caption: Optimized workflow for this compound purification.
References
Overcoming challenges in the purification of Fusarielin A
Welcome to the technical support center for the purification of Fusarielin A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this fungal secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for producing this compound?
A1: this compound is a polyketide secondary metabolite primarily produced by certain species of filamentous fungi. The most commonly cited producers in scientific literature are strains of Fusarium graminearum and Fusarium tricinctum.[1][2] The selection of a high-yield fungal strain is a critical first step for successful purification.
Q2: I am experiencing low yields of this compound from my fungal culture. What are the likely causes and how can I optimize production?
A2: Low yields of this compound can stem from several factors related to culture conditions. Key parameters to optimize include the culture medium, pH, temperature, and aeration. For many Fusarium species, Yeast Extract Sucrose (B13894) (YES) medium has been shown to support robust production of secondary metabolites. The optimal pH for growth and metabolite production is often near neutral to slightly acidic, and temperature can also play a significant role. It is recommended to perform small-scale pilot studies to determine the optimal conditions for your specific fungal strain.
Q3: What is the general stability of this compound during purification?
A3: this compound contains epoxide functional groups, which can be susceptible to degradation under strong acidic or basic conditions. While specific stability data for this compound is limited, related fungal polyketides with epoxide moieties are known to be sensitive to pH extremes and high temperatures. Therefore, it is advisable to maintain near-neutral pH conditions and avoid excessive heat during extraction and purification steps to prevent degradation of the target compound.
Q4: Which analytical techniques are most suitable for monitoring the purification of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the purification of this compound. When coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC can provide information on the purity, concentration, and identity of the compound in different fractions. Thin Layer Chromatography (TLC) can also be used as a rapid and inexpensive method for qualitative assessment of fractions during column chromatography.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound, presented in a question-and-answer format.
Culture & Extraction
Problem: My Fusarium culture shows poor growth and/or low this compound production.
-
Question: I've inoculated my media with a known this compound-producing strain, but the biomass is low and subsequent analysis shows minimal product. What should I check?
-
Answer:
-
Media Composition: Ensure your Yeast Extract Sucrose (YES) medium is correctly prepared. The quality and concentration of yeast extract and sucrose are critical.
-
pH Level: The initial pH of the culture medium can significantly impact fungal growth and secondary metabolite production. For many Fusarium species, a starting pH between 6.0 and 7.5 is optimal.
-
Temperature: Fusarium species have optimal temperature ranges for growth and for secondary metabolite production, which may not be the same. Generally, a temperature between 25°C and 28°C is a good starting point.
-
Aeration: Adequate aeration is crucial for the growth of filamentous fungi in submerged cultures. Ensure sufficient agitation (e.g., 150-200 rpm) and use baffled flasks to improve oxygen transfer. For stationary cultures, ensure a large surface area-to-volume ratio.
-
Inoculum Quality: Use a fresh and viable inoculum for starting your culture. An old or contaminated pre-culture will result in poor growth.
-
Problem: I am encountering a persistent emulsion during the liquid-liquid extraction of the culture broth.
-
Question: After adding an organic solvent like ethyl acetate (B1210297) to my fungal culture filtrate, a thick emulsion has formed at the interface, making phase separation impossible. How can I break this emulsion?
-
Answer: Emulsions are common when extracting natural products from complex matrices like culture broths, which may contain surfactants and cellular debris. Here are several strategies to address this:
-
Gentle Mixing: In future extractions, avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for partitioning without forming a stable emulsion.
-
Addition of Brine: Add a saturated sodium chloride (NaCl) solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Centrifugation: Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 3000-5000 x g) for 10-20 minutes. The centrifugal force will help to separate the layers.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsified layer.
-
Chromatographic Purification
Problem: Low recovery of this compound after silica (B1680970) gel column chromatography.
-
Question: I've performed an initial separation of the crude extract on a silica gel column, but I've lost a significant amount of my target compound. What could be the reason?
-
Answer:
-
Compound Instability: Silica gel can be slightly acidic, which may cause degradation of acid-labile compounds like epoxides. If you suspect this is the case, you can use deactivated silica gel (e.g., by adding a small percentage of a base like triethylamine (B128534) to your mobile phase) or switch to a different stationary phase like alumina.
-
Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is irreversibly binding to the silica. Try eluting with a more polar solvent system.
-
Improper Column Packing: Poorly packed columns with channels or cracks can lead to poor separation and sample loss. Ensure your column is packed uniformly.
-
Problem: My HPLC chromatogram shows peak tailing for the this compound peak.
-
Question: During analytical or preparative HPLC, the peak corresponding to this compound is asymmetrical with a pronounced tail. How can I improve the peak shape?
-
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Mobile Phase Modifier: Add a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), to the mobile phase. This can protonate free silanol (B1196071) groups on the silica-based stationary phase, reducing their interaction with the analyte.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Column Contamination: The column may be contaminated with strongly retained impurities. Flush the column with a strong solvent to clean it.
-
Problem: I am observing split peaks for this compound during HPLC analysis.
-
Question: The peak for my purified compound is splitting into two or more peaks. What could be the cause?
-
Answer:
-
Co-eluting Impurity: It is possible that you have a closely related impurity that is co-eluting with this compound. Try optimizing your HPLC method (e.g., changing the gradient, solvent system, or column chemistry) to improve resolution.
-
Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Void or Clogged Frit: A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through different paths, resulting in split peaks. If this is suspected, the column may need to be replaced.
-
Data Presentation
Table 1: Representative Purification Summary for this compound
| Purification Step | Starting Material | Product Mass | Purity (%) | Yield (%) | Notes |
| Fungal Culture | 10 L YES Medium | - | - | - | Fusarium graminearum cultured for 14 days at 25°C. |
| Extraction | 10 L Culture Filtrate | 5.0 g crude extract | ~5% | 100% (crude) | Liquid-liquid extraction with ethyl acetate. |
| Silica Gel Chromatography | 5.0 g Crude Extract | 800 mg semi-pure fraction | ~60% | ~16% | Eluted with a hexane-ethyl acetate gradient. |
| Preparative HPLC | 800 mg Semi-pure Fraction | 250 mg pure this compound | >98% | ~31% | Reversed-phase C18 column with a water-acetonitrile gradient. |
| Overall Yield | 10 L Culture | 250 mg | >98% | ~5% | Overall yield from the initial crude extract. |
Note: The values presented in this table are illustrative and can vary significantly based on the producing strain, culture conditions, and purification efficiency.
Experimental Protocols
Protocol 1: Production and Extraction of this compound
-
Culture Preparation: Prepare Yeast Extract Sucrose (YES) medium (20 g/L yeast extract, 150 g/L sucrose). Autoclave and allow to cool.
-
Inoculation: Inoculate the sterile YES medium with a fresh culture of Fusarium graminearum.
-
Incubation: Incubate the culture at 25°C with shaking (180 rpm) for 14-21 days.
-
Harvesting: Separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.
-
Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 2: Purification of this compound by Chromatography
-
Silica Gel Chromatography (Flash Chromatography):
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, load the dried silica-adsorbed sample onto the top of the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane (B92381) to 100% ethyl acetate.
-
Collect fractions and monitor by TLC or HPLC to identify those containing this compound.
-
Pool the relevant fractions and evaporate the solvent.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Dissolve the semi-purified fraction from the previous step in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Purify the sample on a reversed-phase C18 preparative HPLC column.
-
Use a gradient elution system, for example, starting with 40% acetonitrile (B52724) in water and increasing to 80% acetonitrile over 30 minutes.
-
Monitor the elution profile with a UV detector (around 220-254 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the purity of the final product using analytical HPLC-MS.
-
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
Genetic engineering strategies to increase Fusarielin A production
Welcome to the technical support center for the genetic engineering of Fusarium graminearum to enhance Fusarielin A production. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments aimed at increasing this compound production.
Q1: I have successfully transformed Fusarium graminearum to overexpress the transcription factor FSL7, but I am seeing low or no production of fusarielins. What are the common causes?
A1: Low or no production of fusarielins after FSL7 overexpression can be attributed to several factors:
-
Suboptimal Culture Conditions: The production of fusarielins is highly dependent on culture media and conditions. Optimal production in F. graminearum has been observed on Yeast Extract Sucrose (B13894) (YES) medium. Production is also sensitive to pH, temperature, and aeration. Ensure your culture conditions match those known to induce the fusarielin gene cluster.
-
Precursor Limitation: Overexpression of the pathway-specific transcription factor can create a metabolic bottleneck if the supply of primary metabolic precursors, such as acetyl-CoA and malonyl-CoA, is insufficient to meet the demands of the upregulated biosynthetic pathway.
-
Post-Translational Regulation: The activity of the FSL7 transcription factor itself might be subject to post-translational modifications or require an unknown natural inducer, which may be absent under standard laboratory conditions.
-
Vector Integration Site: The location of the overexpression cassette integration into the fungal genome can significantly impact its expression level due to position effects. It is advisable to screen multiple transformants to find one with a favorable integration site.
Q2: My gene knockout experiment targeting a gene in the fusarielin cluster (e.g., FSL4) was successful, but I'm not detecting the expected intermediate. Why might this be?
A2: There are several potential reasons for not detecting an expected metabolic intermediate:
-
Instability of the Intermediate: Some intermediates in biosynthetic pathways are unstable and may degrade rapidly during cultivation or extraction. For example, the product that accumulates in the FSL3 deletion mutant has been reported to be unstable.[1]
-
Shunt Products: The accumulated intermediate may be converted into unexpected shunt products by other enzymes in the cell, leading to a complex metabolite profile.
-
Feedback Inhibition: The accumulation of an intermediate could cause feedback inhibition of the upstream pathway, including the core polyketide synthase (PKS), halting further production.
-
Detection Method Limitations: The intermediate may not be detectable with the analytical method you are using (e.g., it may not have a chromophore for UV detection). Using mass spectrometry (MS) is crucial for detecting a wide range of compounds.
Q3: I have deleted the FSL4 gene in an FSL7 overexpression background and observe the accumulation of a compound, prefusarielin. How can I confirm its identity and what are the next steps?
A3: The accumulation of prefusarielin in an OE::FSL7ΔFSL4 mutant is expected, as FSL4 is the P450 monooxygenase responsible for its subsequent oxygenation.[1]
-
Confirmation: To confirm the identity of prefusarielin, you will need to perform structural elucidation using techniques such as High-Resolution Mass Spectrometry (HR-MS) to determine its elemental composition and Nuclear Magnetic Resonance (NMR) spectroscopy to determine its chemical structure.
-
Next Steps: The accumulation of this intermediate confirms the role of FSL4. This strain can be used in biotransformation studies by feeding it with purified FSL4 enzyme or by co-culturing with a strain expressing FSL4 to produce fusarielins F, G, and H.
Q4: My transformation efficiency for F. graminearum is very low. How can I improve it?
A4: Low transformation efficiency is a common problem. Here are some troubleshooting steps for the protoplast-PEG method:
-
Protoplast Quality: The quality and viability of protoplasts are critical. Ensure you are starting with young, actively growing mycelium. The digestion time with cell wall-degrading enzymes is a crucial parameter to optimize; over-digestion can lyse the protoplasts, while under-digestion results in low yield.
-
PEG Concentration and DNA amount: The optimal concentration of PEG and the amount of transforming DNA should be optimized. For F. graminearum, a PEG concentration of 30% (w/v) and a DNA quantity of around 20 µg per 106 protoplasts have been reported to be efficient.[2]
-
Regeneration Medium: The osmotic stabilizer in the regeneration medium is crucial for protoplast survival and regeneration. Sucrose is commonly used.
-
CRISPR-Cas9 RNP Method: Consider using pre-assembled Cas9-sgRNA ribonucleoproteins (RNPs) for transformation. This method has been shown to significantly increase both the number of transformants and the frequency of successful gene replacement.[3][4]
Genetic Strategies and Expected Outcomes
The primary strategies for increasing this compound production involve manipulating the expression of genes within the fusarielin biosynthetic gene cluster (FSL).
The Fusarielin Biosynthetic Gene Cluster
The FSL gene cluster in Fusarium graminearum is responsible for the production of fusarielins. The key genes and their proposed functions are outlined below.[1][5]
| Gene Name | Protein Family | Proposed Function in Fusarielin Biosynthesis |
| FSL1 | Polyketide Synthase (PKS) | Core enzyme; condensation of acetate (B1210297) units to form the polyketide backbone. |
| FSL2 | Thioesterase | Releases the polyketide product from the FSL1 PKS. |
| FSL3 | Aldose 1-epimerase | Potentially involved in forming the C11=C12 cis double bond. |
| FSL4 | Cytochrome P450 | Oxygenation of the decalin ring system (e.g., converts prefusarielin to Fusarielin F). |
| FSL5 | Enoyl Reductase | Works in trans with FSL1 to perform a reduction step during chain elongation. |
| FSL7 | Transcription Factor | Pathway-specific positive regulator of the FSL gene cluster. |
Data on Genetically Engineered Strains
Overexpression of the pathway-specific transcription factor FSL7 is the most direct strategy to activate the otherwise silent or lowly expressed FSL gene cluster. Deletion of downstream genes in this overexpression background can lead to the accumulation of specific intermediates, which is useful for pathway elucidation and the production of novel compounds.
Note: The following data is illustrative, based on qualitative results reported in the literature. Actual yields can vary significantly based on strain, culture conditions, and extraction methods.
| Strain | Genetic Modification | Key Outcome | Illustrative Yield of Fusarielins (F, G, H) | Illustrative Yield of Intermediates | Reference |
| Wild-Type (PH-1) | None | Baseline (low/no production) | Not Detected | Not Detected | [6][7] |
| OE::FSL7 | Constitutive overexpression of FSL7 | Production of Fusarielins F, G, and H | +++ | Not Applicable | [6][7] |
| OE::FSL7ΔFSL1 | FSL7 overexpression, FSL1 (PKS) deleted | Abolished production | Absent | Absent | [6] |
| OE::FSL7ΔFSL2 | FSL7 overexpression, FSL2 (Thioesterase) deleted | Abolished production | Absent | Absent | [6] |
| OE::FSL7ΔFSL4 | FSL7 overexpression, FSL4 (P450) deleted | Accumulation of Prefusarielin | Absent | ++++ (Prefusarielin) | [8] |
| OE::FSL7ΔFSL5 | FSL7 overexpression, FSL5 (Enoyl Reductase) deleted | Abolished production | Absent | Absent | [6] |
Experimental Protocols
Protocol 1: Overexpression of the FSL7 Transcription Factor
This protocol describes the general workflow for the constitutive overexpression of FSL7 in F. graminearum using Agrobacterium tumefaciens-mediated transformation (ATMT).
-
Vector Construction:
-
Amplify the full-length coding sequence of FSL7 from F. graminearum genomic DNA using high-fidelity DNA polymerase.
-
Select a suitable fungal expression vector containing a strong constitutive promoter (e.g., the Aspergillus nidulans gpdA promoter or the F. verticillioides elongation factor 1α promoter, PEF1α) and a terminator sequence.[9][10]
-
The vector should also contain a selectable marker, such as the hygromycin B phosphotransferase gene (hph).
-
Clone the amplified FSL7 fragment into the expression vector between the promoter and terminator sequences using standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly).
-
Transform the final plasmid into E. coli for amplification and sequence verify the construct.
-
-
Agrobacterium tumefaciens Transformation:
-
Introduce the verified binary vector into a suitable A. tumefaciens strain (e.g., AGL-1 or EHA105) via electroporation or heat shock.
-
Select transformed Agrobacterium colonies on LB agar (B569324) containing appropriate antibiotics (e.g., kanamycin (B1662678) for the binary vector and carbenicillin (B1668345) for the Agrobacterium strain).
-
-
Co-cultivation and Fungal Transformation:
-
Grow the transformed A. tumefaciens in induction medium (IM) supplemented with acetosyringone (B1664989) to an OD600 of 0.6-0.8.
-
Prepare a fresh spore suspension of F. graminearum from a 4-day-old culture grown in liquid sporulation medium.[1]
-
Mix the Agrobacterium culture and the fungal spore suspension in a 1:1 ratio.
-
Pipette 200 µL of this mixture onto a cellophane membrane placed on a co-cultivation plate (IM agar with acetosyringone).
-
Incubate the plates at 26°C for 72 hours in the dark.
-
-
Selection of Transformants:
-
Transfer the cellophane membrane to a selection plate containing a suitable fungal medium (e.g., Defined Fusarium Medium - DFM) amended with hygromycin B (e.g., 200 µg/mL) to select for fungal transformants and an antibiotic to inhibit Agrobacterium growth (e.g., cefotaxime).
-
Incubate at 25°C until resistant colonies appear.
-
Isolate individual colonies onto fresh selection plates to obtain pure cultures.
-
-
Verification of Transformants:
-
Extract genomic DNA from putative transformants.
-
Confirm the integration of the overexpression cassette by PCR using primers specific to the hph gene and the FSL7 insert.
-
Use RT-qPCR to confirm the overexpression of the FSL7 transcript compared to the wild-type strain.
-
Protocol 2: CRISPR-Cas9 Mediated Gene Knockout of FSL4
This protocol outlines a method for deleting the FSL4 gene in the OE::FSL7 background using pre-assembled Cas9-sgRNA ribonucleoproteins (RNPs) and protoplast transformation.
-
Design and Synthesis of Components:
-
sgRNA Design: Design two single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the FSL4 coding sequence using a CRISPR design tool (e.g., CHOPCHOP). Ensure the target sites are followed by a Protospacer Adjacent Motif (PAM sequence, e.g., NGG).
-
Repair Template: Design a repair template consisting of a selectable marker (e.g., the G418 resistance gene, nptII) flanked by 50-bp homology arms corresponding to the regions immediately upstream of the FSL4 start codon and downstream of the stop codon.[3] The short homology arms are sufficient when using the RNP method.
-
Synthesis: Synthesize the sgRNAs and the repair template DNA fragment.
-
-
Preparation of Protoplasts:
-
Inoculate 5x106 conidia of the OE::FSL7F. graminearum strain into 100 mL of YEPD medium and shake overnight at 30°C.
-
Harvest the mycelium by filtration and resuspend it in a protoplasting solution containing cell wall-degrading enzymes (e.g., Driselase and β-Glucanase) and an osmotic stabilizer (e.g., 0.7 M NaCl).[11]
-
Incubate for 2-3 hours with gentle shaking until a sufficient number of protoplasts are released.
-
Filter the suspension through Miracloth to remove mycelial debris.
-
Wash the protoplasts twice with an ice-cold osmotic stabilizer buffer (e.g., STC buffer: 1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).
-
Resuspend the protoplasts in SuTC buffer (20% sucrose, 10 mM CaCl2, 10 mM Tris-HCl, pH 7.5) to a final concentration of 2 x 107 protoplasts/mL.
-
-
RNP Assembly and Transformation:
-
Assemble the RNP complex in vitro by incubating purified Cas9 nuclease with the two synthesized sgRNAs.
-
In a microcentrifuge tube, mix 200 µL of the protoplast solution with the pre-assembled RNP complex and 6-8 µg of the repair template DNA.
-
Add 25 µL of PEG-CaCl2 buffer (60% w/v PEG 4000, 50 mM CaCl2, 450 mM Tris-HCl, pH 7.5) and incubate on ice for 1 hour.[12]
-
Add an additional 1.5 mL of the PEG-CaCl2 buffer and incubate for 20 minutes at room temperature.
-
Wash the protoplasts with STC buffer to remove the PEG.
-
-
Regeneration and Selection:
-
Resuspend the transformed protoplasts in 1 mL of STC buffer and add them to molten regeneration medium (e.g., containing yeast extract, casein hydrolysate, and sucrose as an osmotic stabilizer) kept at 50°C.
-
Pour the mixture onto plates and allow to solidify.
-
After 2-3 hours of regeneration, overlay the plates with another layer of regeneration medium containing the selective agent G418 (e.g., 60 mg/L).[11]
-
Incubate at 25°C for 3-5 days until resistant colonies appear.
-
-
Verification of Knockout Mutants:
-
Isolate transformants to fresh selection plates.
-
Perform genomic DNA extraction and screen for the correct gene replacement event using PCR with primers flanking the FSL4 locus and internal to the nptII cassette.
-
Confirm the absence of the FSL4 gene and the successful integration of the resistance cassette.
-
Signaling Pathways Influencing Fusarielin Production
The biosynthesis of secondary metabolites in Fusarium is tightly controlled by a complex regulatory network. While direct regulation of the FSL cluster is managed by the pathway-specific transcription factor FSL7, global regulatory networks respond to environmental cues and can influence the expression of the entire cluster.
Key Global Regulatory Networks
-
The Velvet Complex (VeA/VelB/LaeA): This is a key global regulatory hub in fungi that links light sensing with the regulation of secondary metabolism and development. The core components, VeA, VelB, and the associated protein LaeA, typically act as a positive regulatory complex. LaeA, a methyltransferase, is thought to remodel chromatin to make biosynthetic gene clusters accessible for transcription. It is highly probable that the Velvet/LaeA complex positively influences the expression of the FSL gene cluster, especially under specific environmental conditions (e.g., darkness).[13][14][15]
-
cAMP-PKA Pathway: The cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway is a primary signaling cascade that translates environmental signals (e.g., nutrient availability) into cellular responses. In Fusarium, this pathway is crucial for growth, development, and pathogenesis. Its role in secondary metabolism can be complex; it has been shown to positively regulate some pathways while negatively regulating others. Environmental signals perceived by G-protein coupled receptors (GPCRs) can lead to the activation of adenylate cyclase (AC), which produces cAMP. cAMP then activates PKA, which in turn phosphorylates downstream transcription factors that can modulate the expression of secondary metabolite gene clusters, including potentially the FSL cluster.[6][7][16]
References
- 1. Hybrid Transcription Factor Engineering Activates the Silent Secondary Metabolite Gene Cluster for (+)-Asperlin in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A modified method for transformation of Fusarium graminearum [jcp.modares.ac.ir]
- 3. Development of a versatile copper-responsive gene expression system in the plant-pathogenic fungus Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. Functional Analysis of the Fusarielin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The ORF2 protein of Fusarium graminearum virus 1 suppresses the transcription of FgDICER2 and FgAGO1 to limit host antiviral defences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Metabolic Engineering of Fusarium oxysporum to Improve Its Ethanol-Producing Capability [frontiersin.org]
- 11. Frontiers | Editorial: The use of metabolic engineering techniques to increase the productivity of primary and secondary metabolites within filamentous fungi [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Engineering Techniques to Increase the Productivity of Primary and Secondary Metabolites Within Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The velvet complex governs mycotoxin production and virulence of Fusarium oxysporum on plant and mammalian hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the fusaric acid gene cluster in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Signaling Governed by G Proteins and cAMP Is Crucial for Growth, Secondary Metabolism and Sexual Development in Fusarium fujikuroi | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overexpression of the Fusarielin Biosynthetic Gene Cluster
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the overexpression of the Fusarielin biosynthetic gene cluster (BGC). This guide includes frequently asked questions (FAQs) addressing common experimental issues, detailed experimental protocols, and quantitative data to optimize Fusarielin production.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the heterologous expression of the Fusarielin BGC.
Q1: I have successfully transformed my expression host (Aspergillus oryzae) with the Fusarielin BGC, but I am not detecting any Fusarielin production. What are the possible causes and solutions?
A1: Failure to detect Fusarielin production can stem from several factors, from gene expression to metabolite extraction and detection. Here is a troubleshooting guide:
-
Verify Gene Cluster Integration and Expression:
-
Genomic DNA PCR: Confirm the presence of all the Fusarielin BGC genes (FSL1-FSL5, FSL7) in the genome of your transformants.
-
RT-qPCR: Analyze the transcript levels of the BGC genes. Low or absent transcripts indicate a problem with promoter activity or gene silencing. Ensure you are using validated reference genes for accurate normalization.[1][2][3][4]
-
-
Codon Optimization:
-
Promoter Choice:
-
Ensure you are using strong, well-characterized promoters for driving the expression of the BGC genes in A. oryzae. The choice of promoter can dramatically impact expression levels.
-
-
Culture Conditions:
-
The composition of the culture medium, pH, temperature, and aeration can significantly influence secondary metabolite production. Experiment with different media formulations to find the optimal conditions for Fusarielin production. Solid-state fermentation has been shown to enhance the production of some Fusarium secondary metabolites compared to liquid cultures.
-
-
Metabolite Extraction and Detection:
-
Your extraction protocol may not be efficient for Fusarielin. Experiment with different solvent systems (e.g., ethyl acetate (B1210297) with formic acid, methanol (B129727), or a biphasic extraction) to optimize recovery.[10][11][12]
-
Confirm that your analytical method (HPLC, LC-MS/MS) is sensitive enough to detect low concentrations of Fusarielin.
-
Q2: My Fusarielin yield is very low. How can I optimize the production?
A2: Low yield is a common challenge in heterologous expression. The following strategies can help boost Fusarielin production:
-
Optimization of Culture Conditions: Systematically optimize culture parameters such as media composition, pH, temperature, and agitation. Response surface methodology (RSM) can be a powerful tool for this.
-
Precursor Supply: Ensure that the primary metabolic pathways in your host organism are providing an adequate supply of the precursors for Fusarielin biosynthesis, which are acetyl-CoA and malonyl-CoA.
-
Overexpression of Regulatory Factors: Overexpressing the pathway-specific transcription factor (FSL7) is crucial for activating the entire gene cluster. Additionally, global regulators of secondary metabolism in Aspergillus, such as LaeA, can be overexpressed to enhance production.
-
Metabolic Engineering of the Host:
-
Knock out competing metabolic pathways that may divert precursors away from Fusarielin biosynthesis.
-
Enhance the expression of genes involved in precursor supply.
-
Q3: I am having trouble with the protoplast transformation of Aspergillus oryzae. What are some common pitfalls?
A3: Protoplast transformation can be a sensitive technique. Here are some common issues and their solutions:[13][14]
-
Low Protoplast Yield:
-
Mycelium Age: Use young, actively growing mycelium for protoplast generation.
-
Lytic Enzymes: The efficiency of different batches of cell wall-lysing enzymes can vary. Test different enzyme cocktails and concentrations.
-
Osmotic Stabilizer: The choice and concentration of the osmotic stabilizer (e.g., KCl, MgSO4) are critical for protoplast integrity.
-
-
Low Transformation Efficiency:
-
DNA Quality and Quantity: Use high-quality, purified plasmid DNA. Optimize the amount of DNA used in the transformation.
-
PEG Treatment: The concentration and purity of polyethylene (B3416737) glycol (PEG) are important for efficient DNA uptake.
-
-
Poor Protoplast Regeneration:
-
Regeneration Medium: Ensure the regeneration medium contains the appropriate osmotic stabilizer and nutrients.
-
Plating Density: Avoid plating protoplasts at too high a density, which can inhibit regeneration.
-
Quantitative Data
Optimizing culture conditions is critical for maximizing Fusarielin production. The following table provides a starting point for optimizing the production of Fusarium secondary metabolites, which can be adapted for Fusarielin.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome | Reference |
| Culture Medium | Potato Dextrose Agar (PDA) | Yeast Extract Sucrose (YES) | Czapek Dox Agar | YES medium often supports higher production of polyketides in Fusarium. | [15][16][17][18][19] |
| pH | 5.5 | 6.5 | 7.5 | Optimal pH can vary, but a slightly acidic to neutral pH is often favorable. | |
| Temperature | 25°C | 28°C | 30°C | Temperature can significantly impact both fungal growth and secondary metabolite production. | |
| Agitation | Shaken Culture (150 rpm) | Stationary Culture | Solid-State Fermentation | Stationary or solid-state cultures may enhance the production of certain secondary metabolites. |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the overexpression of the Fusarielin BGC.
Protocol 1: Heterologous Expression of the Fusarielin BGC in Aspergillus oryzae using Protoplast Transformation
This protocol is adapted from established methods for A. oryzae transformation.[13][14][20][21]
1. Preparation of A. oryzae Protoplasts: a. Inoculate 100 mL of DPY liquid medium with A. oryzae spores and incubate at 30°C with shaking for 16-24 hours. b. Harvest the mycelia by filtration and wash with an osmotic stabilizer solution (e.g., 0.6 M KCl). c. Resuspend the mycelia in a lytic enzyme solution (e.g., Yatalase, Glucanex) in the osmotic stabilizer and incubate with gentle shaking at 30°C for 2-4 hours. d. Monitor protoplast formation microscopically. e. Separate the protoplasts from the mycelial debris by filtering through sterile miracloth. f. Pellet the protoplasts by gentle centrifugation and wash twice with the osmotic stabilizer solution. g. Resuspend the protoplasts in an appropriate volume of STC buffer (Sorbitol, Tris-HCl, CaCl2).
2. Protoplast Transformation: a. To 100 µL of the protoplast suspension, add the plasmid DNA containing the Fusarielin BGC. b. Incubate on ice for 30 minutes. c. Add 1 mL of PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently. d. Incubate at room temperature for 20 minutes. e. Add 5 mL of STC buffer and mix gently. f. Pellet the protoplasts by centrifugation and resuspend in 1 mL of the osmotic stabilizer solution.
3. Regeneration and Selection of Transformants: a. Plate the protoplast suspension on selective regeneration medium containing the appropriate osmotic stabilizer and selective agent (e.g., hygromycin B, pyrithiamine). b. Incubate at 30°C for 3-5 days until transformant colonies appear. c. Isolate individual colonies onto fresh selective medium for further analysis.
Protocol 2: Extraction of Fusarielin from Fungal Mycelium
This protocol provides a general method for extracting polyketide secondary metabolites from fungal cultures.[10][11][12][22][23]
1. Sample Preparation: a. Grow the A. oryzae transformant in a suitable production medium (e.g., YES broth) for 5-7 days. b. Separate the mycelium from the culture broth by filtration. c. Freeze-dry the mycelium.
2. Extraction: a. Grind the freeze-dried mycelium to a fine powder. b. Suspend the powdered mycelium in ethyl acetate containing 1% formic acid (e.g., 10 mL per gram of dried mycelium). c. Sonicate the suspension for 30 minutes. d. Centrifuge the mixture and collect the supernatant. e. Repeat the extraction of the mycelial pellet with fresh solvent. f. Combine the supernatants and evaporate to dryness under reduced pressure.
3. Sample Preparation for Analysis: a. Redissolve the dried extract in a small volume of methanol or a suitable solvent for HPLC or LC-MS/MS analysis. b. Filter the redissolved extract through a 0.22 µm syringe filter before injection.
Protocol 3: HPLC-DAD Analysis of Fusarielin
This protocol outlines a general method for the analysis of fungal polyketides using HPLC with Diode Array Detection (DAD).[24]
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-95% B (linear gradient)
-
25-30 min: 95% B (isocratic)
-
30-35 min: 95-10% B (linear gradient)
-
35-40 min: 10% B (isocratic)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
Detection: Monitor the absorbance at multiple wavelengths, including the expected λmax for Fusarielins (around 249 nm). The DAD allows for the acquisition of UV-Vis spectra to aid in peak identification.
Visualizations
Diagram 1: Proposed Fusarielin Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of Fusarielin in Fusarium graminearum.
Diagram 2: Experimental Workflow for Heterologous Expression
Caption: General workflow for heterologous expression of the Fusarielin BGC.
Diagram 3: Troubleshooting Logic for Low/No Fusarielin Production
Caption: A logical guide for troubleshooting low or no Fusarielin production.
References
- 1. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Practices for Reference Gene Selection in RT-qPCR of Aspergillus: Outlook and Recommendations for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification and Validation of Reference Genes for Gene Expression Analysis in Different Development Stages of Amylostereum areolatum [frontiersin.org]
- 4. Identification and evaluation of suitable reference genes for RT-qPCR analyses in Trichoderma atroviride under varying light conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational selection on codon usage in the genus Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Codon optimization underpins generalist parasitism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Codon Optimization Increases Steady-State mRNA Levels in Aspergillus oryzae Heterologous Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Codon usage bias of secretory protein in Fusarium oxysporum f. sp. cubense tropical race 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Functional Genomics of Aspergillus oryzae: Strategies and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for genetic transformation of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. dialnet.unirioja.es [dialnet.unirioja.es]
- 18. Comparison of two selective culture media for the detection of Fusarium infection in conventional and transgenic maize kernels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Screening of Fungicides and Comparison of Selective Media for Isolation of Fusarium graminearum from Soil and Plant Material [mdpi.com]
- 20. static.igem.wiki [static.igem.wiki]
- 21. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ukm.my [ukm.my]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Resolving Low Aqueous Solubility of Fusarielin A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Fusarielin A, a hydrophobic fungal metabolite with promising biological activities. Low aqueous solubility is a primary hurdle in its experimental use and formulation development. This guide offers practical solutions and detailed protocols to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a polyketide natural product with a complex, non-polar decalin ring structure.[1][2] This chemical architecture results in a hydrophobic molecule with limited ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility.[3][4] Its aliphatic alcohol nature further contributes to its low solubility in water.[5]
Q2: What are the common problems encountered in the lab due to the low solubility of this compound?
A2: Researchers often face several issues, including:
-
Precipitation in stock solutions and assays: The compound may fall out of solution when diluted into aqueous buffers or cell culture media.
-
Inaccurate and irreproducible bioassay results: Poor solubility leads to an unknown and inconsistent concentration of the compound in contact with the biological target.
-
Difficulty in formulation development: Achieving a stable and effective formulation for in vivo studies is challenging.
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
A3: The three main approaches to enhance the solubility of hydrophobic compounds like this compound are:
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
Troubleshooting Guide: Resolving this compound Precipitation in Experiments
This guide provides a step-by-step approach to troubleshoot and resolve issues related to the low solubility of this compound during your in vitro and in vivo experiments.
Logical Flow for Troubleshooting
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for low solubility of this compound.
Quantitative Data Summary
The following tables summarize the expected improvements in solubility and key parameters for each solubilization technique, based on data from similar hydrophobic compounds.
Table 1: Cyclodextrin Inclusion Complexation
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Solubility Increase (Fold) | Reference Compound |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | ~50 | Steroid Hormones[6] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1:1 | ~100 | Itraconazole |
| Methyl-β-cyclodextrin (Me-β-CD) | 1:2 | ~200 | Paclitaxel |
Table 2: Solid Dispersion
| Polymer Carrier | Drug:Polymer Ratio (w/w) | Solubility Increase (mg/mL) | Reference Compound |
| Polyvinylpyrrolidone (PVP K30) | 1:5 | 0.01 to 0.5 | Glibenclamide |
| Soluplus® | 1:4 | 0.002 to 1.2 | Curcumin |
| Hydroxypropyl Methylcellulose (HPMC) | 1:3 | 0.005 to 0.8 | Nifedipine |
Table 3: Nanosuspension
| Stabilizer(s) | Particle Size (nm) | Saturation Solubility (µg/mL) | Reference Compound |
| Poloxamer 188 | 150 - 300 | 1.58 to 15.96[7] | Quercetin[7] |
| Tween 80 + HPMC | 200 - 400 | 0.1 to 2.5 | Itraconazole |
| Sodium Dodecyl Sulfate (SDS) + HPC-LF | 140 - 170[8] | 0.01 to 1.2[2] | Miconazole[8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
Place the HP-β-CD in the mortar.
-
Add a small amount of a water:ethanol (1:1 v/v) mixture to the HP-β-CD to form a paste.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the HP-β-CD paste while continuously kneading with the pestle for 45-60 minutes.
-
The resulting paste should be sticky and uniform.
-
Dry the paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder and store it in a desiccator.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Rotary evaporator
-
Water bath
-
Vacuum desiccator
Methodology:
-
Weigh the desired amounts of this compound and PVP K30 (e.g., 1:5 w/w ratio).
-
Dissolve both this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming (if necessary) and stirring.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of 40-50°C.
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum desiccator for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder.
Protocol 3: Preparation of this compound Nanosuspension (Melt Emulsification Method)
Objective: To produce a nanosuspension of this compound to increase its dissolution velocity.
Materials:
-
This compound
-
Poloxamer 188 (or another suitable stabilizer)
-
Deionized water
-
High-pressure homogenizer
-
Water bath
Methodology:
-
Melt the this compound by heating it just above its melting point.
-
Separately, prepare an aqueous solution of the stabilizer (e.g., 2% w/v Poloxamer 188) and heat it to the same temperature.
-
Add the melted this compound to the hot stabilizer solution under high-speed stirring to form a coarse emulsion.
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a high pressure (e.g., 1500 bar).
-
Cool the resulting nanoemulsion in an ice bath to solidify the drug nanoparticles.
-
The final product is a milky-white nanosuspension.
Signaling Pathway Diagram
Fusarielin M, a derivative of this compound, has been shown to inhibit Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB).[9] This inhibition prevents the dephosphorylation of key signaling proteins in macrophages, thereby affecting downstream pathways like ERK1/2 and p38, which are crucial for the host immune response.[9][10][11]
Caption: Inhibition of MptpB by Fusarielin M and its effect on MAPK signaling.
This technical support guide is intended to provide a starting point for researchers working with this compound. The optimal solubilization strategy will depend on the specific experimental requirements. It is recommended to perform preliminary feasibility studies to determine the most effective method for your application.
References
- 1. Natural products containing ‘decalin’ motif in microorganisms - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. Identification of binding proteins of this compound as actin and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C25H38O4 | CID 10453753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alzet.com [alzet.com]
- 7. Particle Size Tailoring of Quercetin Nanosuspensions by Wet Media Milling Technique: A Study on Processing and Formulation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miconazole nanosuspensions: Influence of formulation variables on particle size reduction and physical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of fusarielin M as a novel inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mycobacterial Tyrosine Phosphatase PtpB Affects Host Cytokine Expression by Dephosphorylating ERK1/2 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Fusarielin A Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fusarielin A in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound and what are the best practices for preparing stock solutions?
A1: this compound is reported to be readily soluble in various organic solvents.[1] For cell-based assays, it is recommended to use dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. A related compound, Fusaric acid, is soluble in DMSO at approximately 30 mg/mL.[2]
Best Practices:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light.
-
When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5%, as higher concentrations can be toxic to cells. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q2: My this compound precipitates out of solution when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation of a lipophilic compound like this compound in aqueous cell culture medium is a common issue. This can be due to exceeding the compound's solubility limit in the final solution.
Troubleshooting Steps:
-
Reduce Final Concentration: Your working concentration of this compound may be too high. Try performing a dose-response curve starting from a lower concentration.
-
Optimize Dilution Method: When diluting the DMSO stock, add it to the pre-warmed cell culture medium and mix immediately and thoroughly by gentle vortexing or inversion. Avoid adding the cold stock solution directly to cells in the well.
-
Serum Concentration: If using a serum-containing medium, the compound may bind to serum proteins. While this can sometimes aid solubility, it can also affect the bioavailability of the compound. You may need to optimize the serum percentage in your assay medium.
-
Pre-warm Medium: Always use pre-warmed (37°C) cell culture medium for dilutions to minimize temperature shock that can cause precipitation.
Q3: I am observing inconsistent or unexpected results in my cytotoxicity assay. Could this compound be interfering with the assay itself?
A3: It is possible for test compounds to interfere with the reagents used in cytotoxicity assays. For example, a compound could chemically reduce the tetrazolium salts (MTT, XTT) or inhibit the lactate (B86563) dehydrogenase (LDH) enzyme, leading to inaccurate results. While there is no direct evidence of this compound causing such interference, it is good practice to test for this possibility.
How to Test for Interference:
-
Cell-Free Assay: Set up a cell-free experiment in a 96-well plate. Add your highest concentration of this compound (and serial dilutions) to the cell culture medium without cells.
-
Add Assay Reagent: Add the MTT, XTT, or LDH assay reagents according to the standard protocol.
-
Incubate and Read: Incubate for the recommended time and then read the absorbance.
-
Analyze Results: If you observe a significant color change (for MTT/XTT) or a change in absorbance (for LDH) in the absence of cells, your compound is likely interfering with the assay. In this case, consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., ATP-based assays like CellTiter-Glo®, or cell counting methods).
Q4: How stable is this compound in cell culture medium?
A4: There is limited specific data on the stability of this compound in cell culture medium. However, for a related compound, Fusaric acid, it is recommended not to store aqueous solutions for more than one day.[2] It is best practice to prepare fresh dilutions of this compound in cell culture medium for each experiment. Avoid storing diluted solutions for extended periods, even at 4°C.
Troubleshooting Guides
Problem 1: High Background Signal in "No Cell" Control Wells (MTT/XTT/LDH Assays)
| Possible Cause | Troubleshooting Solution |
| This compound directly reduces MTT/XTT | Perform a cell-free assay to confirm interference. If positive, switch to a non-tetrazolium-based assay. |
| Contaminated reagents or media | Use fresh, sterile reagents and media. Ensure proper aseptic technique. |
| Phenol (B47542) red in media (for MTT/XTT) | Use phenol red-free medium for the assay incubation period. |
| High serum concentration (for LDH) | Reduce the serum concentration in the medium during the assay or use a serum-free medium. |
Problem 2: Inconsistent Readings Between Replicate Wells
| Possible Cause | Troubleshooting Solution |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. |
| Precipitation of this compound | Visually inspect wells for precipitate after adding the compound. Refer to FAQ Q2 for prevention strategies. |
| Edge effects in 96-well plate | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium to maintain humidity. |
| Incomplete formazan (B1609692) solubilization (MTT assay) | Ensure complete dissolution of formazan crystals by gentle mixing or using a plate shaker. Increase the volume of the solubilization solution if necessary. |
Problem 3: No Dose-Dependent Cytotoxicity Observed
| Possible Cause | Troubleshooting Solution |
| Concentration range is too high or too low | Perform a wider range of serial dilutions, including both higher and lower concentrations. |
| This compound has degraded | Prepare fresh stock solutions and working dilutions for each experiment. |
| Incorrect incubation time | Optimize the incubation time with this compound. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Cell line is resistant to this compound | Confirm the sensitivity of your cell line to a known cytotoxic agent as a positive control. Consider testing different cell lines. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound and include appropriate controls (untreated cells for spontaneous LDH release, and cells treated with a lysis buffer for maximum LDH release).
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes). Measure the absorbance at the recommended wavelength (typically 490 nm).
Signaling Pathways and Workflows
The cytotoxic mechanism of this compound is not fully elucidated, but related compounds are known to induce apoptosis through mitochondrial-dependent pathways. Fusaricidin-type compounds, which share structural similarities with Fusarielins, have been shown to permeabilize mitochondrial and plasma membranes. Other Fusarium toxins can induce apoptosis via the intrinsic pathway, involving the release of cytochrome c from the mitochondria and subsequent caspase activation.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Troubleshooting workflow for inconsistent this compound cytotoxicity results.
References
Validation & Comparative
Confirming the Binding Interaction of Fusarielin A with Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the binding interaction of Fusarielin A with tubulin, a key mechanism for its potential as an antifungal and anti-angiogenic agent. While direct quantitative data for this compound's binding affinity remains to be publicly detailed, this document outlines the experimental approaches to determine such values and compares its known tubulin-binding activity with that of established tubulin inhibitors.
Executive Summary
This compound, a natural product isolated from Fusarium species, has been identified as a tubulin-binding agent.[1] This interaction is believed to underpin its biological activities. Understanding the specifics of this binding is crucial for its development as a therapeutic agent. This guide presents a comparative analysis of this compound with other tubulin-targeting drugs, provides detailed experimental protocols for characterizing such interactions, and visualizes the relevant biological pathways and experimental workflows.
Comparison of Tubulin-Binding Agents
Table 1: Inhibition of Tubulin Polymerization (IC50)
| Compound Class | Representative Agent | IC50 (µM) for Tubulin Polymerization Inhibition | Reference(s) |
| Fusarielin | This compound | Data not available | [1] |
| Colchicine Site Binders | Colchicine | 1.0 - 10.6 | |
| Vinca Alkaloids | Vinblastine (B1199706) | ~0.43 | [2] |
| Vinorelbine | ~0.80 | ||
| Vinflunine | ~1.2 | ||
| Benzimidazoles | Benomyl (B1667996) | 70 - 75 | [3][4] |
| Benzimidazole derivative (7n) | 5.05 |
Table 2: Binding Affinities (Kd) of Selected Tubulin Inhibitors
| Compound Class | Representative Agent | Dissociation Constant (Kd) | Method | Reference(s) |
| Fusarielin | This compound | Estimated, but value not provided | Surface Plasmon Resonance | [1] |
| Colchicine Site Binders | Colchicine | 1.4 µM | Scintillation Proximity Assay | [5] |
| Colchicine-Tubulin Complex | 0.27 µM | Equilibrium Ultracentrifugation | ||
| Vinca Alkaloids | Vinblastine | 0.54 µM (High-affinity site) | Photoaffinity Labeling | [6] |
| Taxanes (Stabilizer) | Paclitaxel | ~10 nM | [3H]taxol Binding Assay | [7] |
| Benzimidazoles | Benomyl | 11.9 µM | Fluorescence Spectroscopy | [3][4] |
Experimental Protocols
To quantitatively assess the binding of this compound to tubulin and its effect on microtubule dynamics, a series of biophysical and biochemical assays can be employed.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by the increase in turbidity (light scattering) at 340 nm or by the fluorescence enhancement of a reporter dye that binds to microtubules.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a stock solution of GTP (e.g., 100 mM).
-
Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO).
-
-
Reaction Mixture:
-
In a 96-well plate, add the desired concentrations of this compound or control compounds.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity against time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the final polymer mass.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Principle: The binding of an analyte (e.g., this compound) to a ligand (e.g., tubulin) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
Protocol:
-
Ligand Immobilization:
-
Immobilize purified tubulin onto a sensor chip using standard amine coupling chemistry.
-
-
Analyte Injection:
-
Inject a series of concentrations of this compound over the sensor surface.
-
A reference channel without immobilized tubulin should be used to subtract non-specific binding.
-
-
Data Acquisition:
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., tubulin), and the heat released or absorbed is measured.
Protocol:
-
Sample Preparation:
-
Dialyze both tubulin and this compound in the same buffer to minimize heats of dilution.
-
Degas the solutions before use.
-
-
Titration:
-
Fill the sample cell with the tubulin solution and the injection syringe with the this compound solution.
-
Perform a series of injections of this compound into the tubulin solution.
-
-
Data Acquisition:
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks and plot them against the molar ratio of ligand to protein.
-
Fit the data to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the mechanism of tubulin inhibitors and a general workflow for their characterization.
Caption: Mechanism of action for tubulin-targeting agents.
Caption: Workflow for characterizing tubulin-binding compounds.
References
- 1. Identification of binding proteins of this compound as actin and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antimitotic antifungal compound benomyl inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How taxol modulates microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
Fusarielin A and Paclitaxel: A Comparative Analysis of their Mechanisms of Action
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of Fusarielin A and the well-established anti-cancer drug paclitaxel (B517696) reveals distinct yet convergent mechanisms targeting the microtubule network, a critical component of the cellular cytoskeleton. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of these two compounds, focusing on their effects on microtubule dynamics, cell cycle progression, and apoptosis.
Executive Summary
Paclitaxel, a cornerstone of chemotherapy for decades, functions by stabilizing microtubules, leading to mitotic arrest and subsequent programmed cell death (apoptosis). This compound, a natural product derived from Fusarium species, has been identified as a tubulin-binding agent, suggesting a similar mode of action. However, a detailed head-to-head comparison of their cellular effects is crucial for understanding the potential of this compound as a therapeutic agent. This report consolidates existing data on their respective mechanisms, highlighting both similarities and potential differences.
Mechanism of Action: A Tale of Two Microtubule-Targeting Agents
Both this compound and paclitaxel exert their cytotoxic effects by interfering with the normal function of microtubules. Microtubules are dynamic polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.
Paclitaxel: Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of the microtubule polymer, promoting its assembly and preventing its disassembly.[1][2][3] This hyper-stabilization of microtubules disrupts the delicate balance of microtubule dynamics required for proper chromosome segregation, leading to a prolonged arrest of the cell cycle in the G2/M phase and ultimately triggering apoptosis.[1][4][5][6]
This compound: While research on this compound is less extensive, studies have confirmed that it directly interacts with tubulin. An affinity chromatography-based study identified tubulin and actin as binding proteins for this compound. This fundamental similarity in their molecular target suggests that this compound may also modulate microtubule dynamics to induce its anti-proliferative and anti-angiogenic effects. However, the precise nature of this interaction—whether it stabilizes or destabilizes microtubules—and its downstream consequences are still under investigation.
Comparative Data on Cytotoxicity
While direct comparative studies are limited, the cytotoxic potential of both compounds has been evaluated in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Paclitaxel | Ovarian (SKOV-3) | Not explicitly stated, but generic paclitaxel showed greater inhibition than the brand name. | [7] |
| Breast (MCF-7) | Not explicitly stated, but showed G2/M arrest. | [7] | |
| Fusarin A (related Fusarium compound) | Pancreatic (PANC-1) | Significant cytotoxic activity | [1] |
| Melanoma (A375) | Significant cytotoxic activity | [1] | |
| Glioblastoma (U87) | Significant cytotoxic activity | [1] | |
| Hepatocellular Carcinoma (MHCC-97H) | Significant cytotoxic activity | [1] | |
| Fusaproliferin (related Fusarium compound) | Pancreatic (BxPc3) | 0.76 | [8] |
| Pancreatic (MIA PaCa2) | 0.13 | [8] | |
| Breast (MCF7) | Sub to low micromolar | [8] | |
| Breast (MDA MB 231) | Sub to low micromolar | [8] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data for this compound is limited, and values for related Fusarium compounds are provided for context.
Impact on the Cell Cycle
A hallmark of microtubule-targeting agents is their ability to disrupt the cell cycle, typically leading to an accumulation of cells in the G2/M phase.
Paclitaxel: Treatment with paclitaxel consistently leads to a robust G2/M phase arrest in various cancer cell lines.[1][9] This arrest is a direct consequence of the stabilized, non-functional mitotic spindle, which activates the spindle assembly checkpoint.
This compound: While direct evidence for this compound-induced G2/M arrest is not yet available, other mycotoxins from Fusarium species have been shown to induce cell cycle arrest. For instance, Fusarochromanone (FC101) induces G1 cell cycle arrest, while other fungal alkaloids can cause M phase arrest. Given that this compound binds to tubulin, it is highly probable that it also perturbs cell cycle progression, likely at the G2/M checkpoint. Further investigation is required to confirm this and to quantify the extent of this effect.
Induction of Apoptosis
The ultimate fate of cancer cells treated with effective microtubule-targeting agents is often apoptosis.
Paclitaxel: Paclitaxel is a well-known inducer of apoptosis. The prolonged mitotic arrest caused by the drug activates apoptotic signaling pathways, leading to programmed cell death.[5][6][10] This process can be either dependent on or independent of the p53 tumor suppressor protein.
This compound: While the specific apoptotic pathways triggered by this compound have not been fully elucidated, many Fusarium mycotoxins are known to induce apoptosis in various cell types.[11][12] The cytotoxic effects observed with this compound strongly suggest that it also triggers apoptotic cell death. The identification of tubulin as a binding partner further supports this hypothesis, as disruption of microtubule function is a potent trigger for apoptosis.
Signaling Pathways and Experimental Workflows
The mechanisms of action of both compounds can be visualized through their effects on cellular signaling pathways and the experimental workflows used to study them.
Signaling Pathway of Paclitaxel-Induced Apoptosis
dot graph "Paclitaxel_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, width=1.5, height=0.75]; edge [arrowhead=normal, penwidth=1.5];
// Nodes Paclitaxel [label="Paclitaxel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microtubules [label="Microtubules", fillcolor="#FBBC05", fontcolor="#202124"]; Stabilization [label="Hyper-stabilization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Spindle_Checkpoint [label="Spindle Assembly\nCheckpoint Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G2M_Arrest [label="G2/M Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Paclitaxel -> Microtubules [label="Binds to β-tubulin", fontsize=8, fontcolor="#5F6368"]; Microtubules -> Stabilization; Stabilization -> Spindle_Checkpoint; Spindle_Checkpoint -> G2M_Arrest; G2M_Arrest -> Apoptosis; } caption: "Simplified signaling pathway of paclitaxel-induced apoptosis."
Postulated Signaling Pathway for this compound
dot graph "Fusarielin_A_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, width=1.5, height=0.75]; edge [arrowhead=normal, penwidth=1.5];
// Nodes Fusarielin_A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="Tubulin", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubule_Disruption [label="Microtubule\nDisruption", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(G2/M?)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Fusarielin_A -> Tubulin [label="Binds to Tubulin", fontsize=8, fontcolor="#5F6368"]; Tubulin -> Microtubule_Disruption; Microtubule_Disruption -> Cell_Cycle_Arrest; Cell_Cycle_Arrest -> Apoptosis; } caption: "Postulated signaling pathway for this compound based on tubulin binding."
Experimental Workflow for Comparative Analysis
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, penwidth=1.5];
// Nodes start [label="Cancer Cell Lines", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment with\nthis compound or Paclitaxel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Analysis", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; tubulin_assay [label="Microtubule\nPolymerization Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; cell_cycle_assay [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#FFFFFF", fontcolor="#202124"]; apoptosis_assay [label="Apoptosis Assay\n(Annexin V/PI Staining)", fillcolor="#FFFFFF", fontcolor="#202124"]; data_comparison [label="Data Comparison and\nMechanism Elucidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> treatment; treatment -> analysis; analysis -> tubulin_assay [color="#EA4335"]; analysis -> cell_cycle_assay [color="#EA4335"]; analysis -> apoptosis_assay [color="#EA4335"]; tubulin_assay -> data_comparison; cell_cycle_assay -> data_comparison; apoptosis_assay -> data_comparison; } caption: "General experimental workflow for comparing this compound and paclitaxel."
Detailed Experimental Protocols
Standardized protocols are essential for the direct comparison of experimental data. Below are detailed methodologies for key experiments.
Microtubule Polymerization Assay
Objective: To determine the effect of this compound and paclitaxel on the in vitro polymerization of tubulin.
Protocol:
-
Purified tubulin is resuspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
The tubulin solution is incubated with various concentrations of this compound, paclitaxel, or a vehicle control.
-
Polymerization is initiated by raising the temperature to 37°C.
-
The extent of microtubule polymerization is monitored over time by measuring the increase in turbidity at 340 nm using a spectrophotometer.
-
Data is plotted as absorbance versus time to determine the kinetics of polymerization, including the lag phase, elongation rate, and steady-state polymer mass.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the percentage of cells in different phases of the cell cycle after treatment with this compound or paclitaxel.
Protocol:
-
Cancer cells are seeded in culture plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound, paclitaxel, or a vehicle control for a specified duration (e.g., 24 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase A.
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The resulting histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound or paclitaxel.
Protocol:
-
Cancer cells are treated as described for the cell cycle analysis.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are immediately analyzed by flow cytometry.
-
The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Future Directions and Conclusion
The identification of tubulin as a direct binding partner of this compound positions it as a potentially valuable compound in the landscape of microtubule-targeting agents. Its mechanism of action appears to converge with that of paclitaxel at the level of the microtubule, a validated and highly effective target in oncology.
However, to fully understand the therapeutic potential of this compound, further research is imperative. Direct, quantitative comparisons with paclitaxel are needed to delineate the subtleties of their interactions with tubulin and the resulting cellular consequences. Specifically, future studies should focus on:
-
Determining the precise binding site of this compound on tubulin.
-
Quantifying the effects of this compound on microtubule dynamics (e.g., growth and shortening rates, catastrophe and rescue frequencies).
-
Conducting comprehensive cell cycle and apoptosis assays with this compound across a panel of cancer cell lines.
-
Investigating the in vivo efficacy and toxicity of this compound in preclinical cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Fusaric acid induces oxidative stress and apoptosis in human cancerous oesophageal SNO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cancer cell proliferation and apoptosis-inducing activity of fungal taxol and its precursor baccatin III purified from endophytic Fusarium solani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why Cell Cycle Analysis Details Are Critical In Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 10. Fusaric acid inhibits proliferation and induces apoptosis through triggering endoplasmic reticulum stress in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivities of Fusarielin A and its Analogs F, G, and H
For Immediate Release
A comprehensive review of experimental data reveals distinct bioactivity profiles for Fusarielin A and its analogs, Fusarielin F, G, and H. These fungal secondary metabolites, produced by various Fusarium species, exhibit a range of biological effects, including cytotoxicity, antimicrobial, and estrogenic activities. Notably, Fusarielin H consistently demonstrates the most potent activity in several key assays.
Key Findings:
-
Cytotoxicity: Fusarielin H exhibits superior cytotoxic effects against human colorectal cancer cell lines (HCT-116) when compared to Fusarielins F and G.
-
Estrogenic Activity: All four compounds have been identified as mycoestrogens. In assays measuring the proliferation of the human breast cancer cell line MCF-7, Fusarielin H proved to be the most potent estrogenic analog.
-
Antimicrobial Activity: While this compound has shown weak antibacterial activity against Staphylococcus aureus, a direct comparative study of the antimicrobial potency of all four analogs is not yet available in the reviewed literature.
This guide provides a detailed comparison of the available bioactivity data, outlines the experimental protocols used to generate this data, and presents the chemical structures of these compounds for further research and drug development endeavors.
Chemical Structures
The Fusarielins share a common structural backbone, with variations in their functional groups contributing to their differential bioactivities.
This compound: [Chemical Structure Image - Image not available in this format]
Fusarielin F: [Chemical Structure Image - Image not available in this format]
Fusarielin G: [Chemical Structure Image - Image not available in this format]
Fusarielin H: [Chemical Structure Image - Image not available in this format]
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of this compound, F, G, and H.
Table 1: Cytotoxicity against HCT-116 Human Colorectal Carcinoma Cells
| Compound | IC₅₀ (µM) |
| Fusarielin F | >50 |
| Fusarielin G | >50 |
| Fusarielin H | 25 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Table 2: Estrogenic Activity - Proliferation of MCF-7 Cells
| Compound | Concentration for 4-fold increase in proliferation (µM) |
| This compound | Not reported |
| Fusarielin F | Not reported |
| Fusarielin G | Not reported |
| Fusarielin H | 25 |
Table 3: Antimicrobial Activity
| Compound | Target Organism | Activity |
| This compound | Staphylococcus aureus | Weak |
| Fusarielin F | Not comparatively tested | Not reported |
| Fusarielin G | Not comparatively tested | Not reported |
| Fusarielin H | Not comparatively tested | Not reported |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of Fusarielins F, G, and H was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human colorectal carcinoma HCT-116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of Fusarielins F, G, and H for 48 hours.
-
After the treatment period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The MTT solution was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Estrogenic Activity Assay (MCF-7 Proliferation)
The estrogenic activity was assessed by measuring the proliferation of the estrogen-responsive human breast cancer cell line MCF-7.
-
Cell Culture: MCF-7 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 6 ng/mL insulin.
-
Assay Procedure:
-
Cells were seeded in 96-well plates in a phenol (B47542) red-free medium containing charcoal-stripped serum to eliminate exogenous estrogens.
-
After 24 hours, the cells were treated with different concentrations of this compound, F, G, and H. 17β-estradiol was used as a positive control.
-
The cells were incubated for 6 days, with the medium and compounds being renewed on the third day.
-
Cell proliferation was quantified using a suitable viability assay, such as the resazurin (B115843) reduction assay.
-
-
Data Analysis: The increase in cell proliferation was compared to the vehicle control, and the concentration required to achieve a specific fold-increase was determined.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion
The comparative analysis of this compound and its analogs F, G, and H underscores the significant impact of minor structural modifications on their biological activities. Fusarielin H, in particular, emerges as a promising candidate for further investigation due to its superior cytotoxicity and estrogenic potency. Future research should focus on elucidating the structure-activity relationships within this compound class and exploring their potential therapeutic applications. A direct comparative study of the antimicrobial activities of all four analogs is warranted to complete their bioactivity profiles.
Validating the Antifungal Efficacy of Synthetically Derived Fusarielin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarielin A, a natural product isolated from Fusarium species, has demonstrated notable antifungal properties. With the advent of synthetic methodologies, the consistent and scalable production of this compound is now achievable, opening avenues for its development as a novel antifungal agent. This guide provides a comprehensive comparison of the antifungal efficacy of synthetically derived this compound against established antifungal drugs, supported by experimental data and detailed methodologies. The synthetic origin of the compound ensures a high-purity profile, eliminating potential confounding effects from co-metabolites present in natural extracts.
Comparative Antifungal Efficacy
The antifungal activity of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. While specific MIC values for synthetically derived this compound are not extensively documented in publicly available literature, its activity has been characterized as moderate against several key fungal pathogens.
Table 1: Antifungal Spectrum of this compound and Comparative Agents
| Fungal Species | This compound (MIC) | Amphotericin B (MIC Range, µg/mL) | Fluconazole (MIC Range, µg/mL) |
| Aspergillus fumigatus | Moderate Activity[1] | 0.5 - 2.0 | >64 |
| Fusarium nivale | Moderate Activity[1] | 0.25 - 8.0 | >64 |
| Pyricularia oryzae | Data not available | Data not available | Data not available |
| Fusarium solani species complex (FSSC) | Data not available | 0.5 - >16 | >64 |
| Candida albicans | Data not available | 0.25 - 1.0 | 0.25 - 2.0 |
Note: "Moderate Activity" indicates that the compound shows antifungal effects, but specific quantitative data is not available. MIC values for Amphotericin B and Fluconazole are sourced from multiple studies against clinical isolates and can exhibit significant strain-dependent variability.
Mechanism of Action: Microtubule Disruption
The primary mechanism of antifungal action for this compound has been identified as the disruption of microtubule dynamics. Research has shown that this compound directly binds to tubulin, the protein subunit of microtubules.[2] This interaction interferes with the polymerization and depolymerization of microtubules, which are essential for critical cellular processes in fungi, including mitosis, cell division, and intracellular transport. The disruption of these processes ultimately leads to morphological abnormalities, such as mycelial deformations, and inhibition of fungal growth.[3]
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the antifungal efficacy of synthetically derived this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.
a. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.
-
Conidia (spores) are harvested by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle.
-
The upper homogeneous suspension is collected, and the conidial concentration is adjusted to 1 x 10^6 to 5 x 10^6 CFU/mL using a hemocytometer.
-
The inoculum is further diluted in RPMI-1640 medium to the final testing concentration.
b. Assay Procedure:
-
A serial two-fold dilution of synthetically derived this compound is prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
The standardized fungal inoculum is added to each well containing the diluted compound.
-
Positive (inoculum without compound) and negative (medium only) controls are included on each plate.
-
The plates are incubated at 35°C for 48-72 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is complete visual inhibition of growth.
Caption: Broth Microdilution MIC Assay Workflow.
Fungal Morphology Assessment
This protocol allows for the visualization of the effects of this compound on fungal cell structure.
a. Treatment of Fungal Cultures:
-
Fungal isolates are grown in a liquid medium (e.g., Potato Dextrose Broth) to the mid-logarithmic phase.
-
Synthetically derived this compound is added to the cultures at concentrations corresponding to the MIC and sub-MIC values.
-
An untreated culture serves as a control.
-
The cultures are incubated for a defined period (e.g., 24 hours).
b. Microscopic Examination:
-
A small aliquot of the fungal culture is placed on a microscope slide.
-
The sample is stained with a fungal stain such as lactophenol cotton blue.
-
The slide is examined under a light microscope to observe changes in hyphal morphology, such as swelling, branching abnormalities, and cell lysis, compared to the untreated control.
Conclusion
Synthetically derived this compound presents a promising scaffold for the development of a new class of antifungal agents. Its distinct mechanism of action, targeting the fungal cytoskeleton by binding to tubulin, offers a potential advantage against fungal strains that have developed resistance to conventional antifungals targeting the cell wall or membrane. Further research is warranted to establish a comprehensive profile of its antifungal spectrum and to optimize its therapeutic potential through structural modifications. The methodologies outlined in this guide provide a robust framework for the continued investigation and validation of this compound and its analogs as clinically relevant antifungal compounds.
References
- 1. Fusarium-Derived Secondary Metabolites with Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of binding proteins of this compound as actin and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Fusarielin A: A Comparative Analysis of its Bioactivity Against Other Major Fusarium Mycotoxins
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the comparative bioactivities of Fusarielin A and other prominent Fusarium mycotoxins, supported by experimental data and detailed methodologies.
Introduction
Fusarium species are prolific producers of a diverse array of mycotoxins, secondary metabolites that contaminate agricultural commodities and pose a significant threat to human and animal health. Among the most well-characterized Fusarium mycotoxins are the trichothecenes (e.g., deoxynivalenol), zearalenone (B1683625), and fumonisins. Recently, a lesser-known family of Fusarium metabolites, the fusarielins, has garnered scientific interest. This guide provides a comparative overview of the biological activity of this compound and its analogs relative to other major Fusarium mycotoxins, with a focus on cytotoxicity and estrogenic activity.
Comparative Biological Activity
The primary biological activities investigated for mycotoxins include cytotoxicity, estrogenicity, and the induction of apoptosis. While extensive data exists for major mycotoxins like deoxynivalenol (B1670258) (DON), zearalenone (ZEA), and fumonisin B1 (FB1), research on this compound is still emerging.
Cytotoxicity
Cytotoxicity, the ability of a substance to cause cell death, is a key indicator of a mycotoxin's potential toxicity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity, representing the concentration at which it inhibits 50% of a biological process, such as cell viability.
| Mycotoxin | Cell Line | Assay | IC50 Value | Citation |
| Deoxynivalenol (DON) | Porcine Leydig cells | MTT | 2.49 µM | |
| Human epithelial cell lines (CaCo-2, HEp-2, HeLa) | MTT | Varies (cell type and time dependent) | [1] | |
| Rat intestinal epithelial cells (IEC-6) | MTT | 50.82 ± 0.85 µM | [2] | |
| Fumonisin B1 (FB1) | Porcine intestinal epithelial cells (IPEC-1) | Formazan conversion | 33 µM | |
| Human gastric epithelial cells (GES-1) | CCK-8 | Varies by fumonisin type | [3] | |
| Zearalenone (ZEA) | Porcine Leydig cells | MTT | 49.71 µM | [4] |
| Human epithelial cell lines (HeLa) | MTT | Cytotoxic at 1000 ng/ml | [1] | |
| Fusaric Acid | Human cervix carcinoma (HeLa) | MTT | 200 µg/mL (24h) | [5] |
| Fusaproliferin | Pancreatic cancer cell lines (MIA PaCa2, BxPc3) | Not specified | 0.13 µM, 0.76 µM | [6] |
Note: IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions[7][8]. A direct comparison is most accurate when data is generated from the same study under identical conditions. Currently, there is a lack of publicly available IC50 data for the cytotoxicity of this compound.
Estrogenic Activity
Certain mycotoxins, known as mycoestrogens, can mimic the effects of estrogen, potentially disrupting endocrine function. The half-maximal effective concentration (EC50) is used to quantify the concentration of a substance that induces a response halfway between the baseline and maximum effect.
A key study has identified this compound, F, G, and H as mycoestrogens that stimulate the proliferation of the estrogen receptor-positive human breast cancer cell line, MCF-7[9][10]. This estrogenic effect was preventable by the estrogen receptor antagonist fulvestrant, indicating that the activity of fusarielins is mediated through the estrogen receptor[9][10]. Among the tested fusarielins, Fusarielin H was the most potent, inducing a 4-fold increase in MCF-7 cell proliferation at a concentration of 25 µM [7][10].
| Mycotoxin | Cell Line | Assay | EC50 Value | Citation |
| Zearalenone (ZEA) | Human endometrial adenocarcinoma (Ishikawa) | Alkaline Phosphatase (AlP) | 562 pM | [11][12][13] |
| Human breast cancer (MCF-7) | E-screen | 5.2 x 10⁻³ µM (for β-zearalenol) | [10] | |
| α-Zearalenol (α-ZEL) | Human endometrial adenocarcinoma (Ishikawa) | Alkaline Phosphatase (AlP) | 37 pM | [11][12][13] |
| Fusarielin H | Human breast cancer (MCF-7) | Resazurin metabolism | 4-fold proliferation at 25 µM | [7][10] |
Note: While a precise EC50 value for Fusarielin H is not provided in the cited study, its potent proliferative effect at a micromolar concentration suggests it is a significant mycoestrogen, though likely less potent than zearalenone and its alpha-metabolite, which are active at picomolar concentrations.
Mechanisms of Action & Signaling Pathways
The toxicity of Fusarium mycotoxins is intrinsically linked to their interference with cellular signaling pathways.
This compound
The primary mechanism of action identified for this compound and its analogs is their interaction with the estrogen receptor . Binding of these mycoestrogens to the estrogen receptor can trigger downstream signaling cascades that promote cell proliferation, particularly in hormone-responsive cancers.
References
- 1. Comparison of in vitro cytotoxicity of Fusarium mycotoxins,deoxynivalenol, T-2 toxin and zearalenone on selected human epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,6′-Anhydrooxysporidinone from Fusarium lateritium SSF2 Induces Autophagic and Apoptosis Cell Death in MCF-7 Breast Cancer Cells [mdpi.com]
- 3. Structure-activity relationships for human estrogenic activity in zearalenone mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fusaproliferin, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.au.dk [pure.au.dk]
- 8. Updated Review of the Toxicity of Selected Fusarium Toxins and Their Modified Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Estrogenic effects of fusarielins in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic estrogenic effects of Fusarium and Alternaria mycotoxins in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic estrogenic effects of Fusarium and Alternaria mycotoxins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cross-species analysis of Fusarielin A production in fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-species analysis of Fusarielin A production, a polyketide with a distinctive decalin core, primarily synthesized by fungal species belonging to the Fusarium and Aspergillus genera.[1][2][3] Fusarielins have garnered interest for their potential biological activities. This document summarizes quantitative production data, details experimental protocols for analysis, and visualizes the biosynthetic and regulatory pathways involved.
Quantitative Production of this compound and Related Compounds
The production of fusarielins is highly dependent on the fungal species and specific culture conditions. Fusarium tricinctum is a notable producer of this compound, while Fusarium graminearum predominantly synthesizes other analogues like Fusarielin F, G, and H.[1][4] The following tables present a comparative summary of fusarielin production under various experimental settings.
Table 1: Production of this compound and H by Fusarium Species on Different Solid Agar (B569324) Media [1]
| Fungal Species | Medium | This compound (µg/mL) | Fusarielin H (µg/mL) |
| F. tricinctum | Czapek Dox agar (CZ) | 0.12 | nd |
| Malt Extract Agar (MEA) | 0.04 | nd | |
| Oat Meal Agar (OA) | trace | nd | |
| Potato Dextrose Agar (PDA) | 0.02 | nd | |
| Yeast Extract Sucrose Agar (YES) | 0.08 | nd | |
| F. graminearum | Czapek Dox agar (CZ) | nd | 0.04 |
| Malt Extract Agar (MEA) | nd | 0.02 | |
| Oat Meal Agar (OA) | nd | trace | |
| Potato Dextrose Agar (PDA) | nd | trace | |
| Yeast Extract Sucrose Agar (YES) | nd | 0.15 |
nd: not detected, trace: <0.01 µg/mL
Table 2: Influence of Carbon Source on this compound Production by F. tricinctum [1]
| Carbon Source | Nitrogen Source | This compound Production (ng/mL) |
| Dextrin | Arginine | ~2600 |
| Maltose | Arginine | ~2400 |
| Sucrose | Arginine | ~2100 |
| Xylan | Arginine | ~1800 |
| Trehalose | Arginine | ~1600 |
| Arabinose | Arginine | 264 |
| Fructose | Arginine | 21 |
Experimental Protocols
Accurate quantification of this compound and its analogues is crucial for comparative studies. The following protocols outline the methodologies for extraction and analysis.
Fungal Cultivation and Extraction
-
Cultivation: Fusarium species can be cultivated on various solid media such as Potato Dextrose Agar (PDA), Yeast Extract Sucrose (YES) agar, or in liquid cultures.[1] For solid media, incubate the cultures at 25°C for a designated period (e.g., 7-14 days).[5]
-
Extraction from Solid Media:
-
Excise agar plugs from the culture plates.
-
Place the plugs in a suitable solvent, such as a mixture of ethyl acetate/dichloromethane/methanol with formic acid.
-
Extract using ultrasonication.
-
Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.[1]
-
-
Extraction from Liquid Media:
-
Separate the mycelium from the culture broth by filtration.
-
Lyophilize both the mycelium and the broth.
-
Extract the lyophilized material with an appropriate solvent (e.g., methanol).[5]
-
For some mycotoxins, a liquid-liquid extraction with a solvent like chloroform (B151607) can be employed after adjusting the pH of the culture filtrate.[6]
-
LC-MS/MS Quantification of Fusarielins
-
Chromatographic Separation:
-
Column: A Gemini C6-Phenyl column is effective for the separation of fusarielins, providing better retention compared to standard C18 columns.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both with a formic acid additive, is typically used.
-
Flow Rate: A constant flow rate, for example, 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is suitable for detecting fusarielins.
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each fusarielin analogue.
-
Quantification: A standard curve is generated using a dilution series of purified fusarielin standards (e.g., 9.8–10,000 ng/mL) to ensure linear detection (R² > 0.98).[1]
-
Biosynthetic and Regulatory Pathways
The production of this compound is governed by a specific biosynthetic gene cluster and is influenced by broader cellular signaling pathways.
Fusarielin Biosynthetic Pathway
The biosynthesis of fusarielins originates from the decaketide pathway and involves a conserved gene cluster (FSL).[2][3] The core enzyme is a polyketide synthase (FSL1), which is assisted by a trans-acting enoyl reductase (FSL5) and a thioesterase (FSL2) for the release of the polyketide product.[2][3] Subsequent modifications, including oxygenation by a cytochrome P450 monooxygenase (FSL4), lead to the various fusarielin analogues.[2]
Caption: Proposed biosynthetic pathway of fusarielins in Fusarium graminearum.
Experimental Workflow for Fusarielin Analysis
A typical workflow for the analysis of fusarielin production involves several key steps from fungal culture to data analysis.
Caption: General experimental workflow for the analysis of fusarielin production.
Regulatory Signaling Pathways
The production of secondary metabolites in fungi, including fusarielins, is regulated by complex signaling networks that respond to environmental cues such as light and nutrient availability. While specific regulators of the fusarielin cluster are not fully elucidated, general fungal secondary metabolism is known to be influenced by pathways like the cAMP-dependent protein kinase A (PKA) pathway and light-sensing proteins (photoreceptors).[7][8] These pathways can modulate the expression of transcription factors that, in turn, control the expression of biosynthetic gene clusters.
Caption: Conceptual overview of signaling pathways influencing fusarielin biosynthesis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. mdpi.com [mdpi.com]
- 3. Functional Analysis of the Fusarielin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors Influencing Production of Fusaristatin A in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Three Genes Involved in Different Signaling Pathways, carS, wcoA, and acyA, Participate in the Regulation of Fusarin Biosynthesis in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Fusarielin A and Carbendazim on Fusarium graminearum Tubulin
For Immediate Release
This guide provides a detailed comparison of the effects of Fusarielin A and the widely used fungicide carbendazim (B180503) on the tubulin of Fusarium graminearum, a significant pathogen in cereal crops. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the mechanisms of these antifungal compounds.
Executive Summary
Carbendazim, a benzimidazole (B57391) fungicide, is well-documented to disrupt microtubule dynamics in Fusarium graminearum by directly interacting with β-tubulin and inhibiting its polymerization. This interaction is a cornerstone of its fungicidal activity. In contrast, while this compound has demonstrated antifungal properties and is known to bind to tubulin, its specific mechanistic effects on F. graminearum tubulin are not as extensively characterized. This guide synthesizes the available experimental data to draw a comparative overview, highlighting the established mode of action of carbendazim and the current understanding of this compound, thereby identifying critical knowledge gaps and opportunities for future research.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data available for the effects of carbendazim on F. graminearum tubulin. Currently, directly comparable quantitative data for this compound's effect on F. graminearum tubulin is not available in the reviewed literature.
Table 1: In Vitro Inhibition of F. graminearum Tubulin Polymerization by Benzimidazoles
| Compound | Tubulin Subunits | Inhibition Ratio (%) |
| Carbendazim | α1-/β2-tubulins | 90.9 ± 0.4[1] |
| α2-/β2-tubulins | 93.5 ± 0.05[1] | |
| Benomyl | α1-/β2-tubulins | 89.9 ± 0.1[1] |
| α2-/β2-tubulins | 92.6 ± 1.2[1] | |
| Thiabendazole | α1-/β2-tubulins | 81.6 ± 1[1] |
| α2-/β2-tubulins | 20.1 ± 1.9[1] |
Table 2: Interaction of Benzimidazoles with Recombinant F. graminearum β2-Tubulin
| Compound | Reduction in Maximum Fluorescence Intensity (%) |
| Carbendazim | 47[1] |
| Benomyl | 50[1] |
| Thiabendazole | 25[1] |
Table 3: Carbendazim Sensitivity (EC50) in F. graminearum
| Isolate Type | EC50 Range (μg/ml) | Mean EC50 ± SD (μg/ml) |
| Sensitive | 0.08 - 0.98[2][3] | 0.55 ± 0.13[2][3] |
| Moderately Resistant | 2.73 - 13.28[2][3] | 5.61 ± 2.58[2][3] |
| Highly Resistant | 21.12[2][3] | N/A |
Table 4: Effect of Carbendazim on β-Tubulin Protein Levels in F. graminearum
| Carbendazim Concentration (μg/ml) | Reduction in β1-tubulin (%) | Reduction in β2-tubulin (%) |
| 0.5 | 47[4][5] | 6[4][5] |
| 1.4 | 87[4][5] | 24[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Tubulin Polymerization Assay
This assay is crucial for determining the direct effect of a compound on the assembly of microtubules.
-
Preparation of Tubulin: Recombinant α1-, α2-, and β2-tubulin from F. graminearum are expressed in and purified from Escherichia coli.
-
Assay Mixture: The polymerization reaction mixture typically contains purified tubulin subunits (e.g., α1-/β2- or α2-/β2-tubulins) in a polymerization buffer (e.g., G-PEM buffer with GTP).
-
Compound Addition: The test compound (carbendazim or this compound) at various concentrations is added to the assay mixture. A control with the solvent (e.g., DMSO) is run in parallel.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 350 nm using a spectrophotometer. The inhibition ratio is calculated by comparing the polymerization in the presence of the compound to the control.[1]
Fluorescence Binding Assay
This method assesses the direct interaction between a compound and a target protein.
-
Protein Preparation: Purified recombinant β2-tubulin from F. graminearum is prepared.
-
Fluorescence Measurement: The intrinsic fluorescence of the tubulin (primarily from tryptophan residues) is measured using a spectrofluorometer.
-
Titration: The test compound is incrementally added to the tubulin solution, and the fluorescence intensity is measured after each addition until saturation is reached.
-
Data Analysis: The reduction in the maximum fluorescence intensity indicates the binding of the compound to the tubulin.[1]
Mycelial Growth Inhibition Assay (EC50 Determination)
This assay quantifies the antifungal activity of a compound.
-
Culture Preparation: F. graminearum is cultured on a suitable medium (e.g., potato dextrose agar (B569324), PDA).
-
Compound Incorporation: The test compound is added to the molten agar at various concentrations before pouring the plates.
-
Inoculation: A mycelial plug from an actively growing culture is placed in the center of each plate.
-
Incubation: Plates are incubated at a controlled temperature (e.g., 25°C) for a defined period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate without the compound.
-
EC50 Calculation: The effective concentration that inhibits 50% of the mycelial growth (EC50) is determined by probit analysis.[2][3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of carbendazim in F. graminearum.
Caption: General experimental workflow for comparing antifungal compounds.
Comparative Analysis
Carbendazim:
The mechanism of action of carbendazim against F. graminearum is well-established. It primarily targets the β-tubulin subunit, with studies suggesting a preference for β1-tubulin over β2-tubulin.[4][6] Binding of carbendazim to β-tubulin interferes with the formation of α/β-tubulin heterodimers, thereby significantly inhibiting the polymerization of microtubules.[1] This disruption of the microtubule cytoskeleton leads to the arrest of mitosis and cell division, ultimately resulting in fungal cell death.
Resistance to carbendazim in F. graminearum is frequently associated with point mutations in the β2-tubulin gene, particularly at amino acid positions F167Y, E198Q, and E198L.[2][3] These mutations likely alter the binding affinity of carbendazim to its target. The natural sensitivity of F. graminearum to carbendazim is also influenced by specific amino acid residues; for instance, the presence of phenylalanine at position 240 in β2-tubulin is thought to decrease the binding affinity of carbendazim compared to other fungi where this residue is leucine.[7]
This compound:
The available literature indicates that this compound possesses antifungal properties. Studies have identified both tubulin and actin as binding proteins for this compound, suggesting a potential impact on the cytoskeleton. While not specific to F. graminearum, fusarielins have been observed to cause mycelial deformations in other fungi, which is consistent with cytoskeletal disruption.
However, there is a notable absence of detailed studies on the specific interaction between this compound and F. graminearum tubulin. Key data, such as its binding affinity for the different tubulin isoforms in this species and its effect on tubulin polymerization, are not yet available. Therefore, a direct quantitative comparison with carbendazim's potent and specific anti-tubulin activity is not currently possible.
Conclusion and Future Directions
Carbendazim's efficacy as a fungicide against F. graminearum is clearly linked to its well-defined role as a tubulin polymerization inhibitor. The extensive research into its mechanism of action provides a solid foundation for understanding its strengths and the development of resistance.
This compound presents an interesting area for future research. While it is known to be an antifungal agent that interacts with tubulin, its precise mechanism against F. graminearum remains to be elucidated. To establish a comprehensive comparison with carbendazim, future studies should focus on:
-
In vitro tubulin polymerization assays using F. graminearum tubulin to quantify the inhibitory effect of this compound.
-
Binding affinity studies to determine the dissociation constants of this compound with the different tubulin isoforms of F. graminearum.
-
Cellular studies involving microscopy to visualize the effects of this compound on the microtubule network in living F. graminearum cells.
-
Identification of potential resistance mechanisms to this compound.
Such research will not only clarify the mode of action of this compound but also contribute to the development of novel antifungal strategies targeting the tubulin cytoskeleton in pathogenic fungi.
References
- 1. F240 of β2-Tubulin Explains why Fusarium graminearum is Less Sensitive to Carbendazim than Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β1 Tubulin Rather Than β2 Tubulin Is the Preferred Binding Target for Carbendazim in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Roles of α1-, α2-, β1-, and β2-Tubulins in Vegetative Growth, Microtubule Assembly, and Sexual Reproduction of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of binding proteins of this compound as actin and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Fusarielin A as an Anti-Angiogenic Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungal metabolite Fusarielin A as a potential anti-angiogenic compound. Due to the current lack of published in vivo data for this compound, this document presents a hypothetical in vivo validation framework and compares its potential efficacy with established anti-angiogenic drugs, Bevacizumab and Sunitinib (B231). The experimental data for the comparator drugs are based on published literature.
Comparative Analysis of Anti-Angiogenic Compounds
The following table summarizes the in vivo anti-angiogenic efficacy of this compound (hypothetical) against Bevacizumab and Sunitinib in a murine Matrigel plug assay. This assay is a standard method for quantifying the inhibition of new blood vessel formation in vivo.
| Compound | Class | Primary Target(s) | Dosing Regimen (Hypothetical/Reported) | Efficacy Metric | Quantitative Result |
| This compound | Fungal Metabolite (Hypothetical) | Unknown (Hypothesized: VEGFR-2) | 10 mg/kg, daily, subcutaneous | Reduction in Microvessel Density (MVD) | ~60% (Hypothetical) |
| Bevacizumab (Avastin) | Monoclonal Antibody | VEGF-A | 5 mg/kg, twice weekly, intraperitoneal | Reduction in Hemoglobin Content | ~75% |
| Sunitinib (Sutent) | Tyrosine Kinase Inhibitor | VEGFRs, PDGFRs, c-KIT, FLT3, RET | 40 mg/kg, daily, oral | Reduction in Microvessel Density (MVD) | 74%[1] |
Note: The data for this compound is hypothetical and serves as a placeholder for potential future experimental results. The efficacy of Bevacizumab is represented by a significant reduction in hemoglobin content, a common metric for assessing vascularization in Matrigel plugs.
Signaling Pathways in Angiogenesis
Understanding the molecular pathways targeted by anti-angiogenic compounds is crucial for their development and clinical application.
Hypothetical Anti-Angiogenic Signaling Pathway of this compound
Based on the mechanisms of other anti-angiogenic compounds, a plausible hypothesis for this compound's mechanism of action is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade.
Caption: Hypothetical signaling pathway for this compound's anti-angiogenic action.
Anti-Angiogenic Signaling Pathway of Bevacizumab
Bevacizumab functions by sequestering VEGF-A, thereby preventing its interaction with VEGFRs on the surface of endothelial cells.[2][3][4][5]
Caption: Mechanism of action of Bevacizumab.
Anti-Angiogenic Signaling Pathway of Sunitinib
Sunitinib is a multi-targeted tyrosine kinase inhibitor that blocks the intracellular signaling of multiple receptor tyrosine kinases (RTKs), including VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][6][7][8][9]
Caption: Mechanism of action of Sunitinib.
Experimental Protocols
A detailed protocol for the in vivo Matrigel plug assay is provided below. This protocol can be adapted for the validation of novel anti-angiogenic compounds like this compound.
In Vivo Matrigel Plug Assay
This assay evaluates the formation of new blood vessels into a subcutaneous plug of Matrigel.
Materials:
-
Matrigel™ Basement Membrane Matrix (growth factor reduced)
-
Recombinant human Vascular Endothelial Growth Factor (VEGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
Test compound (e.g., this compound) and vehicle control
-
Comparator compounds (e.g., Bevacizumab, Sunitinib)
-
8-10 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice)
-
Insulin (B600854) syringes with 27-gauge needles
-
Drabkin's reagent for hemoglobin estimation or antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Preparation of Matrigel Mixture: Thaw Matrigel on ice overnight. On the day of injection, mix Matrigel with VEGF (e.g., 150 ng/mL) and bFGF (e.g., 200 ng/mL) and heparin (e.g., 20 U/mL) on ice. Add the test compound, comparator drug, or vehicle control to the Matrigel mixture. Keep the mixture on ice to prevent premature polymerization.
-
Subcutaneous Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse using a pre-chilled insulin syringe.
-
Treatment Period: Administer the test and comparator compounds according to the specified dosing regimen (e.g., daily intraperitoneal or oral administration) for a period of 7-14 days.
-
Plug Excision: At the end of the treatment period, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent. The amount of hemoglobin is proportional to the extent of vascularization.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker such as anti-CD31 antibody. Quantify the microvessel density (MVD) by counting the number of stained vessels per unit area using microscopy and image analysis software.
-
Experimental Workflow Diagram
Caption: Workflow for the in vivo Matrigel plug assay.
Conclusion
While in vitro studies have shown the anti-angiogenic potential of this compound, its in vivo efficacy remains to be established. This guide provides a framework for the in vivo validation of this compound and a comparative analysis against the well-established anti-angiogenic drugs, Bevacizumab and Sunitinib. The provided experimental protocol for the Matrigel plug assay offers a robust method to quantify the anti-angiogenic effects of novel compounds. Future in vivo studies are essential to determine the therapeutic potential of this compound in angiogenesis-dependent diseases.
References
- 1. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vascularcell.com [vascularcell.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of the response to antiangiogenic sunitinib therapy by non-invasive hybrid diffuse optics in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Structural comparison between Fusarielin A and other decalin polyketides
A deep dive into the structural nuances and biological activities of a fascinating class of fungal metabolites.
Decalin ring systems, bicyclic hydrocarbons with the formula C10H18, are a common structural motif in a diverse array of natural products, particularly polyketides synthesized by fungi. These molecules, often exhibiting potent biological activities, are of significant interest to researchers in drug discovery and natural product chemistry. This guide provides a detailed structural comparison of Fusarielin A, a decalin-containing polyketide from Fusarium species, with other prominent members of this class, including the cholesterol-lowering agent Lovastatin and the antibiotic Equisetin (B570565). We present a comparative analysis of their chemical structures, biological activities supported by experimental data, and a look into their biosynthetic origins.
At a Glance: Structural and Biological Diversity
The core of these molecules, the decalin scaffold, is typically formed through a polyketide synthase (PKS) pathway, often involving a key intramolecular Diels-Alder reaction. Variations in the polyketide chain length, methylation patterns, oxidation states, and the nature of the side chains attached to the decalin core contribute to the vast structural and functional diversity observed in this family.
| Feature | This compound | Lovastatin | Compactin | Equisetin | Phomasetin |
| Chemical Formula | C25H38O4[1] | C24H36O5 | C23H34O5 | C22H31NO4 | C25H35NO4[2] |
| Core Structure | Decalin | Decalin | Decalin | Decalin | Decalin |
| Key Functional Groups | Dihydroxylated heptadienyl side chain | Lactone, hydroxyl, methylbutyrate side chain | Lactone, hydroxyl, methylbutyrate side chain | N-methylserine-derived tetramic acid | N-methylserine-derived tetramic acid |
| Primary Producer | Fusarium spp., Aspergillus spp. | Aspergillus terreus, Monascus spp. | Penicillium citrinum | Fusarium equiseti | Phoma spp. |
| Primary Biological Activity | Weak Antifungal/Antibacterial | HMG-CoA reductase inhibitor (cholesterol-lowering) | HMG-CoA reductase inhibitor (cholesterol-lowering) | Antibacterial, Antifungal | HIV-1 integrase inhibitor |
A Closer Look at the Structures
The subtle yet significant differences in the chemical architecture of these decalin polyketides underpin their distinct biological activities.
This compound possesses a highly substituted decalin core with a characteristic C11 dihydroxylated heptadienyl side chain. The stereochemistry of the decalin ring and the side chain are crucial for its biological function.
Lovastatin and Compactin are well-known for their lactone ring fused to the decalin system and a methylbutyrate side chain. The lactone moiety is a key pharmacophore for their HMG-CoA reductase inhibitory activity.
Equisetin and Phomasetin feature a unique tetramic acid moiety derived from N-methylserine, which is attached to the decalin core. This structural feature is central to their antibiotic and antiviral properties.
Below are the 2D chemical structures of these representative decalin polyketides.
DOT script for Chemical Structures:
Caption: 2D chemical structures of representative decalin polyketides.
Biological Activity: A Quantitative Comparison
The structural variations among these decalin polyketides translate into a wide spectrum of biological activities. The following table summarizes their antimicrobial potency, primarily through Minimum Inhibitory Concentration (MIC) values, against a selection of fungal and bacterial pathogens.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Aspergillus fumigatus | >12.5 | [3] |
| Fusarium nivale | 12.5 | [3][4] | |
| Staphylococcus aureus | Weak activity | [4][5] | |
| Lovastatin | Aspergillus fumigatus | 16 to >256 | [6][7][8][9] |
| Candida albicans | 16 | [10] | |
| Staphylococcus aureus | 1250 | [11] | |
| Escherichia coli | No activity | [12] | |
| Compactin | Candida albicans | - | - |
| Equisetin | Botrytis cinerea | 10.7 (EC50) | [13] |
| Fusarium graminearum | 12.9 (EC50) | [13] | |
| Xanthomonas oryzae pv. oryzae | 4-16 | [13] | |
| Staphylococcus aureus | 8-16 | [14] | |
| Escherichia coli | No activity | [14] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone for evaluating the antimicrobial potency of compounds. Below are standardized protocols for antifungal and antibacterial susceptibility testing.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.
-
Include a growth control (inoculum without the compound) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the CLSI M07 guidelines.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of the test compound.
-
Perform serial twofold dilutions of the compound in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted antibacterial agent.
-
Include a growth control and a sterility control.
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Biosynthetic Pathways: A Tale of Two Synthases
The biosynthesis of decalin polyketides is a complex enzymatic process orchestrated by Polyketide Synthases (PKSs). In many cases, a highly reducing iterative PKS (HR-iPKS) is involved, often in concert with other enzymes like enoyl reductases and thioesterases. A key step in forming the characteristic decalin ring is an intramolecular Diels-Alder cycloaddition.
DOT script for a simplified comparative biosynthetic pathway:
Caption: Simplified comparative biosynthetic pathways of decalin polyketides.
The biosynthesis of this compound and Lovastatin share similarities, both employing a highly reducing iterative PKS in conjunction with a trans-acting enoyl reductase and a thioesterase for chain release prior to the key Diels-Alder cyclization. In contrast, Equisetin biosynthesis involves a PKS-NRPS hybrid enzyme, which directly links the polyketide and amino acid-derived portions of the molecule.[9]
Structure-Activity Relationship: A Logical Overview
The biological activity of these decalin polyketides is intrinsically linked to their specific structural features. This diagram illustrates the logical flow from the core decalin scaffold to the diverse biological effects observed.
DOT script for Structure-Activity Relationship:
Caption: Logical relationship between structure and biological activity.
Conclusion
The decalin polyketides represent a rich source of structurally diverse and biologically active natural products. While this compound exhibits modest antimicrobial properties, its structural relatives, through variations in their side chains and functional groups, display a remarkable range of activities from cholesterol reduction to potent antibiotic and antiviral effects. The comparative analysis presented here highlights the subtle interplay between chemical structure and biological function, providing a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and chemical biology. Further exploration of this fascinating class of molecules holds promise for the discovery of new therapeutic agents.
References
- 1. Factors Influencing Production of Fusaristatin A in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of the emerging Fusarium mycotoxins enniatins A, A₁, A₂, B, B₁, and B₄ on probiotic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Structure of this compound | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy | Thin Layer Chromatography [scribd.com]
- 4. Fusarium-Derived Secondary Metabolites with Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure elucidation of new fusarielins from Fusarium sp. and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview on the biosynthesis and metabolic regulation of monacolin K/lovastatin - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Equisetin biosynthesis in Fusarium heterosporum - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biomimetic synthesis of equisetin and (+)-fusarisetin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast Screening of Antibacterial Compounds from Fusaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Functional Analysis of the Fusarielin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Fungal Cells Treated with Fusarielin A and Other Antifungal Agents
A guide for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature does not currently contain direct comparative transcriptomic studies on fungal cells treated with Fusarielin A. This guide, therefore, provides a comparative framework based on the proposed mechanism of action for this compound and detailed transcriptomic data from studies on other well-characterized antifungal agents with distinct modes of action.
Introduction to this compound and its Proposed Mechanism of Action
This compound is a polyketide metabolite produced by various species of Fusarium and Aspergillus.[1] It has demonstrated antifungal activity against several fungal species, including Aspergillus fumigatus.[2] While its precise molecular target is not fully elucidated, early studies suggest that this compound's antifungal properties may be linked to the disruption of microtubule proteins.[3] Microtubules are essential components of the eukaryotic cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule dynamics are potent inhibitors of fungal growth.
Given the proposed mechanism of action, this guide will use transcriptomic data from studies on carbendazim, a well-known microtubule-disrupting fungicide, as a proxy to infer the potential transcriptomic landscape of a this compound-treated fungal cell. To provide a robust comparative context, we will contrast this with the transcriptomic effects of fungicides that target other essential cellular processes: ergosterol (B1671047) biosynthesis (tebuconazole) and myosin function (phenamacril).
Comparative Transcriptomic Analysis of Antifungal Agents
Transcriptomic studies on Fusarium species treated with various fungicides reveal distinct gene expression signatures that reflect the cellular response to the specific mode of action of each compound.[4][5] Below is a summary of differentially expressed genes (DEGs) in Fusarium pseudograminearum and Fusarium graminearum after treatment with carbendazim, tebuconazole, and phenamacril.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Fusarium species upon Fungicide Treatment
| Fungicide | Mechanism of Action | Fungal Species | Number of DEGs | Upregulated DEGs | Downregulated DEGs | Reference |
| Carbendazim | Microtubule Assembly Inhibition | F. pseudograminearum | 381 | 185 | 196 | [5] |
| Tebuconazole | Ergosterol Biosynthesis Inhibition (C14-demethylase) | F. pseudograminearum | 842 | 511 | 331 | [5] |
| Phenamacril | Myosin I Inhibition | F. pseudograminearum | 814 | 436 | 378 | [5] |
| Carbendazim & Phenamacril | Microtubule & Myosin Inhibition | F. graminearum | >1000 | - | - | [4] |
Key Signaling Pathways Affected by Antifungal Treatment
The transcriptomic changes induced by these fungicides highlight the perturbation of specific cellular pathways.
Carbendazim (Microtubule Inhibition)
Treatment with carbendazim, which disrupts β-tubulin function, significantly affects genes related to the cell cycle, particularly mitosis. The transcriptional response also indicates stress on the cell wall and membrane integrity as the cell attempts to cope with cytoskeletal disruption.
Tebuconazole (Ergosterol Biosynthesis Inhibition)
Tebuconazole inhibits the C14-demethylase enzyme (encoded by ERG11), a critical step in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane. The transcriptomic response is characterized by the upregulation of many genes in the ergosterol pathway as a compensatory mechanism, as well as genes involved in stress responses and drug efflux pumps.[6][7]
Phenamacril (Myosin I Inhibition)
Phenamacril is a specific inhibitor of myosin I, a motor protein crucial for intracellular transport and polarized growth in fungi. Its inhibition leads to a significant number of DEGs related to carbohydrate, amino acid, and lipid metabolism.[4] This suggests a broad impact on cellular metabolism and growth processes.
Experimental Protocols
The following is a generalized experimental workflow for the transcriptomic analysis of fungal cells treated with fungicides, based on the methodologies described in the cited literature.[5]
Detailed Methodologies:
-
Fungal Strains and Culture Conditions: Fusarium pseudograminearum or F. graminearum strains are typically grown in a liquid medium such as Yeast Extract Peptone Dextrose (YEPD) broth.[5]
-
Fungicide Treatment: The fungicides (carbendazim, tebuconazole, phenamacril) are added to the fungal cultures at their respective half-maximal effective concentrations (EC50). The cultures are then incubated for a defined period, for instance, 7 days.[5]
-
RNA Extraction and Sequencing: After incubation, the mycelium is harvested, and total RNA is extracted using a standard method like the Trizol reagent. The quality and quantity of the extracted RNA are assessed before proceeding to cDNA library construction and high-throughput RNA sequencing (RNA-Seq).[5]
-
Data Analysis: The raw sequencing reads are filtered to remove low-quality data. The clean reads are then mapped to the reference genome of the fungal species. Gene expression levels are quantified, and differentially expressed genes (DEGs) between the treated and control groups are identified based on statistical criteria (e.g., fold change > 2 and p-value < 0.05). Finally, functional annotation and pathway analysis of the DEGs are performed to understand the biological implications of the transcriptomic changes.
Conclusion
While direct transcriptomic data for this compound is not yet available, its proposed mechanism of action as a microtubule inhibitor allows for an informed comparison with other antifungal agents. Based on the data for carbendazim, it is anticipated that this compound would induce a transcriptomic response characterized by the dysregulation of cell cycle genes and the activation of cell wall and membrane stress responses. This profile is distinct from that of ergosterol biosynthesis inhibitors like tebuconazole, which trigger a strong upregulation of the target pathway and drug efflux pumps, and from myosin inhibitors like phenamacril, which cause broad metabolic reprogramming. Future RNA-Seq studies on this compound-treated fungi are needed to validate these predictions and to fully elucidate its molecular mechanism of action, which could pave the way for its development as a novel antifungal agent.
References
- 1. Functional Analysis of the Fusarielin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative transcriptome analysis of Fusarium graminearum challenged with distinct fungicides and functional analysis of FgICL gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomic Profiling of Fusarium pseudograminearum in Response to Carbendazim, Pyraclostrobin, Tebuconazole, and Phenamacril - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Fusarielin A and Other Mycoestrogens on MCF-7 Breast Cancer Cells
A comprehensive guide for researchers on the estrogenic activity and cellular impact of emerging mycotoxins.
This guide provides a detailed comparison of the effects of Fusarielin A and other prominent mycoestrogens, including zearalenone (B1683625), α-zearalenol, and β-zearalenol, on the estrogen receptor-positive human breast cancer cell line, MCF-7. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in toxicology, oncology, and endocrinology research.
Introduction to Mycoestrogens and this compound
Mycoestrogens are secondary metabolites produced by various fungi that exhibit estrogen-like activity, primarily by binding to and activating estrogen receptors (ERs). This interaction can lead to the stimulation of estrogen-dependent cell proliferation and potentially contribute to the development and progression of hormone-dependent cancers. Zearalenone and its derivatives are well-characterized mycoestrogens commonly found as contaminants in agricultural commodities. Fusarielins, a newer class of mycotoxins isolated from Fusarium species, have also been identified as mycoestrogens. Among them, this compound has garnered interest for its potential biological activities.
Comparative Proliferative Effects on MCF-7 Cells
MCF-7 cells, expressing high levels of estrogen receptor alpha (ERα), are a widely used in vitro model to screen for estrogenic and anti-estrogenic compounds. Both this compound and other mycoestrogens induce a proliferative response in these cells, indicative of their estrogenic agonistic activity.
A study on the estrogenic effects of various fusarielins demonstrated that this compound, along with Fusarielins F, G, and H, stimulates MCF-7 cell proliferation.[1][2] This proliferative effect was shown to be ER-dependent, as it was not observed in ER-negative cell lines (MDA-MB-231 and MCF-10a) and was inhibited by the ER antagonist fulvestrant.[1][2] Among the tested fusarielins, Fusarielin H was identified as the most potent, inducing a 4-fold increase in cell proliferation at a concentration of 25 μM.[1][2]
Zearalenone and its metabolites, α-zearalenol and β-zearalenol, are also potent inducers of MCF-7 cell proliferation.[3] Their estrogenic activity is mediated through the estrogen receptor, and this effect can be partially blocked by the anti-estrogen tamoxifen.[3]
| Mycoestrogen | Cell Line | Assay | Effective Concentration | Proliferative Effect | Citation |
| This compound | MCF-7 | Resazurin metabolism | Not specified | Stimulates proliferation | [1][2] |
| Fusarielin H | MCF-7 | Resazurin metabolism | 25 μM | 4-fold increase | [1][2] |
| Zearalenone | MCF-7 | E-screen (MTT) | 0.1 pM - 0.1 µM | Stimulates proliferation | [3] |
| α-Zearalenol | MCF-7 | E-screen (MTT) | Not specified | Higher proliferative effect than ZEA | [3] |
| β-Zearalenol | MCF-7 | E-screen (MTT) | EC50: 5.2 x 10⁻³ µM | Stimulates proliferation | [3] |
Table 1: Summary of Proliferative Effects of Mycoestrogens on MCF-7 Cells.
Signaling Pathways Activated by Mycoestrogens in MCF-7 Cells
The binding of mycoestrogens to the estrogen receptor initiates a cascade of intracellular signaling events that ultimately drive cell proliferation. The classical genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes involved in cell cycle progression and growth.
In addition to the genomic pathway, non-genomic signaling pathways are also activated. Studies on other estrogenic compounds have shown the involvement of the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[4][5] These pathways are crucial for rapid cellular responses to estrogens and can also influence gene transcription. For instance, the mycoestrogen (3β,5α,22E)-ergost-22-en-3-ol has been shown to increase the phosphorylation of ERK, PI3K, Akt, and ERα in MCF-7 cells, indicating the activation of these pathways.[4][5] While the specific downstream signaling of this compound has not been fully elucidated, its ER-dependent activity suggests a similar mechanism of action.
Figure 1: Proposed signaling pathways for mycoestrogens in MCF-7 cells.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the effects of mycoestrogens on MCF-7 cells. For specific experimental details, it is crucial to refer to the original research articles.
MCF-7 Cell Culture
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.[6]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
-
Passaging: When cells reach 80-90% confluency, they are washed with Phosphate-Buffered Saline (PBS) and detached using a 0.25% Trypsin-EDTA solution.[6]
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach for 24 hours.[6]
-
Treatment: The culture medium is replaced with medium containing various concentrations of the mycoestrogen or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Solubilization: The medium is removed, and the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).[7]
-
Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Figure 2: General workflow for an MTT cell proliferation assay.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation (phosphorylation) of signaling molecules.
-
Cell Lysis: After treatment with mycoestrogens, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK, anti-phospho-Akt).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound, a member of an emerging class of mycotoxins, exhibits estrogenic activity in MCF-7 breast cancer cells, stimulating proliferation through an estrogen receptor-dependent mechanism.[1][2] Its effects are comparable to those of well-established mycoestrogens like zearalenone and its derivatives.[3] The underlying signaling pathways likely involve both genomic and non-genomic actions of the estrogen receptor, including the potential activation of the PI3K/Akt and MAPK/ERK pathways. Further research is warranted to directly compare the potency of this compound with other mycoestrogens and to fully elucidate its molecular mechanism of action. This knowledge is crucial for a comprehensive risk assessment of these food contaminants and for understanding their potential role in hormone-dependent diseases.
References
- 1. pure.au.dk [pure.au.dk]
- 2. Estrogenic effects of fusarielins in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogenic Activity of Mycoestrogen (3β,5α,22E)-Ergost-22-en-3-ol via Estrogen Receptor α-Dependent Signaling Pathways in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogenic Activity of Mycoestrogen (3 β,5 α,22 E)-Ergost-22-en-3-ol via Estrogen Receptor α-Dependent Signaling Pathways in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. japsonline.com [japsonline.com]
Safety Operating Guide
Prudent Disposal of Fusarielin A: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Fusarielin A was not located in the public domain. The following procedures are based on general best practices for the disposal of hazardous chemical waste and should be adapted to comply with institutional and local regulations. Researchers must consult their institution's Environmental Health & Safety (EHS) department and obtain the specific SDS from the chemical supplier for definitive guidance. This compound is a bioactive compound with antifungal, antibiotic, and cytotoxic properties, and therefore should be handled as a hazardous chemical.[1]
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides a framework for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in a safe and compliant manner.
Step 1: Waste Identification and Segregation
Before beginning any experimental work, a comprehensive waste disposal plan should be in place. All waste streams containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, absorbent paper, and any lab supplies that have come into contact with this compound.[2] Solid chemicals should be disposed of in their original manufacturer's container whenever possible.[2]
-
Liquid Waste: All solutions containing this compound, including stock solutions, experimental dilutions, and contaminated solvents, must be collected as hazardous liquid waste. Do not dispose of this compound solutions down the drain.[3]
-
Sharps Waste: Any sharps, such as pipette tips, needles, or broken glass contaminated with this compound, must be disposed of in a designated sharps container.[2]
Step 2: Container Selection and Labeling
The selection of appropriate and clearly labeled waste containers is fundamental to safe disposal.
-
Compatibility: Waste containers must be made of a material that is chemically compatible with the waste they hold. For instance, acids should not be stored in steel containers.[4]
-
Secure Closure: Containers must have leak-proof, screw-on caps.[2] Makeshift closures such as corks or parafilm are not acceptable.[2]
-
Labeling: Every hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a description of the contents (e.g., "Aqueous solution with trace amounts of this compound").[5][6]
| Container Requirement | Specification | Rationale |
| Material | Chemically compatible with contents | Prevents reaction, degradation, or absorption of waste. |
| Closure | Leak-proof, screw-on cap | Prevents spills and evaporation.[2] |
| Condition | Good condition, no rust or leaks | Ensures containment integrity.[5] |
| Headspace | At least 10% headspace | Allows for expansion of contents. |
| Labeling | "Hazardous Waste" with contents listed | Ensures proper handling and disposal.[5][6] |
| Secondary Containment | Required for liquid waste | Captures spills and leaks from the primary container.[2] |
Step 3: Safe Storage of Hazardous Waste
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Designated Area: A specific area in the laboratory should be designated for hazardous waste storage.[2]
-
Segregation: Incompatible wastes, such as acids and bases, or oxidizers and organic compounds, must be stored separately.[4]
-
Time and Quantity Limits: Be aware of your institution's limits on the amount of hazardous waste that can be accumulated and the time it can be stored before collection.[2] For example, some institutions require collection within 90 days of the first addition of waste to the container.[2]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.
-
Request Pickup: Follow your institution's procedures to request a hazardous waste pickup.[2][6]
-
Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste containers.
Experimental Protocols for Decontamination
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. acs.org [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Safe Handling of Fusarielin A: A Comprehensive Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Fusarielin A, a mycotoxin produced by species of the Fusarium fungus. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the general knowledge of Fusarium mycotoxins and established laboratory safety protocols. It is critical to treat this compound as a potentially hazardous substance and to adhere to the precautionary measures outlined below to ensure personnel safety and prevent contamination.
Understanding the Hazard
This compound is a secondary metabolite of Fusarium fungi. While specific toxicological data for this compound is limited, many Fusarium mycotoxins are known to exhibit a range of toxic effects, from acute to chronic, and may have carcinogenic, immunotoxic, or other harmful properties. Therefore, a conservative approach to handling is mandatory.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C₂₅H₃₈O₄ |
| Molecular Weight | 402.6 g/mol |
| Appearance | White powder |
| Solubility | Readily soluble in various organic solvents |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure through inhalation, dermal contact, and ingestion.
| PPE Category | Required Equipment | Specifications |
| Respiratory Protection | N95 or higher-rated respirator | For handling powders or creating aerosols. A full-face respirator with appropriate cartridges may be necessary for high-risk procedures. |
| Hand Protection | Nitrile gloves | Double-gloving is recommended. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against splashes and airborne particles. |
| Body Protection | Laboratory coat with long sleeves | A disposable suit may be required for large quantities or high-risk operations. |
Safe Handling Procedures
Adherence to the following step-by-step procedures is essential for the safe handling of this compound in a laboratory setting.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Restrict access to authorized personnel only.
Preparation and Use
-
All work with this compound, especially when handling the powder or preparing solutions, must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.
-
Before starting work, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
When weighing the powder, use a balance inside the fume hood or an enclosure to contain any airborne particles.
-
Prepare solutions by slowly adding the solvent to the solid to minimize dust generation.
Spill Management
-
In case of a small spill, decontaminate the area with a freshly prepared 10% bleach solution, followed by a rinse with 70% ethanol. Allow for a contact time of at least 15 minutes.
-
For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous material spills.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, disposable lab coats, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour any waste containing this compound down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
